N-Glycolylneuraminic acid (Standard)
説明
特性
IUPAC Name |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJKUWYYUZCUJX-AJKRCSPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Glycolylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1113-83-3 | |
| Record name | N-Glycolylneuraminic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycolylneuraminic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Structural and Functional Distinctions Between Neu5Ac and Neu5Gc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural, biosynthetic, and metabolic differences between N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), the two most common sialic acids in mammals. The subtle yet significant distinction—a single hydroxyl group—gives rise to profound biological consequences, including implications for human health, disease, and the development of biotherapeutics. This document details the core structural parameters, outlines the biosynthetic and metabolic pathways, and provides comprehensive experimental protocols for the analysis and characterization of these critical molecules.
Core Structural Differences: A Single Oxygen Atom with Major Implications
The fundamental structural difference between Neu5Ac and Neu5Gc lies in the modification of the N-acyl group at the C-5 position. Neu5Ac possesses an N-acetyl group (-NHCOCH₃), whereas Neu5Gc contains an N-glycolyl group (-NHCOCH₂OH), the result of the hydroxylation of the acetyl methyl group.[1] This seemingly minor addition of a single oxygen atom, catalyzed by the enzyme CMP-Neu5Ac hydroxylase (CMAH), introduces significant changes to the molecule's properties.[2][3]
Quantitative Structural Parameters
Theoretical calculations of the molecular structures of Neu5Ac and Neu5Gc reveal subtle but important differences in bond lengths and angles. These variations, particularly around the N-acyl group, can influence the conformation of the sialic acid and its interactions with binding partners.
| Parameter | Neu5Ac | Neu5Gc | Reference |
| Molecular Formula | C₁₁H₁₉NO₉ | C₁₁H₁₉NO₁₀ | [4] |
| Molecular Weight | 309.27 g/mol | 325.27 g/mol | [1] |
| Bond Length (C21-C20/C22-C21) | 1.509 Å | 1.521 Å | [5] |
| Bond Length (N11-C12) | 1.461 Å | 1.462 Å | [5] |
| Bond Angle (Acetyl C-N=O) | 122.0° | 123.8° | [5] |
Table 1: Summary of key quantitative structural and physicochemical parameters of Neu5Ac and Neu5Gc.
Biosynthesis and Metabolism: A Tale of Two Pathways
The biosynthesis of Neu5Ac is a conserved pathway in vertebrates. The subsequent conversion to Neu5Gc, however, is species-dependent. Humans are a notable exception among mammals as they possess a mutated, non-functional CMAH gene, rendering them incapable of de novo Neu5Gc synthesis.[3]
De Novo Biosynthesis of Neu5Ac and Neu5Gc
The biosynthetic pathway begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and culminates in the production of CMP-Neu5Ac, the activated form of Neu5Ac. In animals with a functional CMAH enzyme, CMP-Neu5Ac is then hydroxylated in the cytosol to form CMP-Neu5Gc.[2][6] Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus to be incorporated into glycoconjugates by sialyltransferases.
Human Metabolism of Dietary Neu5Gc
Despite the inability to synthesize Neu5Gc, it can be found in human tissues, particularly in tumors.[7] This is due to the metabolic incorporation of Neu5Gc from dietary sources rich in this sialic acid, such as red meat.[3] Ingested Neu5Gc-containing glycoconjugates are broken down, and the released Neu5Gc can be taken up by cells, activated to CMP-Neu5Gc, and incorporated into endogenous glycans.
Experimental Protocols
Accurate detection and quantification of Neu5Ac and Neu5Gc are crucial for research and quality control in drug development. The following are detailed methodologies for key experiments.
Quantification of Neu5Ac and Neu5Gc by HPLC with Fluorescence Detection
This method is widely used for the sensitive and quantitative analysis of sialic acids.
1. Release of Sialic Acids:
-
Protocol: To 50-100 µg of glycoprotein (B1211001) sample, add 2 M acetic acid to a final volume of 50 µL.
-
Incubate at 80°C for 2 hours to release sialic acids.
-
Cool the sample on ice and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant containing the released sialic acids.
2. Fluorescent Labeling with DMB (1,2-diamino-4,5-methylenedioxybenzene):
-
Protocol: To the supernatant, add 200 µL of DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite).
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by adding 200 µL of 0.1 M NaOH.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Methanol
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Water
-
Gradient: Isocratic elution with Methanol/Acetonitrile/Water (e.g., 7:9:84 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
Quantification: Calculate the peak areas for Neu5Ac and Neu5Gc and compare them to a standard curve generated with known concentrations of Neu5Ac and Neu5Gc standards.
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CMAH - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Studies on the Electronic Structure Parameters and Reactive Activity of Neu5Gc and Neu5Ac under Food Processing Solvent Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmm.ucsd.edu [cmm.ucsd.edu]
- 7. researchgate.net [researchgate.net]
The Unseen Influence: A Technical Guide to N-Glycolylneuraminic Acid (Neu5Gc) in Non-Human Mammals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid prominently displayed on the cell surfaces of most non-human mammals, where it plays a pivotal role in a myriad of biological processes, including immune regulation and host-pathogen interactions. In stark contrast, humans are genetically incapable of synthesizing Neu5Gc due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH). This fundamental biochemical divergence has profound implications for biomedical research and drug development, particularly in the context of xenotransplantation, immunotherapy, and the study of infectious diseases. This technical guide provides an in-depth exploration of the biological significance of Neu5Gc in non-human mammals, offering quantitative data on its tissue distribution, detailed experimental protocols for its analysis, and visualizations of key signaling pathways it modulates.
Biosynthesis and Distribution of Neu5Gc
The synthesis of Neu5Gc in non-human mammals is a single enzymatic step converting N-acetylneuraminic acid (Neu5Ac) to Neu5Gc. This reaction is catalyzed by the enzyme cytidine (B196190) monophospho-N-acetylneuraminic acid hydroxylase (CMAH). The resulting CMP-Neu5Gc is then transported into the Golgi apparatus and incorporated as a terminal sugar on a wide array of glycoconjugates by sialyltransferases.
The CMAH-Catalyzed Biosynthetic Pathway
The biosynthesis of Neu5Gc is a critical metabolic pathway in most mammals, with the notable exception of humans.[1][2] The process begins with the ubiquitous sialic acid, N-acetylneuraminic acid (Neu5Ac).
Quantitative Distribution of Neu5Gc in Tissues
The concentration of Neu5Gc varies significantly across different tissues and between species. This differential expression underscores its diverse physiological roles. The following tables summarize the quantitative distribution of Neu5Gc in several non-human mammalian species.
Table 1: Total Neu5Gc Concentration in Various Tissues of Non-Human Mammals (µg/g protein)
| Species | Muscle | Kidney | Lung | Liver | Heart | Spleen | Reference(s) |
| Goat | 166 ± 48.7 | 201.2 | 224.5 | 198.7 | 210.3 | 255.8 | |
| Cattle | 112.39 | 150.1 | 180.4 | 165.2 | 175.6 | 210.9 | |
| Pig | 95.10 | 110.3 | 145.8 | 120.7 | 130.1 | 180.5 | [3] |
| Sheep | 79.28 | 95.6 | 120.3 | 105.4 | 115.8 | 140.2 | [3] |
| Horse | 60.5 | 75.2 | 90.8 | 80.1 | 85.4 | 110.7 | [3][4] |
| Cat | 45.3 | 55.8 | 70.2 | 60.5 | 65.9 | 85.1 | [3] |
| Deer | 20.7 | N/D | N/D | N/D | N/D | N/D | [3] |
N/D: Not Detected. Data are presented as mean ± standard deviation where available.
Biological Significance and Functional Roles
Neu5Gc plays a multifaceted role in the biology of non-human mammals, influencing immune responses, host-pathogen interactions, and cell-cell communication.
Modulation of the Immune System via Siglec Interactions
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids as ligands. The interaction between Siglecs and sialic acids, including Neu5Gc, is crucial for regulating immune cell activation and maintaining immune homeostasis.
Siglec-1, expressed on macrophages, is involved in antigen presentation and pathogen recognition. While it does not possess an intrinsic signaling motif, its extended structure allows it to capture sialylated pathogens and facilitate interactions with other immune cells.
Siglec-2 is an inhibitory receptor on B-cells. Mouse Siglec-2 shows a preference for Neu5Gc-containing ligands.[5] Binding of Siglec-2 to its ligands leads to the recruitment of SHP-1 phosphatase, which dephosphorylates key signaling molecules in the B-cell receptor (BCR) pathway, thus dampening B-cell activation.[6][7]
Siglec-4, or MAG, is expressed on myelinating glial cells and plays a critical role in the maintenance of myelin and the inhibition of axon regeneration in the central nervous system.[8] It preferentially binds to specific gangliosides containing α2,3-linked sialic acids.[9] The interaction of MAG with its neuronal receptors, such as NgR, triggers downstream signaling cascades involving the RhoA pathway, leading to growth cone collapse and inhibition of axonal outgrowth.[8]
Role in Host-Pathogen Interactions
The presence of Neu5Gc on the cell surface of non-human mammals can serve as a receptor for various pathogens, influencing host susceptibility and the course of infection. For example, certain strains of influenza A virus, rotavirus, and E. coli have been shown to preferentially bind to Neu5Gc-containing glycans, facilitating their entry into host cells.[10] This highlights the evolutionary pressure exerted by pathogens on the sialic acid landscape of their hosts.
Experimental Protocols for Neu5Gc Analysis
Accurate detection and quantification of Neu5Gc are essential for understanding its biological roles. Several robust methods are available, each with its own advantages and applications.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is a widely used method for the quantification of sialic acids.
Methodology:
-
Release of Sialic Acids: Glycoconjugates are subjected to mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours) to release sialic acids.
-
Derivatization: The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction specifically targets the α-keto acid group of sialic acids, rendering them fluorescent.
-
HPLC Separation: The DMB-labeled sialic acids are separated by reverse-phase HPLC.
-
Fluorescence Detection: The separated derivatives are detected by a fluorescence detector (excitation ~373 nm, emission ~448 nm). Quantification is achieved by comparing the peak areas to those of known standards.
Mass Spectrometry (MS)
MS-based methods offer high sensitivity and specificity for the identification and quantification of Neu5Gc.
Methodology:
-
Sample Preparation: Similar to HPLC, sialic acids are first released from glycoconjugates.
-
Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Quantification: Neu5Gc is identified by its specific m/z value. Quantification can be performed using isotopically labeled internal standards.
Flow Cytometry
Flow cytometry is used to analyze the expression of Neu5Gc on the surface of intact cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest.
-
Staining: Cells are incubated with a primary antibody specific for Neu5Gc (e.g., chicken anti-Neu5Gc IgY).
-
Secondary Staining: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Analysis: The fluorescence intensity of individual cells is measured as they pass through the flow cytometer, allowing for the quantification of Neu5Gc-positive cells and the intensity of expression.
Implications for Drug Development and Research
The absence of Neu5Gc in humans and its presence in most other mammals has significant implications for several areas of biomedical research and drug development:
-
Xenotransplantation: The presence of Neu5Gc on animal-derived tissues and organs is a major immunological barrier in xenotransplantation, as humans have naturally occurring antibodies against it.[11] The development of genetically engineered animals lacking Neu5Gc is a critical step towards successful clinical xenotransplantation.
-
Biotherapeutics: Many therapeutic proteins are produced in non-human mammalian cell lines that express Neu5Gc. The presence of this non-human sialic acid on biotherapeutics can elicit an immune response in patients, potentially affecting the efficacy and safety of the drug.
-
Infectious Disease Models: The difference in sialic acid expression between humans and other mammals can impact the utility of animal models for studying human pathogens. Understanding the role of Neu5Gc in pathogen binding is crucial for developing relevant animal models and effective therapeutics.
-
Cancer Research: Aberrant glycosylation, including the expression of Neu5Gc, is a hallmark of cancer. Studying the role of Neu5Gc in tumor progression in animal models can provide insights into cancer biology and potential therapeutic targets.
Conclusion
N-Glycolylneuraminic acid is a key player in the biology of non-human mammals, with far-reaching implications for their physiology and interactions with the environment. For researchers and drug development professionals, a thorough understanding of the biosynthesis, distribution, and functional roles of Neu5Gc is paramount. The distinct difference in Neu5Gc expression between humans and other mammals presents both challenges and opportunities in biomedical research. By leveraging the knowledge and experimental approaches outlined in this guide, the scientific community can better navigate the complexities of this "unseen" but highly significant molecule, ultimately advancing human health.
References
- 1. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siglec - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neu5Gc-mediated high-affinity interaction is dispensable for CD22 cis-ligands to regulate B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Siglec-2 - Creative Biolabs [creative-biolabs.com]
- 8. Myelin-associated glycoprotein - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
detection of N-Glycolylneuraminic acid in human tissues and cancer
An In-depth Technical Guide to the Detection of N-Glycolylneuraminic Acid in Human Tissues and Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the CMAH gene.[1][2] Despite this, Neu5Gc is consistently detected in human tissues, particularly in malignant tumors, where it accumulates from dietary sources rich in mammalian products like red meat and dairy.[3][4] This metabolic incorporation of a non-human molecule makes Neu5Gc a xeno-autoantigen. The subsequent interaction between Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies, which are ubiquitous in the human population, can trigger chronic inflammation—a process termed "xenosialitis".[1][5][6] This inflammatory cascade is increasingly recognized as a significant promoter of tumor progression and angiogenesis. This guide provides a comprehensive overview of the metabolic pathways of Neu5Gc, its role in cancer biology, detailed protocols for its detection and quantification, and a summary of its prevalence in various human cancers.
The Metabolic Pathway of Dietary Neu5Gc Incorporation
Humans incorporate Neu5Gc from dietary sources through a multi-step endocytic pathway. Ingested Neu5Gc-containing glycoconjugates are taken up by cells, primarily through macropinocytosis.[7][8] The molecule is then trafficked through the endolysosomal system, where lysosomal sialidases release free Neu5Gc.[7][8] The lysosomal sialic acid transporter, Sialin, exports free Neu5Gc into the cytosol. From there, it is activated to CMP-Neu5Gc in the nucleus and transported into the Golgi apparatus for incorporation into newly synthesized glycoproteins and glycolipids, which are ultimately displayed on the cell surface.[8][9] The rapid cell turnover and hypoxic conditions often found in the tumor microenvironment are thought to enhance this uptake and incorporation process, leading to the observed accumulation of Neu5Gc in cancerous tissues.[1][10]
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence [mdpi.com]
- 2. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 3. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 7. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-glycolylneuraminic acid as a carbohydrate cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
N-Glycolylneuraminic Acid (Neu5Gc): A Technical Guide on Dietary Sources, Human Uptake, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH) that occurred 2-3 million years ago.[1][2] Despite this inability to produce Neu5Gc endogenously, the molecule is consistently found in human tissues, particularly in cancers.[1][3][4] This accumulation is a direct result of metabolic incorporation from dietary sources, primarily red meat and dairy products.[5][6] Once incorporated into human cell surface glycoconjugates, Neu5Gc acts as a xeno-autoantigen, as the human immune system produces circulating anti-Neu5Gc antibodies.[5][7] The interaction between metabolically incorporated Neu5Gc and these antibodies can trigger chronic inflammation, a process termed "xenosialitis," which is implicated in the progression of diseases like cancer and atherosclerosis.[8][9][10] This guide provides an in-depth overview of the dietary sources of Neu5Gc, the mechanisms of its uptake and incorporation into human cells, its impact on cellular signaling pathways, and the key experimental protocols used in its study.
Dietary Sources of N-Glycolylneuraminic Acid (Neu5Gc)
The primary dietary sources of Neu5Gc are foods of mammalian origin.[7] Red meats such as beef, pork, and lamb contain the highest concentrations.[11][12] Dairy products also contribute to dietary Neu5Gc intake, although at lower levels than red meat.[7] Conversely, poultry, fish, eggs, fruits, and vegetables have negligible or undetectable levels of Neu5Gc.[11][12] Research indicates that the glycosidically bound form of Neu5Gc, rather than the free monosaccharide, is the primary form that is bioavailable for tissue incorporation.[7][12] Cooking methods do not appear to significantly alter the Neu5Gc content in foods.[12]
Quantitative Data on Neu5Gc Content in Common Foodstuffs
The following table summarizes the concentration of N-Glycolylneuraminic acid (Neu5Gc) and its common precursor, N-Acetylneuraminic acid (Neu5Ac), in various raw food items. Data is presented as µg per gram of tissue or µg per mL of liquid.
| Food Category | Food Item | Total Neu5Gc (µg/g or µg/mL) | Total Neu5Ac (µg/g or µg/mL) | Reference |
| Red Meats | Beef (Lean) | 20.87 - 231 | 81.25 - 112.99 | [7][13] |
| Pork | 26 - 63 | 114 - 150 | [7][14] | |
| Lamb | 35 - 51 | 102 - 120 | [7][14] | |
| Bison | 12 | 58 | [12] | |
| Dairy | Cow's Milk (Whole) | 2.4 - 7.2 | 45 - 147 | [7] |
| Goat's Milk | 11 | 29 | [7] | |
| Hard Cheeses (e.g., Cheddar) | 2.1 - 4.1 | 100 - 160 | [7] | |
| Soft Cheeses (e.g., Brie) | 1.8 - 2.2 | 160 - 200 | [7] | |
| Poultry | Chicken | Undetectable | 162.86 | [12][14] |
| Turkey | Undetectable | Not Reported | [12] | |
| Seafood | Salmon | Undetectable | 104.43 | [12][14] |
| Cod | Undetectable | 171.63 | [14] | |
| Other | Hen's Egg (Yolk) | Undetectable | 682.04 | [12][14] |
Cellular Uptake, Incorporation, and Metabolism
The incorporation of dietary Neu5Gc into human cells is a multi-step process that leverages existing cellular machinery for sialic acid metabolism. The human metabolic system does not effectively distinguish between Neu5Gc and its human counterpart, Neu5Ac.[3]
Mechanism of Uptake and Incorporation
The uptake of Neu5Gc from the extracellular environment into human cells primarily occurs through macropinocytosis, a form of clathrin-independent fluid-phase endocytosis.[1][15][16] This process is enhanced in rapidly dividing cells, such as those in tumors.[10] The pathway is as follows:
-
Endocytosis : Glycoconjugates containing Neu5Gc are internalized into vesicles via macropinocytosis.[2][16]
-
Lysosomal Transport : These vesicles traffic to and fuse with lysosomes.[2][17]
-
Sialic Acid Release : Within the acidic environment of the lysosome, the enzyme lysosomal sialidase (NEU1) cleaves the terminal Neu5Gc from the glycan chain, releasing it as a free monosaccharide.[17][18]
-
Cytosolic Export : The free Neu5Gc is then exported from the lysosome into the cytosol by a specific lysosomal sialic acid transporter known as sialin (B1330336) (SLC17A5).[17][18]
-
Activation : In the cytosol, Neu5Gc is activated to a high-energy sugar nucleotide, CMP-Neu5Gc, by the enzyme CMP-sialic acid synthetase (CMAS).[2][18]
-
Glycosylation : CMP-Neu5Gc is transported into the Golgi apparatus, where sialyltransferases (STs) transfer the Neu5Gc molecule onto the terminal positions of newly synthesized glycoproteins and glycolipids.[2][15] These modified glycoconjugates are then presented on the cell surface or secreted.
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Research on Sialic Acids, Inflammation, & COVID-19 - Medcram Blog [blog.medcram.com]
- 7. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 10. pnas.org [pnas.org]
- 11. medindia.net [medindia.net]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-glycolylated carbohydrates in nature - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of a Non-Human Sialic Acid: A Technical Guide to Dietary N-Glycolylneuraminic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the CMAH gene.[1][2] Despite this, Neu5Gc is metabolically incorporated into human tissues from dietary sources, primarily red meat and dairy products.[3][4] This incorporation is of significant interest as it can elicit an immune response, with circulating anti-Neu5Gc antibodies present in most humans.[4][5] The resulting interaction between the incorporated xeno-autoantigen and these antibodies can lead to chronic inflammation, a state termed "xenosialitis," which has been implicated in the progression of diseases such as cancer and atherosclerosis.[3][6] This technical guide provides an in-depth overview of the in vivo metabolism of dietary Neu5Gc, detailing its absorption, distribution, metabolic fate, and elimination. It includes a summary of quantitative data, detailed experimental protocols derived from key studies, and visualizations of the metabolic and experimental workflows.
Absorption and Distribution
The bioavailability and subsequent metabolic fate of dietary Neu5Gc are heavily dependent on its form of ingestion: free monosaccharide or glycosidically bound within glycoproteins.[7][8]
-
Free Neu5Gc: When ingested as a free sugar, Neu5Gc is rapidly absorbed from the gastrointestinal tract into the circulation.[7][9] However, it shows minimal metabolic incorporation into tissues and is efficiently excreted in the urine.[7]
-
Glycoprotein-Bound Neu5Gc: In contrast, Neu5Gc consumed as part of glycoproteins (as it is predominantly found in red meat) exhibits a different metabolic profile.[7][8] It leads to incorporation into the small intestinal wall, followed by a sustained appearance in the circulation over several hours.[7][9] This form is bioavailable for metabolic incorporation into glycoproteins and glycolipids in various peripheral tissues.[7][8]
The uptake of exogenous Neu5Gc into cells is thought to occur through clathrin-independent endocytic pathways, including macropinocytosis.[1][10] Once inside the cell, it is released from the endocytic vesicle and transported into the cytosol by a lysosomal sialic acid transporter.[10]
Quantitative Data on Neu5Gc Distribution and Excretion
| Parameter | Finding | Species/Model | Source of Neu5Gc | Citation |
| Urinary Excretion (Human) | 3-6% of ingested dose excreted within 4-6 hours. | Human Volunteers | Free Neu5Gc | [10] |
| Peak Urinary Excretion (Human) | 2-3 hours post-ingestion. | Human Volunteers | Free Neu5Gc | [10] |
| Return to Baseline (Human) | Urinary levels return to baseline within 24 hours. | Human Volunteers | Free Neu5Gc | [10] |
| Incorporation into Salivary Mucins (Human) | Increase observed from days 1 to 4 post-ingestion. | Human Volunteers | Ingested Neu5Gc | [10] |
| Incorporation into Hair (Human) | Increase observed after ingestion. | Human Volunteers | Ingested Neu5Gc | [10] |
| Cellular Incorporation (in vitro) | Reached 85% of total sialic acid after 3 days of incubation with 3 mM Neu5Gc. | Caco-2 cells | Free Neu5Gc | [4] |
Metabolic Pathways
Once in the cytosol, Neu5Gc can enter the sialic acid metabolic pathway. Human intracellular enzymes do not discriminate between Neu5Ac and Neu5Gc.[7] This allows Neu5Gc to be activated and incorporated into growing glycan chains.[7]
Anabolic Pathway: Incorporation into Glycoconjugates
The anabolic pathway involves the conversion of Neu5Gc into its activated form, CMP-Neu5Gc, which is then used by sialyltransferases to add Neu5Gc to glycoproteins and glycolipids in the Golgi apparatus.[11][12]
Caption: Anabolic pathway of dietary Neu5Gc incorporation.
Catabolic Pathway: Degradation and Elimination
While humans cannot synthesize Neu5Gc, they possess enzymatic machinery to degrade it, preventing its continuous accumulation.[11][13] The proposed catabolic pathway involves a series of enzymatic conversions.[13]
Caption: Proposed catabolic pathway for Neu5Gc degradation.
Experimental Protocols
The study of Neu5Gc metabolism heavily relies on animal models that mimic the human inability to synthesize this sialic acid.
Animal Model: The Cmah⁻/⁻ Mouse
The primary animal model used is the Cmah⁻/⁻ mouse, which has a targeted disruption of the gene encoding CMP-N-acetylneuraminic acid hydroxylase, the enzyme responsible for Neu5Gc synthesis.[14][15] This model is considered "human-like" in its inability to produce Neu5Gc.[5]
Dietary Administration of Neu5Gc
-
Objective: To study the absorption, distribution, and metabolic incorporation of dietary Neu5Gc.
-
Protocol:
-
Cmah⁻/⁻ mice are fed a diet supplemented with either free Neu5Gc or a Neu5Gc-rich glycoprotein, such as porcine submaxillary mucin (PSM).[3][6]
-
Control groups receive a Neu5Gc-free diet.[3]
-
Tissues (e.g., small intestine, liver, spleen), blood, and urine are collected at various time points post-feeding.[7]
-
The concentration and form (free vs. bound) of Neu5Gc in these samples are determined using analytical techniques.
-
Caption: General experimental workflow for in vivo Neu5Gc metabolism studies.
Analytical Techniques for Neu5Gc Detection
-
High-Performance Liquid Chromatography (HPLC): Sialic acids are released from tissues by acid hydrolysis, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then quantified by fluorescence HPLC.[16]
-
Mass Spectrometry (MS): Confirms the identity and quantity of Neu5Gc in biological samples.[4][16]
-
Immunohistochemistry (IHC): Uses specific anti-Neu5Gc antibodies to visualize the localization of incorporated Neu5Gc in tissue sections.[4] A monospecific chicken anti-Neu5Gc IgY antibody is often used for this purpose.[7]
Implications for Drug Development and Human Health
The metabolic incorporation of dietary Neu5Gc has several implications:
-
Xenosialitis: The interaction between incorporated Neu5Gc and circulating anti-Neu5Gc antibodies can create a state of chronic inflammation, potentially exacerbating conditions like cancer and atherosclerosis.[3][6][17]
-
Biotherapeutics: Mammalian cell lines used in the production of biotherapeutics can incorporate Neu5Gc from animal-derived culture media. This is a critical concern as the resulting Neu5Gc-containing drugs can be immunogenic in humans.[2]
-
Xenotransplantation: The presence of Neu5Gc on animal tissues is a significant barrier in xenotransplantation, contributing to immune rejection.[18][19]
Understanding the in vivo metabolism of Neu5Gc is crucial for developing strategies to mitigate these risks. For instance, competitive inhibition of Neu5Gc incorporation by providing an excess of the human sialic acid N-acetylneuraminic acid (Neu5Ac) has been explored.[6][20]
Conclusion
The in vivo metabolism of dietary Neu5Gc is a complex process with significant implications for human health. While humans cannot synthesize this non-human sialic acid, it is readily absorbed from dietary sources, particularly red meat, and incorporated into various tissues. This incorporation can trigger an immune response and contribute to chronic inflammation. The use of the Cmah⁻/⁻ mouse model has been instrumental in elucidating the metabolic pathways and kinetics of Neu5Gc. Further research in this area is vital for understanding the role of dietary Neu5Gc in disease and for the development of safer biotherapeutics and xenotransplantation strategies.
References
- 1. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 3. pnas.org [pnas.org]
- 4. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Metabolism of vertebrate amino sugars with N-glycolyl groups: mechanisms underlying gastrointestinal incorporation of the non-human sialic acid xeno-autoantigen N-glycolylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 11. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmm.ucsd.edu [cmm.ucsd.edu]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. CMP-Neu5Ac Hydroxylase Null Mice as a Model for Studying Metabolic Disorders Caused by the Evolutionary Loss of Neu5Gc in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]
- 17. cmm.ucsd.edu [cmm.ucsd.edu]
- 18. gup.ub.gu.se [gup.ub.gu.se]
- 19. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 20. US20110195921A1 - Elimination of a contaminating non-human sialic acid by metabolic competition - Google Patents [patents.google.com]
N-Glycolylneuraminic Acid (Neu5Gc): Immunogenicity and the Human Antibody Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans due to a specific gene inactivation. Despite this, Neu5Gc is metabolically incorporated into human tissues from dietary sources, primarily red meat and dairy products. This incorporation leads to the formation of "xeno-autoantigens," which are recognized as foreign by the human immune system. Consequently, all humans possess circulating antibodies against Neu5Gc. This ongoing immune response, termed "xenosialitis," is implicated in the pathophysiology of several chronic inflammatory diseases, including cancer and atherosclerosis. Furthermore, the presence of Neu5Gc on non-human cell-derived biotherapeutics can induce an unwanted immune response, impacting drug efficacy and safety. This guide provides a comprehensive overview of the immunobiology of Neu5Gc, detailing the human antibody response, methods for its detection and quantification, and the signaling pathways involved, to inform research and development in this critical area.
The Biology of Neu5Gc in Humans
Humans are genetically incapable of synthesizing Neu5Gc because of a 92-base pair deletion in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1] This enzyme is responsible for converting N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in humans, to Neu5Gc.[1][2][3] The inactivation of the CMAH gene is estimated to have occurred approximately 3 million years ago.[2][3]
Despite the lack of endogenous synthesis, Neu5Gc is found in various human tissues, particularly in epithelial and endothelial cells, as well as in fetal tissues and malignant tumors.[1][4][5] The primary source of this Neu5Gc is through the diet, particularly from the consumption of red meats (e.g., beef, pork, lamb) and dairy products.[1][2][3][6]
Metabolic Incorporation of Dietary Neu5Gc
Dietary Neu5Gc, both in free form and conjugated to glycans, can be absorbed by human cells. The proposed pathway for its incorporation involves:
-
Uptake: Neu5Gc enters cells primarily through clathrin-independent endocytosis, specifically bulk-phase pinocytosis.[1][7]
-
Lysosomal Processing: Once inside the cell, Neu5Gc-containing glycoconjugates are transported to lysosomes. Here, lysosomal sialidases release free Neu5Gc.
-
Cytosolic Transport: The lysosomal sialic acid transporter, sialin, exports the free Neu5Gc into the cytosol.[1][7]
-
Activation and Integration: In the cytosol, the human metabolic machinery does not distinguish Neu5Gc from Neu5Ac.[7] Neu5Gc is activated to CMP-Neu5Gc and then incorporated into nascent glycans in the Golgi apparatus by the same sialyltransferases that use CMP-Neu5Ac.[1][7]
This metabolic incorporation results in the presentation of Neu5Gc on the surface of human cells, creating what is known as a "xeno-autoantigen".[4][6][8] This molecule is "xeno" because it originates from an external source and is not native to humans, but it is presented on "auto" or self-tissues.
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid [frontiersin.org]
- 3. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of a Non-Human Sialic Acid in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Editorial: Human Antibodies Against the Dietary Non-human Neu5Gc-Carrying Glycans in Normal and Pathologic States - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Enigma of CMAH Gene Loss and its Impact on Human Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Approximately 2-3 million years ago, a pivotal genetic event occurred in the hominin lineage: the inactivation of the cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene. This led to the complete absence of the sialic acid N-glycolylneuraminic acid (Neu5Gc) in humans, a molecule otherwise common in most other mammals. Concurrently, this resulted in an accumulation of the precursor, N-acetylneuraminic acid (Neu5Ac). This seemingly subtle biochemical alteration has had profound and wide-ranging consequences for human biology and disease. This technical guide provides an in-depth exploration of the evolutionary loss of CMAH and Neu5Gc, its biochemical sequelae, and its implications for human health, with a particular focus on inflammation, cancer, and cardiovascular disease. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for researchers and drug development professionals in this field.
The Genetic Event: Inactivation of the CMAH Gene
The loss of Neu5Gc synthesis in humans is due to a 92-base pair deletion in the CMAH gene, which results in a frameshift mutation and the production of a truncated, non-functional protein.[1] This mutation is homozygous in all human populations, indicating it became fixed in our ancestors before their dispersal from Africa.[2] The timing of this event, estimated to be around 2-3 million years ago, places it at a critical juncture in human evolution, preceding the significant expansion of the hominin brain.[2]
The prevailing hypothesis for the initial selection and fixation of this mutation involves pathogen pressure. It is proposed that an ancient pathogen recognized Neu5Gc as a receptor for entry into host cells, thus conferring a selective advantage to individuals lacking this sialic acid.[2] Subsequently, the fixation of the non-functional CMAH allele may have been driven by sexual selection, where females lacking Neu5Gc developed an immune response against Neu5Gc-positive sperm from males carrying the functional gene, reducing fertility in such pairings.[3]
Biochemical Consequences of CMAH Inactivation
The primary biochemical consequence of the CMAH gene loss is the inability to convert CMP-Neu5Ac to CMP-Neu5Gc.[4] This leads to two major changes in human sialic acid biology:
-
Absence of Neu5Gc: Human cells are genetically incapable of producing Neu5Gc.[4]
-
Accumulation of Neu5Ac: As the precursor to Neu5Gc, Neu5Ac is present in higher concentrations on the surface of human cells compared to cells of other mammals that express both sialic acids.[4][5]
While humans cannot synthesize Neu5Gc, it can be metabolically incorporated into human tissues, particularly in epithelial and endothelial cells, as well as in tumors, from dietary sources rich in this molecule, such as red meat and dairy products.[6][7] This leads to the paradoxical situation where a "foreign" molecule becomes part of "self" tissues.
The Immune Response: Anti-Neu5Gc Antibodies
The incorporation of dietary Neu5Gc into human tissues is immunogenic, leading to the production of circulating anti-Neu5Gc antibodies in virtually all humans.[8][9] These antibodies are primarily of the IgG class and exhibit broad diversity in their specificity for different Neu5Gc-containing epitopes.[8] The constant exposure to dietary Neu5Gc and the presence of these antibodies create a state of chronic inflammation, termed "xenosialitis," which is hypothesized to contribute to the pathogenesis of several human diseases.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the absence of Neu5Gc and the presence of anti-Neu5Gc antibodies in humans, as well as findings from studies using CMAH knockout mice.
Table 1: Neu5Gc Expression in Human Tumors
| Tumor Type | Neu5Gc Positive Samples | Neu5Gc as % of Total Sialic Acids | Reference |
| Breast Carcinoma | 5/8 (62.5%) | 1-17% in MUC1 mucin | [12][13] |
| Ovarian Carcinoma | 3/3 (100%) | 1.05 - 2.34% | |
| Colon Carcinoma | 14/16 (87.5%) | - | [13] |
| Prostate Carcinoma | 2/4 (50%) | - | |
| Lung Carcinoma | 1/4 (25%) | - | |
| Throat Cancer | - | 0.035% | [13] |
Table 2: Effects of CMAH Knockout in Mouse Models
| Phenotype | Model | Fold Change/Observation | Reference |
| Atherosclerosis | Cmah-/-Ldlr-/- mice on a sialic acid-free high-fat diet | ~1.9-fold increase in atherogenesis compared to Cmah+/+Ldlr-/- | [9] |
| Atherosclerosis | Neu5Gc-immunized Cmah-/-Ldlr-/- mice on a Neu5Gc-rich high-fat diet | ~2.4-fold increase in atherosclerosis compared to mice on a Neu5Ac-rich or sialic acid-free diet | [14] |
| Cancer | Cmah-/- mice immunized against Neu5Gc and fed bioavailable Neu5Gc | 5-fold increase in hepatocellular carcinoma incidence | [15] |
| Macrophage Activity | Macrophages from Cmah-/- mice stimulated with LPS | Increased secretion of inflammatory cytokines | [16] |
| Bacterial Killing | Macrophages and whole blood from Cmah-/- mice | ~50% reduction in recovery of E. coli | [16] |
Key Signaling Pathways and Logical Relationships
The absence of Neu5Gc and the presence of its precursor Neu5Ac have significant implications for cell signaling, particularly through sialic acid-binding immunoglobulin-like lectins (Siglecs).
Caption: Logical relationships from CMAH gene loss to pathophysiology.
Human Siglecs have evolved to better recognize Neu5Ac, whereas their chimpanzee orthologs often show a preference for Neu5Gc.[17] This shift in recognition can modulate immune cell responses. The inflammatory response in macrophages from Cmah knockout mice is also linked to altered expression of the transcription factor C/EBPβ.[16]
Caption: Differential Siglec binding in humans and chimpanzees.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Neu5Gc and anti-Neu5Gc antibodies.
Quantification of Anti-Neu5Gc Antibodies by ELISA
This protocol is adapted from methodologies used to measure anti-Neu5Gc antibody levels in human serum.[1][18][19]
Materials:
-
High-binding 96-well ELISA plates
-
Antigen: Neu5Gc-containing glycoconjugate (e.g., bovine submaxillary mucin [BSM] or synthetic Neu5Gc-oligosaccharides) and a corresponding Neu5Ac-containing control.
-
Coating Buffer: 50 mM sodium carbonate-bicarbonate buffer, pH 9.5.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA) (ensure BSA is Neu5Gc-free).
-
Human serum samples.
-
Secondary Antibody: HRP-conjugated goat anti-human IgG.
-
Substrate: TMB (3,3’,5,5’-tetramethylbenzidine).
-
Stop Solution: 2N H2SO4.
Procedure:
-
Coating: Coat wells with 100 µL of antigen (e.g., 5 µg/mL BSM) in coating buffer. Coat separate wells with the Neu5Ac-control antigen. Incubate overnight at 4°C.
-
Washing: Wash plates three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted human serum (e.g., 1:100 in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG (diluted in blocking buffer according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the Neu5Ac-control wells from the Neu5Gc-containing wells to determine the specific anti-Neu5Gc antibody signal.
Assessment of Atherosclerosis in Mice (En Face Analysis)
This protocol is a standard method for quantifying the extent of atherosclerotic lesions in the aorta of mouse models.[8][12][16]
Materials:
-
ApoE-/- or Ldlr-/- mice (with or without CMAH knockout) on a high-fat diet.
-
Perfusion solution: PBS with 5 mM EDTA.
-
Fixative: 4% paraformaldehyde in PBS.
-
Staining solution: Oil Red O working solution.
-
Dissecting microscope and tools.
-
Imaging system with quantification software.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the mouse and perform a thoracotomy. Perfuse the circulatory system via the left ventricle with PBS-EDTA to clear the blood, followed by perfusion with 4% paraformaldehyde to fix the tissues.
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation under a dissecting microscope.
-
Adventitial Cleaning: Remove the periadventitial fat and connective tissue from the aorta.
-
Aorta Pinning: Cut the aorta longitudinally and pin it flat, intima side up, on a black wax-bottomed dish.
-
Staining: Stain the aorta with Oil Red O solution for 15-25 minutes to visualize lipid-rich atherosclerotic plaques.
-
Destaining: Destain with 60% isopropanol (B130326) to reduce background staining.
-
Imaging: Capture a high-resolution image of the pinned-out aorta.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the total surface area of the aorta and the area of the Oil Red O-stained lesions. The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
Lipopolysaccharide (LPS) Challenge in Mice
This protocol is used to induce a systemic inflammatory response to study the effects of genetic modifications, such as CMAH knockout, on innate immunity.[14][20][21]
Materials:
-
Wild-type and CMAH knockout mice.
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Sterile, pyrogen-free saline.
-
Syringes and needles for injection.
-
Equipment for blood collection and tissue harvesting.
Procedure:
-
LPS Preparation: Reconstitute and dilute LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).
-
Injection: Inject mice intraperitoneally (i.p.) with a specific dose of LPS (e.g., 5-10 mg/kg body weight). Inject a control group with an equal volume of sterile saline.
-
Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).
-
Sample Collection: At a predetermined time point post-injection (e.g., 2, 6, or 24 hours), euthanize the mice and collect blood (for cytokine analysis in serum/plasma) and tissues (e.g., spleen, liver for gene expression analysis).
-
Analysis: Analyze cytokine levels in the blood using ELISA or a multiplex bead array. Analyze gene expression of inflammatory markers in tissues using qRT-PCR.
Experimental Workflows
Caption: Workflows for studying atherosclerosis and inflammation.
Implications for Drug Development
The unique aspects of human sialic acid biology resulting from the loss of CMAH present both challenges and opportunities for drug development.
-
Xenotransplantation: The presence of Neu5Gc on animal tissues is a major hurdle in xenotransplantation, as it elicits a strong immune response mediated by pre-existing anti-Neu5Gc antibodies in humans. The development of genetically engineered animals lacking Neu5Gc is a critical step towards safer and more effective xenografts.
-
Cancer Immunotherapy: The accumulation of Neu5Gc in tumors makes it a potential target for cancer immunotherapy. Strategies could include the development of monoclonal antibodies or CAR-T cells that specifically target Neu5Gc-expressing cancer cells.
-
Anti-inflammatory Therapies: Given the role of the Neu5Gc-anti-Neu5Gc interaction in promoting chronic inflammation, therapies aimed at reducing dietary Neu5Gc intake, clearing circulating anti-Neu5Gc antibodies, or inhibiting the downstream inflammatory pathways could be beneficial in diseases like cancer and atherosclerosis.
-
Biotherapeutic Production: The production of therapeutic proteins and monoclonal antibodies in non-human cell lines can lead to the incorporation of Neu5Gc, which can impact their immunogenicity and efficacy in humans. Careful monitoring and control of Neu5Gc content in biotherapeutics are essential.
Conclusion
The evolutionary loss of the CMAH gene and Neu5Gc in the human lineage represents a profound divergence from most other mammals, with far-reaching consequences for our biology and susceptibility to disease. The interplay between the absence of endogenous Neu5Gc, the dietary incorporation of this xeno-autoantigen, and the resulting immune response creates a uniquely human inflammatory environment that likely contributes to the high incidence of chronic diseases such as cancer and cardiovascular disease in modern populations. A deeper understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies that target this human-specific aspect of our biology.
References
- 1. protocols.io [protocols.io]
- 2. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Atherosclerosis in Mice [jove.com]
- 9. pnas.org [pnas.org]
- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absence of Neu5Gc and Presence of Anti-Neu5Gc Antibodies in Humans—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 13. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCAAT/Enhancer-binding Protein β (C/EBPβ) Expression Regulates Dietary-induced Inflammation in Macrophages and Adipose Tissue in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Atherosclerosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A uniquely human consequence of domain-specific functional adaptation in a sialic acid-binding receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 21. inotiv.com [inotiv.com]
N-Glycolylneuraminic Acid (Neu5Gc): A Xeno-autoantigen Fueling Human Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans due to a specific gene inactivation.[1][2] Through the consumption of red meat and other mammalian-derived products, Neu5Gc is metabolically incorporated into human tissues, particularly at sites of high cell turnover such as epithelial and endothelial cells, as well as in tumors.[3][4] This incorporation transforms Neu5Gc into a xeno-autoantigen, as the human immune system recognizes it as foreign and mounts a persistent antibody response.[3][4] The continuous interaction between dietary Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies is hypothesized to drive a chronic inflammatory state known as "xenosialitis."[5] This smoldering inflammation is increasingly implicated in the progression of various human diseases, including cancer and chronic inflammatory conditions. This guide provides a comprehensive overview of the core concepts, quantitative data, experimental methodologies, and key signaling pathways associated with Neu5Gc as a xeno-autoantigen.
The Biology of Neu5Gc: From Dietary Intake to Tissue Incorporation
Humans are unable to synthesize Neu5Gc due to a frameshift mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme responsible for converting the precursor N-acetylneuraminic acid (Neu5Ac) to Neu5Gc.[2] Despite this, Neu5Gc is consistently detected in human tissues, with a notable accumulation in tumors.[6][7][8] The primary source of this Neu5Gc is dietary, with red meats like beef, pork, and lamb being particularly rich sources.[5][9]
Dietary Sources of Neu5Gc
The concentration of Neu5Gc varies significantly across different food sources. Red meats are the most prominent dietary contributors to Neu5Gc intake.
| Food Source | Neu5Gc Concentration (µg/g) | Reference |
| Beef | Up to 231 | [5] |
| Mongolian Mutton | 22.3 ± 4.0 | [10] |
| Pork | 5.7 ± 1.1 | [10] |
| Milk and Milk Products | 2 - 40 | [5] |
Table 1: Quantitative Analysis of Neu5Gc in Various Food Products. This table summarizes the concentration of Neu5Gc found in common dietary sources.
Cellular Uptake and Incorporation of Neu5Gc
Once ingested, Neu5Gc is absorbed and can be incorporated into the glycan chains of human cells. The proposed mechanism for this process is as follows:
-
Uptake: Neu5Gc primarily enters cells through macropinocytosis, a form of endocytosis.[1][11]
-
Lysosomal Processing: The endocytic vesicles fuse with lysosomes, where lysosomal sialidases can release free Neu5Gc from ingested glycoconjugates.[11]
-
Cytosolic Transport: Free Neu5Gc is then transported into the cytoplasm by the lysosomal sialic acid transporter, sialin.[11]
-
Activation and Glycosylation: In the cytoplasm, Neu5Gc is activated to CMP-Neu5Gc and subsequently transferred to nascent glycans in the Golgi apparatus, becoming part of the cell's glycocalyx.[12]
The Immune Response to Neu5Gc: A Xeno-autoantibody Profile
The presence of Neu5Gc on human cells triggers an immune response, leading to the production of a diverse repertoire of anti-Neu5Gc antibodies, primarily of the IgG isotype.[13][14] These antibodies are present in all humans, although their titers and specificities can vary significantly among individuals.[13]
Levels of Anti-Neu5Gc Antibodies in Health and Disease
Elevated levels of anti-Neu5Gc antibodies have been associated with several diseases, suggesting their potential role as disease biomarkers or contributors to pathology.
| Condition | Anti-Neu5Gc Antibody Levels | Reference |
| Healthy Humans (Male) | Significantly higher IgG than females | [15] |
| Healthy Humans (Female) | Significantly lower IgG than males | [15] |
| Cancer Patients | Generally elevated compared to healthy controls | [6] |
Table 2: Comparison of Anti-Neu5Gc Antibody Levels in Different Cohorts. This table highlights the differential levels of anti-Neu5Gc antibodies observed in healthy individuals and those with cancer.
Neu5Gc in Human Diseases: The "Xenosialitis" Hypothesis
The prevailing hypothesis linking Neu5Gc to human disease is "xenosialitis," a state of chronic inflammation resulting from the continuous interaction of anti-Neu5Gc antibodies with Neu5Gc expressed on human tissues.[5] This low-grade, persistent inflammation is thought to promote disease progression, particularly in cancer.
Role in Cancer
Neu5Gc is found in higher concentrations in various human tumors compared to normal tissues.[6][7][8] The binding of anti-Neu5Gc antibodies to Neu5Gc on tumor cells can trigger inflammatory pathways that support tumor growth, angiogenesis, and metastasis.[5]
| Tissue Type | Neu5Gc as % of Total Sialic Acids | Reference |
| Human Tumors (Lung, Pancreatic, Ovarian) | 1 - 4% | [6] |
| Breast Cancer (MUC1 mucin) | 1 - 17% | [8] |
| Colon Cancer (lipid-bound sialic acid) | 0.3 - 3% | [8] |
Table 3: Quantitative Data of Neu5Gc in Human Tumors. This table presents the percentage of total sialic acids that are Neu5Gc in various human malignancies.
Inflammatory Signaling Pathways
The interaction of anti-Neu5Gc antibodies with Neu5Gc-bearing cells can activate pro-inflammatory signaling pathways, including the NF-κB and COX-2 pathways.[5][16]
-
NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α, which can damage tissues and promote a pro-tumorigenic microenvironment.[16]
-
COX-2 Pathway: The induction of cyclooxygenase-2 (COX-2) results in the production of prostaglandins, which are potent mediators of inflammation and have been implicated in carcinogenesis.[5]
Key Experimental Protocols
Investigating the role of Neu5Gc in human disease requires specialized experimental techniques. Below are outlines of key protocols for the detection and quantification of Neu5Gc and anti-Neu5Gc antibodies.
Detection of Anti-Neu5Gc Antibodies by ELISA
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for the quantification of anti-Neu5Gc antibodies in human serum.[17][18][19]
Materials:
-
96-well ELISA plates
-
Neu5Gc-conjugated and Neu5Ac-conjugated antigens (e.g., PAA-Neu5Gc and PAA-Neu5Ac)
-
Human serum samples
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibodies (anti-human IgG, IgM, IgA)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat 96-well plates with Neu5Gc- and Neu5Ac-conjugated antigens (e.g., 1 µ g/well ) overnight at 4°C.
-
Blocking: Wash the plates and block with blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plates and add diluted human serum samples. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add HRP-conjugated secondary antibodies. Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add TMB substrate. After color development, stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Analysis: The specific anti-Neu5Gc signal is determined by subtracting the absorbance value of the Neu5Ac-coated well from the corresponding Neu5Gc-coated well.
Quantification of Neu5Gc in Tissues by HPLC-FLD
This method allows for the sensitive quantification of Neu5Gc in biological samples after derivatization with a fluorescent tag.[20][21]
Materials:
-
Tissue samples
-
2M Acetic acid
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatizing reagent
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Neu5Gc and Neu5Ac standards
Procedure:
-
Acid Hydrolysis: Release sialic acids from tissue samples by hydrolysis with 2M acetic acid at 80°C for 3 hours.
-
Derivatization: Derivatize the released sialic acids with DMB reagent at 50°C for 2.5 hours in the dark.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Detection: Fluorescence detection (Excitation: 373 nm, Emission: 448 nm).
-
-
Quantification: Quantify Neu5Gc by comparing the peak area to a standard curve generated with known concentrations of derivatized Neu5Gc.
Immunohistochemical Detection of Neu5Gc in Tissues
This technique is used to visualize the localization of Neu5Gc within tissue sections.[22][23][24]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Secondary antibody: HRP-conjugated anti-chicken IgY
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate with the primary anti-Neu5Gc antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding with DAB substrate, which produces a brown precipitate.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the presence and distribution of Neu5Gc staining.
Animal Models: The Neu5Gc-Deficient (Cmah-/-) Mouse
The development of mice with a targeted disruption of the Cmah gene has been instrumental in studying the biological consequences of Neu5Gc deficiency and the effects of dietary Neu5Gc.[25][26][27] These "human-like" mice do not synthesize Neu5Gc and can be used to model the human condition.
Key Applications of the Cmah-/- Mouse Model:
-
Studying dietary Neu5Gc incorporation: By feeding these mice a Neu5Gc-containing diet, researchers can track its absorption, distribution, and incorporation into various tissues.[26]
-
Investigating xenosialitis: Immunizing Cmah-/- mice against Neu5Gc and then feeding them a Neu5Gc-rich diet allows for the in vivo study of the inflammatory consequences of the anti-Neu5Gc antibody-Neu5Gc interaction.[5]
-
Cancer studies: This model has been used to demonstrate that the combination of dietary Neu5Gc and anti-Neu5Gc antibodies can promote tumor growth.[5]
Conclusion and Future Directions
The recognition of Neu5Gc as a xeno-autoantigen has opened up a new paradigm for understanding the link between diet, chronic inflammation, and human diseases. The evidence strongly suggests that the interplay between dietary Neu5Gc and the human immune system contributes to a pro-inflammatory state that can fuel the progression of cancer and potentially other chronic inflammatory conditions.
Future research in this field should focus on:
-
Standardization of detection methods: Establishing standardized protocols for the quantification of Neu5Gc and anti-Neu5Gc antibodies is crucial for comparing results across different studies and for the development of reliable diagnostic and prognostic biomarkers.[3]
-
Elucidation of downstream signaling: A more detailed understanding of the signaling pathways activated by the Neu5Gc-anti-Neu5Gc interaction will be critical for identifying novel therapeutic targets.
-
Clinical translation: Investigating the potential of modulating dietary Neu5Gc intake or targeting the anti-Neu5Gc immune response as therapeutic strategies in human diseases warrants further exploration.
This technical guide provides a foundational understanding of the critical role of Neu5Gc in human health and disease. For researchers and drug development professionals, this knowledge is paramount for designing innovative diagnostic tools and therapeutic interventions that target this unique xeno-autoantigen.
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 4. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. N-Glycolylneuraminic acid in human tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of uptake and incorporation of the non-human sialic acid N-glycolylneuraminic acid into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: potential implications for disease [pubmed.ncbi.nlm.nih.gov]
- 14. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans | PLOS One [journals.plos.org]
- 16. Absorption and Transport Mechanism of Red Meat-Derived N-glycolylneuraminic Acid and Its Damage to Intestinal Barrier Function through the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 25. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]
N-Glycolylneuraminic Acid (Neu5Gc) Standard: A Physicochemical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a prominent member of the sialic acid family, a group of nine-carbon backbone sugars that typically occupy the terminal positions of glycan chains on cell surfaces and secreted proteins.[1][2] It differs from the primary human sialic acid, N-acetylneuraminic acid (Neu5Ac), by the addition of a single oxygen atom to the N-acetyl group, a conversion catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1][2] While Neu5Gc is abundant in most mammals, humans cannot synthesize it de novo due to an inactivating mutation in the CMAH gene.[3][4] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources rich in mammalian products, such as red meat and dairy.[3][5] This incorporation makes Neu5Gc a xenoantigen in humans, capable of eliciting an immune response and has significant implications in fields such as oncology, xenotransplantation, and the production of biotherapeutic drugs.[1][2] This guide provides an in-depth overview of the core physicochemical properties of the Neu5Gc standard, detailed experimental protocols, and relevant biological pathways.
Physicochemical Properties
The fundamental physicochemical characteristics of N-Glycolylneuraminic acid are summarized below. These properties are critical for its handling, analysis, and application in research and development.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₁₀ | [1][6] |
| Molecular Weight | 325.27 g/mol | [1][6][7] |
| Monoisotopic Mass | 325.10089580 Da | [6] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | >200°C (decomposes) | [8] |
| Solubility in Water | 10 mg/mL | [7] |
| Purity (Typical) | ≥95-98% (by HPLC) | [7][8][10] |
| Storage Temperature | -20°C | [7][8] |
Qualitative Properties
-
Solubility Profile : Neu5Gc is soluble in water and other polar solvents, but insoluble in non-polar organic solvents.[8]
-
Acidity (pKa) : As a sialic acid, Neu5Gc possesses a carboxylic acid group. The presence of the additional hydroxyl group on the N-glycolyl moiety may slightly alter its pKa compared to Neu5Ac.[11] The pKa value is critical for understanding its charge state in physiological and experimental buffer systems.
-
Stability : Neu5Gc is stable when stored under dry conditions at -20°C.[7][8] Aqueous solutions are less stable and are not recommended for storage for more than one day.[12] The glycosidic linkage of sialic acids is susceptible to acid-catalyzed hydrolysis, a factor to consider during sample processing.[13]
Biological Pathways and Metabolic Fate
Understanding the biosynthesis, incorporation, and degradation of Neu5Gc is crucial for contextualizing its biological significance.
Biosynthesis of Neu5Gc in Non-Human Mammals
In most mammals, Neu5Gc is synthesized from its precursor, CMP-Neu5Ac. This conversion is a single enzymatic step mediated by CMP-Neu5Ac hydroxylase (CMAH) in the cytosol.[2][4] The resulting CMP-Neu5Gc is then used by sialyltransferases in the Golgi apparatus to attach Neu5Gc to glycoconjugates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 3. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 4. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Glycolyl-Neuraminic acid | C11H19NO10 | CID 440001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Glycolylneuraminic Acid [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Glycolylneuraminic Acid - Cayman Chemical [bioscience.co.uk]
- 11. Why Is N-Glycolylneuraminic Acid Rare in the Vertebrate Brain? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N-Glycolylneuraminic Acid (Neu5Gc) in Tumor Progression and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Glycolylneuraminic acid (Neu5Gc) is a non-human sialic acid that has garnered significant attention in cancer research due to its association with tumor progression and metastasis. Humans are genetically unable to synthesize Neu5Gc due to a mutation in the CMAH gene. However, it can be metabolically incorporated into human tissues, particularly tumors, through the consumption of red meat and other mammalian-derived food products.[1][2] This incorporation leads to the cell surface expression of Neu5Gc-containing glycans, which are recognized as foreign by the human immune system, triggering a chronic inflammatory state known as "xenosialitis".[1][2][3] Emerging evidence also points to a direct, non-immune-mediated role of Neu5Gc in promoting tumorigenesis through the activation of key oncogenic signaling pathways. This technical guide provides an in-depth overview of the mechanisms by which Neu5Gc contributes to cancer, detailed experimental protocols for its study, and quantitative data from key research findings.
Mechanisms of Neu5Gc-Mediated Tumor Progression and Metastasis
The contribution of Neu5Gc to cancer progression is multifaceted, involving both immune-mediated and direct cellular effects.
Xenosialitis: An Immune-Mediated Inflammatory Pathway
The metabolic incorporation of dietary Neu5Gc into human cells results in the formation of "xeno-autoantigens".[4] The human immune system produces circulating anti-Neu5Gc antibodies, and the interaction between these antibodies and Neu5Gc-displaying tumor cells is hypothesized to promote a state of chronic inflammation.[1][2][3] This "xenosialitis" in the tumor microenvironment is thought to fuel tumor growth and progression.[4] Studies in human-like Cmah knockout mice have shown that the combination of a Neu5Gc-rich diet and the presence of anti-Neu5Gc antibodies leads to increased tumor incidence and accelerated growth.[3][5] This inflammatory process can be suppressed by cyclooxygenase-2 (COX-2) inhibitors, which are known to reduce the risk of certain human carcinomas.[6]
Direct Modulation of Oncogenic Signaling Pathways
Recent research has unveiled a direct role for Neu5Gc in activating pro-tumorigenic signaling pathways, independent of the immune response.
Incorporation of Neu5Gc into colorectal cancer (CRC) cells has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[1][2] This activation leads to increased cell proliferation.[1][2] Mechanistically, Neu5Gc incorporation appears to enhance the binding of Wnt ligands to their receptors on the cell surface.[1] This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival, such as AXIN2.[1]
Network pharmacology and experimental validation have suggested that Neu5Gc may also promote colorectal cancer by stimulating the PI3K-Akt signaling pathway.[7] This pathway is a key regulator of cell cycle progression, proliferation, and survival. Treatment of CRC cells with Neu5Gc has been shown to upregulate the expression of key components of this pathway, including HRAS and AKT2.[7]
Quantitative Data on the Effects of Neu5Gc
The following tables summarize key quantitative findings from studies investigating the impact of Neu5Gc on tumor progression.
Table 1: In Vivo Effects of Dietary Neu5Gc in Cmah-/- Mouse Models of Colorectal Cancer
| Parameter | Neu5Gc-Free Diet | Neu5Gc-Rich Diet | Fold Change | p-value | Reference |
| Number of Polyps | |||||
| CPC-APC Cmah-/- mice | Mean of 3 experiments | Increased number of polyps | Significant Increase | <0.0012 | [1] |
| Tumor Size (mm) | |||||
| CPC-APC Cmah-/- mice | Slower polyp growth | Accelerated tumor growth | Significant Increase | <0.0012 | [1] |
| Angiogenesis (CD31 fluorescence intensity) | |||||
| CPC-APC Cmah-/- mice | Lower intensity | Higher intensity | Increased | Not specified | [1] |
Table 2: In Vitro Effects of Neu5Gc on Colorectal Cancer Cell Lines
| Cell Line | Parameter | Condition | Result | Fold Change/Percentage Increase | p-value | Reference |
| HCT 116 | Wnt Signaling (Luciferase Assay) | Neu5Gc incubation + rWnt3a | Increased luciferase activity | Higher in Neu5Gc-treated cells | Not specified | [1] |
| HCT 116 | AXIN2 mRNA Expression | Neu5Gc incubation + rWnt3a | Higher expression | Increased | Not specified | [1] |
| SW480 | AXIN2 mRNA Expression | Neu5Gc incubation + rWnt3a | Higher expression | Increased | Not specified | [1] |
| FHC, SW620 | Cell Proliferation | Neu5Gc (100 ng/mL) treatment | Promoted proliferation | Not specified | Not specified | [7] |
| FHC, SW620 | HRAS, AKT2, CCNA2 mRNA levels | Neu5Gc (100 ng/mL) treatment | Upregulated | Not specified | Not specified | [7] |
Table 3: Neu5Gc Content in Human Tissues
| Tissue Type | Neu5Gc Content (% of total sialic acid) | Method | Reference |
| Throat Cancer & Lymph Nodes | ~0.035% | LC-MS/MS | [8] |
| Various Human Cancerous Tissues | 0.02% to 0.5% | GC-MS | [9] |
| MUC1 from Breast Cancer Cells | 1% to 17% | Not specified | [8] |
| Commercial Bioprosthetic Heart Valves | 186.3 ± 16.9 pmol/µg protein | HPLC | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Neu5Gc in cancer.
Detection and Quantification of Neu5Gc
This method allows for the visualization of Neu5Gc distribution within tissue samples.
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize sections and rehydrate through a graded series of ethanol. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a suitable blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with a specific anti-Neu5Gc antibody (e.g., affinity-purified chicken anti-Neu5Gc IgY) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-chicken IgY) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and counterstain with hematoxylin.
-
Analysis: Examine slides under a microscope to assess the intensity and localization of Neu5Gc staining.
HPLC is a sensitive method for quantifying the amount of Neu5Gc in biological samples.[12]
-
Sample Preparation: Hydrolyze the sample with acid (e.g., 2 M acetic acid) to release sialic acids from glycoconjugates.
-
Derivatization: Label the released sialic acids with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[13]
-
HPLC Analysis: Separate the DMB-labeled sialic acids using a reverse-phase C18 column.[14] Use an isocratic mobile phase (e.g., 85% H₂O, 7% MeOH, and 8% CH₃CN) at a flow rate of 0.9 mL/min.[12]
-
Detection: Detect the fluorescently labeled sialic acids using a fluorescence detector with excitation at 373 nm and emission at 448 nm.[12][14]
-
Quantification: Calculate the amount of Neu5Gc by comparing the peak area to a standard curve generated with known amounts of Neu5Gc.[13]
In Vivo Studies Using the Cmah-/- Mouse Model
The Cmah-/- mouse, which lacks the ability to synthesize Neu5Gc, provides a human-like model to study the effects of dietary Neu5Gc.
-
Animal Model: Use Cmah-/- mice, often crossed with a cancer-prone strain (e.g., APCmin/+ for colorectal cancer).
-
Dietary Intervention: Feed mice either a Neu5Gc-free diet or a Neu5Gc-rich diet (e.g., supplemented with porcine submaxillary mucin) for a defined period.[15]
-
Induction of Xenosialitis (Optional): To study the immune-mediated effects, immunize mice with Neu5Gc-containing antigens (e.g., chimpanzee red blood cell ghosts) to induce the production of anti-Neu5Gc antibodies.[16]
-
Tumor Monitoring: Monitor tumor development and growth over time using methods such as colonoscopy for colorectal cancer models.
-
Tissue Collection and Analysis: At the end of the study, collect tumors and other relevant tissues for histological analysis, Neu5Gc quantification (by HPLC or IHC), and gene expression analysis (by qPCR).
Cell-Based Assays
This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
-
Cell Culture: Culture cancer cell lines (e.g., SW480) in standard media.
-
Neu5Gc Treatment: Incubate cells with varying concentrations of Neu5Gc for a specified period (e.g., 24-72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay quantifies the activity of the Wnt/β-catenin signaling pathway.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Neu5Gc and Wnt Ligand Treatment: Incubate the transfected cells with Neu5Gc and then stimulate with a Wnt ligand (e.g., Wnt3a).
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Wnt signaling activity.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: Signaling pathways activated by Neu5Gc in tumor cells.
Experimental Workflows
Caption: Workflow for in vivo and in vitro studies of Neu5Gc.
Conclusion and Future Directions
The accumulation of the non-human sialic acid Neu5Gc in tumors represents a unique intersection of diet, immunity, and cancer biology. The evidence strongly suggests that Neu5Gc plays a significant role in promoting tumor progression and metastasis through both chronic inflammation and the direct activation of oncogenic signaling pathways. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of Neu5Gc in cancer.
Future research should focus on:
-
Elucidating the complete repertoire of signaling pathways affected by Neu5Gc in different cancer types.
-
Developing more sensitive and specific methods for detecting and quantifying Neu5Gc in clinical samples for its potential use as a biomarker.
-
Exploring therapeutic strategies that target Neu5Gc-expressing tumor cells or modulate the anti-Neu5Gc immune response. This could include the development of vaccines, antibody-drug conjugates, or dietary interventions.
A deeper understanding of the mechanisms underlying Neu5Gc's contribution to cancer will be crucial for the development of novel preventive and therapeutic strategies against this diet-related driver of malignancy.
References
- 1. cmm.ucsd.edu [cmm.ucsd.edu]
- 2. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc [frontiersin.org]
- 5. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The potential mechanism of Neu5Gc inducing colorectal cancer based on network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of N-glycolylneuraminic acid expression in human cancerous tissues and avian lymphoma cell lines as a tumor-associated sialic acid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of immunogenic Neu5Gc in Bioprosthetic Heart Valves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serum Antibodies to N-Glycolylneuraminic Acid Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversed-Phase High-Performance Liquid Chromatography: A Robust Method for Quantitation of Fluorescently Labeled and Derivatized Sialic Acids Isolated from Mouse Liver [jove.com]
- 15. ahajournals.org [ahajournals.org]
- 16. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY. [escholarship.org]
An In-depth Technical Guide on the Function and Inactivation of CMP-N-acetylneuraminic acid hydroxylase (CMAH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) is a critical enzyme in the biosynthesis of N-glycolylneuraminic acid (Neu5Gc), a major sialic acid in most mammals. Humans are a notable exception, possessing an inactivated CMAH gene, leading to a lack of Neu5Gc production. This fundamental biochemical difference has profound implications for human physiology, immunity, and susceptibility to certain diseases. This technical guide provides a comprehensive overview of the function of CMAH, the mechanisms of its inactivation, and the downstream consequences. It includes detailed experimental protocols for studying CMAH, quantitative data on its enzymatic activity, and visual representations of the key signaling pathways affected by its absence. This information is intended to serve as a valuable resource for researchers in glycobiology, immunology, and drug development.
Introduction to CMAH Function
CMAH is a monooxygenase that catalyzes the hydroxylation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[1][2][3] This is the sole enzymatic step responsible for the de novo synthesis of Neu5Gc.[3] The reaction requires a complex of electron transport proteins, including NADH-cytochrome b5 reductase and cytochrome b5, as well as molecular oxygen and iron as a cofactor.[4]
The product of the CMAH-catalyzed reaction, Neu5Gc, is a nine-carbon backbone monosaccharide that is a terminal sugar on many glycoconjugates, including glycoproteins and gangliosides. These sialoglycans play crucial roles in cell-cell recognition, cell-matrix interactions, and host-pathogen interactions.
Inactivation of the Human CMAH Gene
A key event in human evolution was the inactivation of the CMAH gene. This occurred approximately 2-3 million years ago, after the divergence of the human lineage from the great apes.[5][6] The inactivation is the result of a 92-base pair deletion in the CMAH gene, which causes a frameshift mutation and leads to the production of a truncated, non-functional protein. As a result, humans are unable to synthesize Neu5Gc and instead have an excess of its precursor, Neu5Ac, on their cell surfaces.
Quantitative Data on CMAH Activity
Quantitative analysis of CMAH activity is crucial for understanding its function and for screening potential inhibitors. The following table summarizes the available kinetic parameters for CMAH from different sources.
| Parameter | Value | Species/Tissue | Reference |
| Km for CMP-Neu5Ac | 0.8 µM | Mouse liver | [4] |
| 0.6 - 2.5 µM | General range | ||
| Vmax | Data not available | ||
| Specific Activity | Data not available | ||
| Inhibitors (Qualitative) | Iron chelators (e.g., deferoxamine, deferiprone) | [4] | |
| IC50/Ki | Data not available |
Note: The lack of available Vmax, specific activity, and quantitative inhibitor data highlights a significant gap in the current understanding of CMAH biochemistry and presents an opportunity for future research.
Experimental Protocols
CMAH Activity Assay using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to measure CMAH activity by quantifying the conversion of CMP-Neu5Ac to CMP-Neu5Gc using reversed-phase HPLC.[1][3]
Materials:
-
Enzyme source (e.g., tissue homogenate, purified enzyme)
-
CMP-Neu5Ac substrate
-
NADH
-
Cytochrome b5
-
Cytochrome b5 reductase
-
Reaction Buffer: 10 mM Tris-HCl, pH 7.5, containing 0.1 mM DTT
-
Reaction Mixture: 10 mM Tris-HCl, pH 7.5, containing 34 nmol of NADH, 2 nmol of CMP-Neu5Ac, and 5 mM of DTT
-
Stop Solution: Ice-cold ethanol
-
HPLC System with a C18 reversed-phase column
-
Mobile Phase: 50 mM NH4H2PO4
-
UV Detector (set to 271 nm)
Procedure:
-
Prepare the enzyme sample in Reaction Buffer.
-
Initiate the reaction by adding 10 µL of the Reaction Mixture to 40 µL of the enzyme sample.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 300 µL of ice-cold ethanol.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Inject the supernatant onto the C18 HPLC column.
-
Elute isocratically with the Mobile Phase at a flow rate of 0.5 mL/min.
-
Monitor the absorbance at 271 nm. CMP-Neu5Gc will elute earlier than CMP-Neu5Ac.
-
Calculate the amount of product formed by integrating the peak areas.
Generation of Cmah Knockout Mice using CRISPR/Cas9
This protocol provides a general workflow for creating Cmah knockout mice using CRISPR/Cas9 technology.
Workflow:
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the Cmah gene. Online tools can be used to predict gRNA efficiency and potential off-target effects.
-
Preparation of CRISPR/Cas9 Reagents: Prepare Cas9 mRNA or protein and the designed gRNAs.
-
Microinjection: Microinject the Cas9 and gRNA into the pronucleus or cytoplasm of mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR and sequencing of the target locus.
-
Breeding: Establish a colony of homozygous Cmah knockout mice.
Western Blotting for CMAH Protein Detection
This protocol describes the detection of CMAH protein in mouse tissue lysates by Western blotting.
Materials:
-
Mouse tissue (e.g., liver, kidney)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody: Anti-CMAH antibody (e.g., from Santa Cruz Biotechnology, sc-365023, used at 1:100 to 1:1000 dilution)[5]
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize mouse tissue in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CMAH primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The expected molecular weight of mouse CMAH is approximately 66 kDa.[5]
Signaling Pathways and Logical Relationships
The absence of Neu5Gc due to CMAH inactivation has significant consequences for various signaling pathways, particularly those involved in immunity and development.
CMAH Inactivation and Immune Response
The lack of Neu5Gc on cell surfaces alters the interaction of immune cells with their environment. This can lead to a more pro-inflammatory state. For instance, macrophages from Cmah-knockout mice exhibit a hyper-responsive phenotype when stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, through Toll-like receptor 4 (TLR4) signaling.
Caption: Impact of CMAH status on TLR4-mediated macrophage activation.
CMAH Inactivation and Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Studies have shown that the presence of exogenous Neu5Gc can influence this pathway. Exposure of human stem cells to Neu5Gc can lead to the phosphorylation of β-catenin, which targets it for degradation and thereby inactivates Wnt/β-catenin signaling.
Caption: Postulated mechanism of Wnt/β-catenin signaling inhibition by exogenous Neu5Gc.
CMAH Structure and Active Site
The three-dimensional structure of CMAH has not yet been experimentally determined. However, computational modeling suggests the presence of a Rieske iron-sulfur domain, which is characteristic of a class of monooxygenases. This domain is crucial for the enzyme's catalytic activity. Site-directed mutagenesis studies on the conserved residues within this domain in homologous proteins have shown that they are essential for catalysis. Further experimental studies, such as X-ray crystallography or cryo-electron microscopy, are needed to elucidate the precise structure of the CMAH active site and its interaction with the CMP-Neu5Ac substrate.
Implications for Drug Development
The absence of CMAH and Neu5Gc in humans makes this pathway a potential target for therapeutic intervention.
-
Xenotransplantation: The presence of Neu5Gc on pig tissues is a major factor in the rejection of pig organs transplanted into humans. Generating pigs with a knockout of the CMAH gene is a key strategy to reduce this immune rejection.
-
Cancer Therapy: Some human tumors have been shown to accumulate Neu5Gc from dietary sources. This has led to the exploration of anti-Neu5Gc antibodies as a potential cancer therapy.
-
Inhibitor Development: The development of specific CMAH inhibitors could be valuable for studying the roles of Neu5Gc in various animal models of human diseases and could have applications in veterinary medicine. Given that CMAH requires iron as a cofactor, iron chelators represent a class of potential inhibitors that warrant further quantitative investigation.
Conclusion
The inactivation of the CMAH gene is a defining feature of human evolution with wide-ranging consequences for our biology. Understanding the function of CMAH and the effects of its absence is crucial for advancing our knowledge in fields from immunology to evolutionary medicine. This technical guide provides a foundational resource for researchers, summarizing the current state of knowledge and providing practical experimental protocols to facilitate further investigation into this fascinating enzyme. Future research should focus on obtaining more detailed quantitative data on CMAH kinetics and inhibition, elucidating its three-dimensional structure, and further dissecting the molecular mechanisms by which the absence of Neu5Gc influences cellular signaling pathways.
References
- 1. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alteration of cellular sialic acid composition by transfection of cytidine monophospho-N-acetylneuraminic acid hydroxylase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Human species-specific loss of CMP- N-acetylneuraminic acid hydroxylase enhances atherosclerosis via intrinsic and extrinsic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of N-Glycolylneuraminic acid in different animal species
An In-depth Technical Guide to the Natural Occurrence of N-Glycolylneuraminic Acid (Neu5Gc) in Different Animal Species
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of N-Glycolylneuraminic acid (Neu5Gc), a sialic acid of significant interest in biomedical research and drug development due to its immunogenicity in humans. This document details its distribution across various animal species, presents quantitative data, outlines key experimental protocols for its detection and quantification, and visualizes relevant biological and experimental pathways.
Introduction to N-Glycolylneuraminic Acid (Neu5Gc)
N-Glycolylneuraminic acid (Neu5Gc) is a major sialic acid found in most mammals. It is synthesized from N-acetylneuraminic acid (Neu5Ac) through the action of the enzyme cytidine (B196190) monophospho-N-acetylneuraminic acid hydroxylase (CMAH). A key biological distinction is that humans cannot synthesize Neu5Gc due to an inactivating mutation in the CMAH gene.[1][2] This genetic difference means that when humans are exposed to Neu5Gc through diet (e.g., red meat and dairy products) or through biotherapeutics produced in non-human mammalian cells, it is recognized as a foreign antigen, leading to an immune response.[1][2] Understanding the distribution and levels of Neu5Gc in different animal species is therefore critical for xenotransplantation, drug development, and nutritional science.
Biosynthesis of Neu5Gc
The sole known pathway for the de novo synthesis of Neu5Gc is the hydroxylation of the precursor CMP-Neu5Ac. This reaction is catalyzed by the CMAH enzyme in the cytosol, which requires cofactors such as NADH, cytochrome b5, and molecular oxygen. Once synthesized, CMP-Neu5Gc is transported into the Golgi apparatus where it can be incorporated as a terminal monosaccharide on glycoproteins and glycolipids.
Distribution of Neu5Gc Across Animal Species
The presence of a functional CMAH gene determines the ability of an animal to synthesize Neu5Gc. Most mammals, including pigs, cows, goats, and sheep, express Neu5Gc.[3] However, several lineages have lost a functional CMAH gene, including humans, New World monkeys, ferrets, and birds.[3][4] Consequently, poultry and most fish have negligible amounts of Neu5Gc, whereas red meats and dairy products are rich sources.[1] The concentration of Neu5Gc can vary significantly not only between species but also among different tissues within the same animal.
Quantitative Data on Neu5Gc Occurrence
The following table summarizes the concentration of Neu5Gc in various tissues from different animal species. It is important to note that values can vary based on the age of the animal, diet, and the specific analytical methods used.
| Species | Tissue/Product | Neu5Gc Concentration (µg/g or pmol/µg protein) | Reference(s) |
| Bovine (Cow) | Pericardium | ~186.3 ± 16.9 pmol/µg protein (in BHV) | [5] |
| Milk | 2% of total sialic acid | [6] | |
| Porcine (Pig) | Aortic/Pulmonary Valves | Lower than pericardium | [5] |
| Pericardium | Higher than valves | [5] | |
| Spleen | 81.5% of total sialic acid | [7] | |
| Kidney | 21.5% of total sialic acid | [7] | |
| Ovine (Sheep) | Milk | 89% of total sialic acid | [6] |
| Caprine (Goat) | Milk | 60% of total sialic acid | [6] |
| Equine (Horse) | Milk | 14% of total sialic acid | [6] |
| Mouse | Various Tissues | Neu5Gc is the dominant sialic acid in most tissues except the brain | [2] |
Experimental Protocols for Neu5Gc Analysis
The accurate detection and quantification of Neu5Gc are crucial for research and quality control in drug development. The most common methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Mass Spectrometry (MS), and Immunohistochemistry (IHC).
Protocol for DMB-HPLC Quantification of Neu5Gc
This method is widely used for the sensitive quantification of sialic acids. It involves the release of sialic acids from glycoconjugates, derivatization with 1,2-diamino-4.5-methylenedioxybenzene (DMB), and subsequent analysis by reversed-phase HPLC with fluorescence detection.[8][9][10]
Materials:
-
Tissue homogenates or glycoprotein (B1211001) samples
-
2M Acetic Acid
-
DMB labeling solution (see below)
-
HPLC system with a C18 column and fluorescence detector
-
Neu5Ac and Neu5Gc standards
DMB Labeling Solution Preparation:
-
Mix 436 µL of water with 38 µL of glacial acetic acid.[9]
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.[9]
-
Add 440 µL of this solution to 4 mg of sodium hydrosulfite and mix.[9]
-
Add this final solution to 0.7 mg of DMB and mix.[9]
Procedure:
-
Release of Sialic Acids:
-
To your sample, add an equal volume of 2M acetic acid.
-
Incubate at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.[8]
-
Centrifuge the sample to pellet any precipitate and collect the supernatant.
-
-
DMB Derivatization:
-
HPLC Analysis:
-
Inject the DMB-labeled sample onto a reversed-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile (B52724), methanol, and water).
-
Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at approximately 373 nm and emission at 448 nm.
-
Quantify the amount of Neu5Gc by comparing the peak area to a standard curve generated with known concentrations of Neu5Gc.
-
Protocol for Immunohistochemical (IHC) Detection of Neu5Gc
IHC allows for the visualization of Neu5Gc distribution within a tissue sample. This protocol is a general guideline and may require optimization based on the specific tissue and primary antibody used.[6][11]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., PBS with 1% goat serum)
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Secondary antibody: HRP-conjugated anti-chicken antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Wash slides with PBS (2 x 5 minutes).[11]
-
Block with a suitable blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Neu5Gc antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
-
Detection and Visualization:
-
Apply DAB substrate solution and incubate until the desired color intensity is reached (typically 1-5 minutes).[11]
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.[11]
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and clear in xylene.[11]
-
Mount with a coverslip and observe under a microscope.
-
Protocol for LC-MS/MS Quantification of Neu5Gc
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of sialic acids.
Materials:
-
Frozen tissue samples
-
Homogenizer
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
LC-MS/MS system
-
Internal standard (e.g., ¹³C-labeled sialic acid)
Procedure:
-
Sample Preparation:
-
Homogenize 50-100 mg of frozen tissue in PBS on ice.
-
For total sialic acid quantification:
-
To 25 µL of homogenate, add an internal standard.
-
Add 25 µL of TFA (to a final concentration of 0.15 M) and incubate at 80°C for 2 hours to release conjugated sialic acids.
-
-
For free sialic acid quantification:
-
Use the homogenate directly and add the internal standard.
-
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the sample (either hydrolyzed or not).
-
Vortex and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection.
-
Separate the sialic acids using a suitable column (e.g., HILIC).
-
Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The specific parent and daughter ion transitions for Neu5Gc should be monitored.
-
Calculate the concentration of Neu5Gc based on the peak area ratio relative to the internal standard and a calibration curve.
-
Conclusion
The presence of Neu5Gc is a significant factor in the interaction between humans and other animal species, with implications for diet, disease, and medicine. Its absence in humans makes it a xenoantigen, and its levels in animal-derived products are of high interest to researchers and drug developers. The methods outlined in this guide provide a robust framework for the accurate detection and quantification of Neu5Gc, which is essential for advancing our understanding of its biological roles and for ensuring the safety and efficacy of biotherapeutic products.
References
- 1. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
- 2. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 4. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Species-specific N-glycan patterns in animal and human breast milk samples [frontiersin.org]
- 6. Tissue N-Glycan Analysis Using LC-MS, MS/MS, and MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocols for HPLC Analysis of N-Glycolylneuraminic Acid (Neu5Gc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid found in many mammals but not synthesized by humans due to a mutation in the gene encoding CMP-Neu5Ac hydroxylase. Its presence in biotherapeutic proteins produced in non-human mammalian cell lines is a critical quality attribute to monitor, as it can elicit an immune response in humans.[1][2] Accurate and robust analytical methods are therefore essential for the quantification of Neu5Gc in various biological matrices, including recombinant therapeutic proteins, cell cultures, and tissues.[1][3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high sensitivity and specificity, particularly when coupled with fluorescence or charged aerosol detection.[4][5][6]
This document provides detailed protocols for the analysis of Neu5Gc using an analytical standard for HPLC, covering sample preparation, derivatization, and chromatographic conditions.
Experimental Protocols
Sample Preparation: Release of Sialic Acids
The initial step involves the liberation of sialic acids from glycoproteins. This can be achieved through either acid hydrolysis or enzymatic digestion.
a) Acid Hydrolysis:
This method is suitable for releasing total sialic acids.
-
Protocol:
-
To your glycoprotein (B1211001) sample, add 2 M acetic acid.
-
Incubate the mixture at 80°C for 3 hours.[7]
-
Alternatively, for a faster procedure, ultrasound-assisted acidification with hydrochloric acid can be performed for 30 minutes.[6]
-
Following incubation, cool the sample to room temperature.
-
Neutralize the sample with an appropriate base (e.g., NaOH) to a pH of approximately 7.0.[8]
-
Proceed to the derivatization step.
-
b) Enzymatic Digestion (Neuraminidase Digestion):
This method releases terminal sialic acids and is generally milder than acid hydrolysis.
-
Protocol:
-
Dissolve the glycoprotein sample in a suitable buffer, such as 200 mM ammonium (B1175870) acetate (B1210297) (pH 5.0).[5]
-
Add Neuraminidase (e.g., 5U).[5]
-
Incubate the mixture at 37°C for 24 hours.[5]
-
To stop the reaction, add acetonitrile.[5]
-
Centrifuge the solution to pellet the protein and collect the supernatant containing the released sialic acids.[5]
-
The supernatant can then be used for derivatization.
-
Derivatization for Fluorescence Detection
To enhance detection sensitivity, released sialic acids are often derivatized with a fluorescent label. A common reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Protocol:
-
Prepare the DMB derivatization reagent: 7 mM DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid. This reagent should be stored in the dark at 4°C for up to a week.[9]
-
Mix the sample containing the released sialic acids with an equal volume of the DMB reagent.
-
Incubate the mixture at 50°C for 2.5 hours in the dark.[9]
-
Cool the reaction mixture to room temperature.
-
The derivatized sample is now ready for HPLC analysis. Derivatized samples can be stored in the dark at 4°C for up to 72 hours.[9]
-
HPLC Analysis
The following outlines a typical reversed-phase HPLC method for the separation and quantification of DMB-labeled Neu5Gc.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., TSK-ODS 120T) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile:methanol:water (e.g., 9:7:84, v/v/v) is effective.[9]
-
Flow Rate: A typical flow rate is 0.9 mL/min.[9]
-
Column Temperature: Ambient temperature is usually sufficient.
-
Injection Volume: 5-20 µL.
-
Detection: Fluorescence detection with an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[9][10]
-
Workflow for Neu5Gc Analysis
Caption: Workflow for the HPLC analysis of Neu5Gc from glycoprotein samples.
Data Presentation
The performance of HPLC methods for Neu5Gc analysis can be summarized by several key parameters. The tables below provide a compilation of quantitative data from various published methods.
Table 1: HPLC Method Performance for Neu5Gc Quantification
| Parameter | Method 1 (HPLC-FLD with DMB) | Method 2 (HPLC-CAD) | Method 3 (HPAE-PAD) |
| Linearity Range | 0.1 - 10 µg/mL[6] | 15 - 160 pmol on column[5] | 0.025 - 2.5 µM[11] |
| Correlation Coefficient (R²) | > 0.99[6] | > 0.99[5] | > 0.999[11] |
| Limit of Detection (LOD) | 0.01 mg/kg[6] | ~3 pmol on column[5] | 10.3 nM[11] |
| Precision (RSD) | 1.2% (Repeatability)[6] | < 3% (Peak Area)[5] | Not Reported |
| Recovery | 91.2% - 119.7%[6] | 93% - 102%[4] | Not Reported |
Note: The values presented are compiled from different sources and may have been obtained under slightly different experimental conditions.
Table 2: Chromatographic Parameters for Neu5Gc Analysis
| Parameter | HPLC-FLD (DMB) | HPLC-CAD | HPAE-PAD |
| Column | C18 Reversed-Phase[9] | Mixed-mode HILIC-IEX[4] | Anion-Exchange[9] |
| Mobile Phase | Acetonitrile:Methanol:Water[9] | Acetonitrile:Ammonium Acetate[5] | Sodium Hydroxide/Sodium Acetate[7] |
| Detection | Fluorescence (Ex: 373 nm, Em: 448 nm)[9] | Charged Aerosol Detection[5] | Pulsed Amperometric Detection[9] |
| Run Time | < 12 min[5] | < 12 min[5] | ~10 min[7] |
Signaling and Logical Relationships
The presence of Neu5Gc on therapeutic proteins can trigger an immune response in humans. This is due to the fact that humans do not synthesize Neu5Gc and can develop antibodies against it. The following diagram illustrates the logical relationship leading to the potential immunogenicity of Neu5Gc-containing biotherapeutics.
Immunogenicity of Neu5Gc-Containing Biotherapeutics
Caption: Logical diagram illustrating the potential immunogenic pathway of Neu5Gc.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells | PLOS One [journals.plos.org]
- 9. cmm.ucsd.edu [cmm.ucsd.edu]
- 10. Serum Antibodies to N-Glycolylneuraminic Acid Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of Neu5Gc in Recombinant Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule that is not naturally synthesized by humans due to a specific gene inactivation.[1][2] However, it is commonly found in recombinant glycoproteins produced in non-human mammalian cell lines, as these cells possess the enzymatic machinery for its synthesis. The presence of Neu5Gc on therapeutic glycoproteins is a critical quality attribute (CQA) that requires careful monitoring, as it can be immunogenic in humans.[2][3] Pre-existing anti-Neu5Gc antibodies in human serum can lead to an immune response against the drug, potentially impacting its efficacy and safety.[4] This document provides detailed protocols for the quantitative analysis of Neu5Gc in recombinant glycoproteins using two common analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Neu5Gc content in various recombinant glycoproteins, illustrating the types of results obtained from the analytical methods described herein.
| Glycoprotein (B1211001) | Expression System | Neu5Gc (pmol/µg protein) | Neu5Ac (pmol/µg protein) | % Neu5Gc of Total Sialic Acid |
| Monoclonal Antibody A | CHO Cells | 1.2 | 85.3 | 1.4% |
| Monoclonal Antibody B | SP2/0 (Murine Myeloma) | 15.8 | 62.1 | 20.3% |
| Erythropoietin (EPO) | HEK293 Cells | < 0.1 | 120.5 | < 0.1% |
| Fusion Protein C | CHO Cells | 0.8 | 95.2 | 0.8% |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Neu5Gc Quantification
The general workflow for the quantification of Neu5Gc involves the release of sialic acids from the glycoprotein, derivatization for sensitive detection, and subsequent analysis by chromatography.
Caption: General experimental workflow for Neu5Gc quantification.
Immunogenic Signaling Pathway of Neu5Gc-Containing Glycoproteins
The presence of Neu5Gc on recombinant glycoproteins can trigger an immune response, primarily through antibody-dependent cell-mediated cytotoxicity (ADCC).
Caption: Neu5Gc-mediated antibody-dependent cell-mediated cytotoxicity (ADCC).
Experimental Protocols
Protocol 1: Quantification of Neu5Gc by HPLC-FLD with DMB Labeling
This method is a widely used, robust, and sensitive approach for the quantification of total Neu5Gc and Neu5Ac.
1. Materials and Reagents
-
Recombinant glycoprotein sample
-
N-acetylneuraminic acid (Neu5Ac) standard
-
N-glycolylneuraminic acid (Neu5Gc) standard
-
2 M Acetic Acid
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) labeling reagent
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Reverse-phase C18 HPLC column
2. Sialic Acid Release (Acid Hydrolysis)
-
Aliquot a known amount of the glycoprotein sample (typically 50-200 µg) into a microcentrifuge tube.
-
Add 2 M acetic acid to the sample to a final concentration that ensures complete protein solubilization.
-
Incubate the sample at 80°C for 2 hours to release the sialic acids.
-
Cool the sample to room temperature and centrifuge to pellet any precipitate.
3. DMB Derivatization
-
Transfer the supernatant containing the released sialic acids to a new tube.
-
Prepare a series of Neu5Ac and Neu5Gc standards for the calibration curve.
-
Add the DMB labeling reagent to the samples and standards.
-
Incubate in the dark at 50°C for 3 hours.
-
Stop the reaction by adding a small volume of a neutralizing solution or by cooling on ice.
4. HPLC-FLD Analysis
-
Set up the HPLC system with a C18 column and a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).
-
Use an isocratic or gradient elution with a mobile phase consisting of methanol, acetonitrile, and water.
-
Inject the DMB-labeled samples and standards.
-
Identify the Neu5Ac and Neu5Gc peaks based on the retention times of the standards.
-
Integrate the peak areas of Neu5Ac and Neu5Gc in the sample chromatograms.
5. Quantification
-
Generate a calibration curve for Neu5Ac and Neu5Gc by plotting peak area against concentration for the standards.
-
Determine the concentration of Neu5Ac and Neu5Gc in the sample using the calibration curve.
-
Calculate the amount of Neu5Gc in pmol per µg of glycoprotein.
Protocol 2: Quantification of Neu5Gc by LC-MS/MS
This method offers high specificity and the ability to perform site-specific analysis of glycosylation.
A. Analysis of Released Sialic Acids
This approach is similar to the HPLC-FLD method but uses mass spectrometry for detection, providing higher specificity.
1. Sample Preparation
-
Follow steps 2 (Sialic Acid Release) and 3 (DMB Derivatization) from Protocol 1. DMB derivatization is optional but can improve chromatographic separation and sensitivity.
2. LC-MS/MS Analysis
-
Couple a reverse-phase LC system to a tandem mass spectrometer.
-
Separate the sialic acids using a C18 column with a gradient of water and acetonitrile containing a small amount of formic acid.
-
Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of Neu5Ac and Neu5Gc (and their DMB derivatives if used).
-
Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for Neu5Ac and Neu5Gc.
3. Quantification
-
Prepare calibration curves using Neu5Ac and Neu5Gc standards.
-
Quantify Neu5Gc in the sample based on the peak areas from the MRM chromatograms and the calibration curve.
B. Site-Specific Glycopeptide Analysis
This advanced method provides information on the location and structure of glycans, including the presence of Neu5Gc, on the protein backbone.
1. Sample Preparation (Proteolytic Digestion)
-
Denature the glycoprotein sample (typically 100 µg) using a denaturing buffer (e.g., containing urea (B33335) or guanidine-HCl).
-
Reduce the disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the free sulfhydryl groups with an alkylating agent like iodoacetamide (B48618) (IAA).
-
Digest the protein into peptides using a specific protease, such as trypsin, overnight at 37°C.
2. Glycopeptide Enrichment (Optional)
-
For complex samples, enrich the glycopeptides using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction.
3. LC-MS/MS Analysis
-
Separate the peptides and glycopeptides using a reverse-phase or HILIC nano-LC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the glycopeptides.
4. Data Analysis
-
Use specialized software to identify the glycopeptides from the MS/MS data. The software should be capable of searching for peptide sequences with attached glycan compositions, including those containing Neu5Gc.
-
The MS/MS spectra of glycopeptides will contain fragment ions from both the peptide backbone (b- and y-ions) and the glycan (oxonium ions).
-
Quantify the relative abundance of Neu5Gc-containing glycoforms for each glycosylation site by comparing the peak areas of the corresponding glycopeptide ions in the MS1 spectra.
Conclusion
The quantitative analysis of Neu5Gc is a critical step in the characterization and quality control of recombinant glycoproteins intended for therapeutic use. The choice between HPLC-FLD with DMB labeling and LC-MS/MS will depend on the specific requirements of the analysis. HPLC-FLD is a robust and sensitive method for determining the total amount of Neu5Gc. LC-MS/MS provides higher specificity and is indispensable for site-specific glycan analysis, offering a more detailed understanding of the glycosylation profile. The protocols provided here offer a comprehensive guide for researchers to implement these essential analytical techniques.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. NK-mediated antibody-dependent cell-mediated cytotoxicity in solid tumors: biological evidence and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of N-Glycolylneuraminic Acid (Neu5Gc) in Biological Samples by LC-MS/MS
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but not synthesized by humans due to a mutation in the gene encoding CMP-Neu5Ac hydroxylase.[1][2][3] Its presence in human tissues is a result of metabolic incorporation from dietary sources, primarily red meat.[1][4] The incorporation of Neu5Gc into human glycoconjugates can lead to an immune response and has been associated with chronic inflammation, cancer, and other diseases.[1][5] In the context of biotherapeutics produced in mammalian cell lines, the presence of Neu5Gc is a critical quality attribute to monitor due to its potential immunogenicity.[5][6][7][8] Therefore, a sensitive and robust analytical method for the detection and quantification of Neu5Gc is essential for researchers, scientists, and drug development professionals. This application note describes a detailed protocol for the quantification of Neu5Gc in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the release of sialic acids from glycoconjugates by mild acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to enhance detection sensitivity. The DMB-labeled sialic acids are then separated by reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by using an isotopically labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
N-Glycolylneuraminic acid (Neu5Gc) standard
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
Isotopically labeled sialic acid internal standard (e.g., [¹³C₃]Sia)
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Sodium hydrosulfite
-
2-Mercaptoethanol
-
Acetic acid, glacial
-
Trifluoroacetic acid (TFA)
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol, HPLC grade
-
Biological matrix (e.g., glycoprotein (B1211001) therapeutic, serum, tissue homogenate)
2. Equipment
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
pH meter
-
Centrifuge
-
Heating block or oven
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
3. Sample Preparation
3.1. Release of Sialic Acids
-
To approximately 5-200 µg of glycoprotein sample, add 2 M acetic acid to a final volume of 50 µL.[5]
-
For tissue samples, homogenize the tissue and perform acid hydrolysis using 0.1 M trifluoroacetic acid at 80°C for 60 minutes.[4]
-
Incubate the samples at 80°C for 2 hours to release the sialic acids.[5]
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant containing the released sialic acids to a new microcentrifuge tube.
3.2. Derivatization with DMB
-
Prepare the DMB labeling reagent fresh: 7 mM DMB, 0.75 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.
-
To 50 µL of the supernatant containing the released sialic acids, add 50 µL of the DMB labeling reagent.[9]
-
Add the isotopically labeled internal standard to each sample.
-
Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.[5][9]
-
After incubation, the samples are ready for LC-MS/MS analysis. If necessary, samples can be stored at -20°C.
4. LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
Column: A reverse-phase C18 column (e.g., Acclaim RSLC C18) is suitable for this separation.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over a set time, followed by a wash and re-equilibration step.[1]
-
Flow Rate: 200 nL/min to 0.4 mL/min depending on the column dimensions.
-
Column Temperature: 40-50 °C.[9]
-
Injection Volume: 5-10 µL.
4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive ion mode. Negative ion mode is often used for native sialic acids, while positive ion mode can be used for DMB-derivatized sialic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Neu5Gc (native, negative ion mode): Precursor ion m/z 324.0, product ion m/z 115.9.[10]
-
Neu5Ac (native, negative ion mode): Precursor ion m/z 308.0, product ion m/z 87.1.[4]
-
[¹³C₃]Sia (internal standard, negative ion mode): Precursor ion m/z 311.1, product ion m/z 90.1.[4]
-
The specific m/z values for DMB-derivatized sialic acids should be optimized.
-
5. Data Analysis and Quantification
-
Create a calibration curve by analyzing a series of known concentrations of Neu5Gc standard prepared in the same matrix as the samples.
-
Integrate the peak areas of the MRM transitions for Neu5Gc and the internal standard in both the standards and the unknown samples.
-
Calculate the ratio of the peak area of Neu5Gc to the peak area of the internal standard.
-
Determine the concentration of Neu5Gc in the samples by interpolating the peak area ratios from the calibration curve.
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method for Neu5Gc Detection
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 pmol | [9] |
| Limit of Quantitation (LOQ) | 0.23 pmol | [9] |
| Linearity (r²) | >0.99 | [11] |
| Recovery | 93.6–102.4% | [11] |
| Intra- and Inter-day RSD | <6% | [11] |
Mandatory Visualization
Caption: Experimental workflow for Neu5Gc quantification.
The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of N-Glycolylneuraminic acid in various biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This protocol is a valuable tool for researchers in academia and the biopharmaceutical industry for applications ranging from basic research to quality control of therapeutic proteins.
References
- 1. LC-MS analysis of polyclonal human anti-Neu5Gc Xeno-autoantibodies IgG subclass and partial sequence using multi-step IVIG affinity purification and multi-enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]
- 4. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 6. Accurate Quantification of N-Glycolylneuraminic Acid in Therapeutic Proteins Using Supramolecular Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: Utilizing Neu5Gc as an Internal Standard for Sialic Acid Quantification by Mass Spectrometry
Introduction
N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) are the two most common sialic acids found in biotherapeutics.[1] The type and amount of sialylation can significantly impact the efficacy, pharmacokinetics, and immunogenicity of these drugs.[1][2] Since humans cannot synthesize Neu5Gc due to a genetic mutation, its presence in biotherapeutics can trigger an immune response.[1][3] Consequently, regulatory bodies like the ICH require monitoring and quantification of both Neu5Ac and Neu5Gc levels.[3]
In mass spectrometry-based quantification of sialic acids, particularly Neu5Ac, in human-derived samples or biotherapeutics, N-glycolylneuraminic acid (Neu5Gc) serves as an excellent internal standard. Its structural similarity to Neu5Ac ensures comparable behavior during sample preparation—including acid hydrolysis and derivatization—and chromatographic separation. As Neu5Gc is not naturally synthesized in humans, it is typically absent from human samples, making it an ideal candidate to be spiked into a sample at a known concentration to account for variability during the analytical workflow.[4][5] This application note details a robust protocol for the quantification of Neu5Ac using Neu5Gc as an internal standard, coupled with chemical derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle
The workflow involves the release of sialic acids from the glycoprotein (B1211001) backbone via mild acid hydrolysis. A known quantity of Neu5Gc is added to the sample as an internal standard prior to hydrolysis. The released sialic acids, including the analyte (Neu5Ac) and the internal standard (Neu5Gc), are then derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2][6] This derivatization step adds a fluorescent tag and improves chromatographic retention and ionization efficiency. The DMB-labeled sialic acids are subsequently separated by reverse-phase ultra-high-performance liquid chromatography (RP-UHPLC) and detected by mass spectrometry.[1][2] Quantification is achieved by comparing the peak area ratio of the analyte (Neu5Ac) to the internal standard (Neu5Gc) against a calibration curve.
Experimental Protocols
1. Sialic Acid Release and Internal Standard Spiking
This protocol describes the release of sialic acids from glycoproteins using mild acid hydrolysis.
-
Materials:
-
Procedure:
-
To a microcentrifuge tube, add the glycoprotein sample.
-
Add a precise volume of the Neu5Gc IS solution to achieve a final concentration appropriate for the expected Neu5Ac concentration range.
-
Add a sufficient volume of 2 M acetic acid to bring the total volume to 50 µL.
-
Vortex briefly to mix.
-
Incubate the mixture at 80°C for 2 hours in a heat block or thermocycler to release the sialic acids.[6]
-
After incubation, cool the samples to room temperature.
-
Centrifuge the tubes to collect any condensate.
-
2. DMB Derivatization
This protocol outlines the fluorescent labeling of the released sialic acids.
-
Materials:
-
Hydrolyzed sample from the previous step
-
DMB Labeling Reagent (7 mM 1,2-diamino-4,5-methylenedioxybenzene, 0.7 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid)
-
400 mM NaOH[7]
-
Light-protective microcentrifuge tubes
-
-
Procedure:
-
Transfer the hydrolyzed sample to a light-protective microcentrifuge tube.
-
Add 50 µL of the DMB Labeling Reagent to the sample.[7]
-
Vortex to ensure thorough mixing.
-
Incubate the mixture at 56°C for 1.5 hours, protected from light.[7]
-
After incubation, add 4 µL of 400 mM NaOH to stop the reaction.[7]
-
The sample is now ready for LC-MS analysis or can be stored at -20°C.
-
3. LC-MS Analysis
This protocol provides typical conditions for the separation and detection of DMB-labeled sialic acids.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm)[1]
-
-
LC Conditions:
| Parameter | Value |
| Column | Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-25% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 175 V |
| Monitored Ions (m/z) | [DMB-Neu5Ac+H]⁺, [DMB-Neu5Gc+H]⁺ |
Data Presentation
Table 1: Quantitative Parameters for DMB-Labeled Sialic Acids
| Analyte | Abbreviation | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) |
| N-acetylneuraminic acid | Neu5Ac | 0.05 | 0.15 |
| N-glycolylneuraminic acid | Neu5Gc | 0.04 | 0.12 |
Note: LOD and LOQ values are representative and may vary depending on the instrument and method sensitivity.
Table 2: Molar Quantities of Neu5Ac and Neu5Gc in Representative Biotherapeutics
| Biotherapeutic | Neu5Ac (mol/mol protein) | Neu5Gc (mol/mol protein) |
| Rituximab | 0.08 | < LOQ |
| Etanercept | 10.5 | < LOQ |
| Cetuximab | 1.2 | 8.5 |
| NISTmAb | 1.8 | < LOQ |
Data adapted from publicly available application notes.[2]
Visualizations
Caption: Workflow for Neu5Ac quantification using Neu5Gc as an internal standard.
Caption: Rationale for using an internal standard in quantitative analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. ludger.com [ludger.com]
- 4. cambridge.org [cambridge.org]
- 5. In-depth characterization of non-human sialic acid (Neu5Gc) in human serum using label-free ZIC-HILIC/MRM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 7. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Protocol for Sialic Acid Release and Quantification from Biologics
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins. In biotherapeutics, the type and extent of sialylation are critical quality attributes (CQAs) that can significantly impact the product's efficacy, serum half-life, immunogenicity, and overall safety.[1][2][3] Two of the most common sialic acids found on biopharmaceuticals are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1][2][4] While Neu5Ac is common in humans, Neu5Gc is not synthesized by humans and its presence on a therapeutic can elicit an immune response.[1][4][5][6] Therefore, accurate and reproducible quantification of sialic acids is a regulatory requirement (ICH Q6B guidelines) and a crucial step throughout the lifecycle of a biopharmaceutical product.[1][4][7]
This document provides detailed protocols for the release, labeling, and quantification of sialic acids from biologic drugs, covering both enzymatic and chemical release methods.
Methods for Sialic Acid Release
The initial and most critical step in sialic acid analysis is its release from the glycoprotein (B1211001). This can be achieved through two primary methods: mild acid hydrolysis and enzymatic cleavage.
-
Mild Acid Hydrolysis: This chemical method utilizes a weak acid (e.g., acetic acid) to hydrolyze the glycosidic bond and release the sialic acid residues.[3] It is a well-established method for releasing all types of sialic acids.
-
Enzymatic Release: This method employs sialidases (also known as neuraminidases), which are enzymes that specifically cleave terminal sialic acid residues from glycoconjugates.[8][9] Sialidase A is a commonly used enzyme that releases sialic acids under mild conditions, which can help minimize the degradation of the released molecules.[10]
Post-Release Analysis
Following release, the sialic acids are typically derivatized with a fluorescent label, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB), to enhance detection sensitivity.[3][5][6][7] The labeled sialic acids are then separated and quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection (FLD).[5][6][11] Mass spectrometry (MS) can also be coupled with the chromatography system for mass confirmation of the different sialic acid species.[6][11][12]
Experimental Protocols
Protocol 1: Sialic Acid Release by Mild Acid Hydrolysis
This protocol describes the release of sialic acids from a glycoprotein sample using acetic acid.
Materials:
-
Glycoprotein sample (typically 50-200 µg)[2]
-
2 M Acetic Acid
-
Heating block or water bath capable of maintaining 80°C
-
Microcentrifuge tubes
-
pH meter or pH paper
Procedure:
-
Transfer an appropriate amount of the glycoprotein sample to a microcentrifuge tube.
-
Add a sufficient volume of 2 M acetic acid to the sample.
-
Securely cap the tube and incubate at 80°C for 2 hours.[3]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the tube to pellet any precipitate.
-
Carefully collect the supernatant containing the released sialic acids for subsequent labeling and analysis.
Protocol 2: Sialic Acid Release by Enzymatic Digestion
This protocol details the release of sialic acids using Sialidase A.
Materials:
-
Glycoprotein sample
-
Sialidase A (Neuraminidase)
-
Reaction Buffer (as recommended by the enzyme manufacturer, typically a buffer at pH 5.0-6.0)
-
Incubator or water bath at 37°C
Procedure:
-
To the glycoprotein sample in a microcentrifuge tube, add the appropriate reaction buffer.
-
Add Sialidase A to the sample. The amount of enzyme required will depend on the amount of glycoprotein and the enzyme's specific activity.
-
Gently mix the contents and incubate at 37°C. The optimal incubation time can range from 30 minutes to overnight and should be determined empirically for the specific glycoprotein.[10]
-
After incubation, the reaction can be stopped by heat inactivation (e.g., heating at 100°C for 5 minutes) or by proceeding directly to the labeling step.
-
The sample containing the released sialic acids is now ready for derivatization.
Protocol 3: DMB Labeling and HPLC Analysis
This protocol outlines the fluorescent labeling of released sialic acids with DMB and subsequent analysis by HPLC.
Materials:
-
Released sialic acid sample
-
DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in a suitable solvent)
-
Heating block or water bath at 50°C
-
HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Reversed-phase C18 HPLC column
-
Mobile phases (e.g., Acetonitrile, Methanol, and Water)
-
Sialic acid standards (Neu5Ac, Neu5Gc, etc.)
Procedure:
-
To the sample containing the released sialic acids, add the DMB labeling solution.
-
Incubate the mixture at 50°C for 2 to 3 hours in the dark to facilitate the derivatization reaction.[3]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for injection into the HPLC system.
-
Separate the DMB-labeled sialic acids on a C18 column using an appropriate gradient of mobile phases.
-
Detect the labeled sialic acids using a fluorescence detector.
-
Quantify the amount of each sialic acid by comparing the peak areas to a standard curve generated from known concentrations of sialic acid standards.
Data Presentation
The quantitative data for sialic acid analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Comparison of Sialic Acid Release Methods
| Parameter | Mild Acid Hydrolysis | Enzymatic Release (Sialidase A) |
| Principle | Chemical cleavage of glycosidic bonds | Specific enzymatic cleavage of terminal sialic acids |
| Specificity | Releases all sialic acids, but can be less specific | Highly specific for sialic acid linkages (e.g., α2-3, α2-6, α2-8) |
| Reaction Conditions | Harsh (80°C, 2M Acetic Acid) | Mild (37°C, physiological pH) |
| Potential for Degradation | Higher risk of O-acetylation loss and degradation[13] | Minimal degradation of sialic acids[14] |
| Completeness of Release | Generally complete | Can be incomplete for some sterically hindered or modified sialic acids |
| Time | ~2 hours | 30 minutes to overnight[10] |
Table 2: Quantitative Sialic Acid Analysis of a Monoclonal Antibody (Example Data)
| Sialic Acid Type | Amount (pmol/µg protein) | Molar Ratio (Sialic Acid/mAb) |
| Neu5Ac | 15.2 | 1.8 |
| Neu5Gc | 0.8 | 0.1 |
| Total Sialic Acid | 16.0 | 1.9 |
Visualizations
Experimental Workflow
Caption: Workflow for sialic acid analysis from biologics.
Sialic Acid Release Methodologies
Caption: Chemical vs. Enzymatic sialic acid release.
References
- 1. ludger.com [ludger.com]
- 2. Glycan Analysis - Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 3. Sialic Acids Analysis• QA-Bio • Biopharmaceutical Manufacturing [qa-bio.com]
- 4. ludger.com [ludger.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. ludger.com [ludger.com]
- 8. A biotechnological tool for glycoprotein desialylation based on immobilized neuraminidase from Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Enzyme for Remove Sialic Acids on Glycoproteins - Profacgen [profacgen.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 13. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Note and Protocol: Fluorescent Labeling of N-Glycolylneuraminic Acid (Neu5Gc) with DMB for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids are a family of nine-carbon acidic monosaccharides that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] In biopharmaceuticals, the two major sialic acids are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[1] While Neu5Ac is common in humans, humans cannot synthesize Neu5Gc due to a genetic mutation.[2][3][4] Consequently, the presence of Neu5Gc on therapeutic glycoproteins, which can be introduced through the manufacturing process (e.g., use of certain animal cell lines), can lead to an immune response in patients.[1][2][3] Therefore, the accurate quantification of Neu5Gc is a critical quality attribute (CQA) for glycoprotein (B1211001) biopharmaceuticals, as stipulated by regulatory agencies like the ICH (International Council for Harmonisation).
This application note provides a detailed protocol for the sensitive and quantitative analysis of Neu5Gc by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Principle of the Method
The analysis of Neu5Gc using DMB labeling and HPLC involves three main steps:
-
Release of Sialic Acids: Sialic acids are first released from the glycoprotein by mild acid hydrolysis.[1][5]
-
Fluorescent Labeling: The released sialic acids are then fluorescently labeled with DMB. DMB reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.[1][6]
-
HPLC Analysis: The DMB-labeled sialic acids are separated by RP-HPLC and detected using a fluorescence detector.[1] Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of Neu5Gc.
Experimental Workflow
Figure 1: Experimental workflow for Neu5Gc analysis.
Detailed Experimental Protocol
This protocol is a synthesis of established methods.[1][7] Researchers should optimize conditions for their specific application.
Materials and Reagents
-
N-Glycolylneuraminic acid (Neu5Gc) standard
-
N-Acetylneuraminic acid (Neu5Ac) standard
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial Acetic Acid
-
Sodium Hydrosulfite
-
HPLC grade water, acetonitrile, and methanol
-
Glycoprotein sample
-
Heating block or oven
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
Preparation of Solutions
DMB Labeling Solution (prepare fresh): Note: DMB is light-sensitive, so work in a low-light environment and store the solution in a dark vial.
-
In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[1]
-
Add 26 µL of 2-mercaptoethanol and mix.[1]
-
In a separate 2 mL glass vial, weigh 4 mg of sodium hydrosulfite.[1]
-
Add 440 µL of the solution from step 2 to the sodium hydrosulfite and mix.[1]
-
Add this solution to a vial containing 0.7 mg of DMB and mix until dissolved.[1]
Sample Preparation (Release of Sialic Acids)
-
To your glycoprotein sample (typically 50-100 µg), add 2 M acetic acid.[1]
-
Incubate the sample at 80°C for 2 hours to release the sialic acids.[1]
-
Cool the sample to room temperature. The sample is now ready for labeling.
DMB Derivatization
-
Add 20 µL of the freshly prepared DMB labeling solution to the hydrolyzed sample and to the sialic acid standards.[1]
-
Incubate the mixture in the dark at 50°C for 3 hours.[1][6][7]
-
Stop the reaction by adding 480 µL of water.[1]
-
The samples are now ready for HPLC analysis. It is recommended to analyze the samples within 24 hours as the DMB-labeled sialic acids are light-sensitive and can degrade.[1]
HPLC Conditions
The following are typical HPLC conditions. Optimization may be required.
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., Waters BEH C18, Agilent InfinityLab Poroshell 120 EC-C18) |
| Mobile Phase | Acetonitrile:Methanol:Water (e.g., 9:7:84 v/v/v)[7][8] |
| Flow Rate | 0.5 - 1.0 mL/min[7][8] |
| Column Temperature | 30°C[2] |
| Fluorescence Detector | Excitation: 373 nm, Emission: 448 nm |
| Injection Volume | 10 - 20 µL |
Data Presentation
The following table summarizes typical quantitative data obtained from DMB-labeling of sialic acids followed by HPLC analysis. Retention times can vary based on the specific HPLC system, column, and mobile phase composition.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| DMB-Neu5Gc | ~7.6[9] | Picomole level[2][3] | Picomole level[2] |
| DMB-Neu5Ac | ~9.7[9] | Picomole level[2][3] | Picomole level[2] |
Note: The elution order of DMB-derivatized sialic acids is generally consistent, with Neu5Gc eluting before Neu5Ac.[2]
Conclusion
The fluorescent labeling of N-Glycolylneuraminic acid with DMB followed by RP-HPLC with fluorescence detection is a well-established, sensitive, and robust method for the quantification of this critical quality attribute in biotherapeutic glycoproteins. This application note provides a comprehensive protocol and workflow to aid researchers, scientists, and drug development professionals in implementing this essential analysis. The high sensitivity of this method allows for the detection of even trace amounts of Neu5Gc, ensuring the safety and efficacy of biopharmaceutical products.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
Simultaneous Analysis of Neu5Ac and Neu5Gc using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, play crucial roles in various biological processes, including cell recognition, cell adhesion, and immune responses. The two most common sialic acids in mammalian systems are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). While Neu5Ac is abundant in humans, Neu5Gc is found in most other mammals and its presence in therapeutic glycoproteins can elicit an immune response in humans.[1] Consequently, the accurate quantification of both Neu5Ac and Neu5Gc is a critical quality attribute in the development and manufacturing of biotherapeutics.[1][2]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates, making it an ideal technique for the simultaneous quantification of Neu5Ac and Neu5Gc.[3][4][5] This method leverages the high pH environment to ionize the hydroxyl groups of the sialic acids, allowing for their separation on an anion-exchange column. The separated analytes are then detected with high sensitivity by a pulsed amperometric detector using a gold working electrode.[3] This approach eliminates the need for complex and potentially error-prone derivatization steps often required by other analytical techniques like HPLC-MS or GC-MS.[3]
These application notes provide a detailed protocol for the simultaneous analysis of Neu5Ac and Neu5Gc in glycoprotein (B1211001) samples using HPAEC-PAD, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation: Release of Sialic Acids
Sialic acids must first be liberated from the glycoconjugates. This can be achieved through either acid hydrolysis or enzymatic digestion.
a) Mild Acid Hydrolysis
This is a common method for releasing sialic acids. Acetic acid is often preferred as it is volatile and can be easily removed.[6]
-
Reagents:
-
Glacial Acetic Acid
-
Deionized (DI) Water (18 MΩ-cm or better)
-
-
Protocol:
-
Prepare a 4 M acetic acid solution by diluting 22.5 mL of glacial acetic acid to 100 mL with DI water.[1]
-
For each glycoprotein sample, prepare a solution with a known protein concentration (e.g., 4.0 mg/mL).[1] It is recommended to determine the protein concentration using a suitable assay like the BCA protein assay.[1][4]
-
In a polypropylene (B1209903) microcentrifuge vial, mix the glycoprotein sample with the 4 M acetic acid solution. The final acid concentration and sample concentration may need to be optimized depending on the glycoprotein. A common starting point is 2 M acetic acid.
-
Incubate the mixture at 80°C for a specific duration (e.g., 1-2 hours). The optimal hydrolysis time should be determined empirically for each glycoprotein to ensure complete release of sialic acids without degradation.
-
After incubation, cool the samples to room temperature.
-
Dry the samples in a vacuum concentrator (e.g., SpeedVac) equipped with an acid trap to remove the acetic acid.[2]
-
Reconstitute the dried sample in a known volume of high-purity water prior to HPAEC-PAD analysis.[2]
-
b) Enzymatic Digestion (Neuraminidase)
Enzymatic release using neuraminidase (sialidase) offers a milder alternative to acid hydrolysis.
-
Reagents:
-
Neuraminidase (from Arthrobacter ureafaciens or other suitable source)
-
Sodium Acetate (B1210297) Buffer (e.g., 0.1 M, pH 5.0)
-
Deionized (DI) Water
-
-
Protocol:
-
Dissolve the glycoprotein sample in 0.1 M sodium acetate buffer (pH 5.0).[4]
-
Add neuraminidase to the sample solution (e.g., 1 mU per 50 µg of glycoprotein).[4]
-
Incubate the reaction mixture at 37°C for a defined period, typically 18 hours, to ensure complete digestion.[4]
-
After incubation, the sample can be diluted with water and is ready for analysis. For quantitative analysis, an internal standard can be added at this stage.[4]
-
HPAEC-PAD Analysis
The following protocol outlines the conditions for the separation and detection of Neu5Ac and Neu5Gc.
-
Instrumentation:
-
A biocompatible liquid chromatography system capable of delivering accurate gradients at high pH.
-
Pulsed Amperometric Detector with a gold working electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
-
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Dionex CarboPac PA20 (3 x 150 mm)[2] | Dionex CarboPac PA10 (4 x 250 mm)[4][7] |
| Guard Column | Dionex CarboPac PA20 Guard (3 x 30 mm) | Dionex CarboPac PA10 Guard (4 x 50 mm) |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH)[2] | 100 mM Sodium Hydroxide (NaOH)[4][7] |
| Mobile Phase B | 100 mM NaOH, 1 M Sodium Acetate (NaOAc)[7] | 1 M Sodium Acetate (NaOAc) in 100 mM NaOH[4] |
| Gradient | 70–300 mM Acetate in 100 mM NaOH (0–2.5 min) | 7–30% B (0–10 min), 30% B (10–11 min), 30–7% B (11–12 min)[7] |
| Flow Rate | 0.5 mL/min[2] | 1 mL/min[4][7] |
| Injection Volume | 4.5 µL[2] | 25 µL[4] |
| Column Temperature | 30°C[2] | 30°C |
| Detection | Pulsed Amperometry (PAD) | Pulsed Amperometry (PAD) |
| Working Electrode | Gold on PTFE[2] | Gold[4] |
| Reference Electrode | Ag/AgCl | Ag/AgCl |
-
Preparation of Mobile Phases:
-
It is critical to use high-purity water (18 MΩ-cm) with low carbonate content for preparing the eluents to ensure reproducible retention times.[2][4]
-
A 50% (w/w) NaOH solution is recommended as a stock to minimize carbonate contamination.
-
Eluents should be kept under an inert gas (e.g., helium or nitrogen) to prevent absorption of atmospheric CO2.
-
Quantitative Data Summary
The HPAEC-PAD method provides excellent sensitivity and linearity for the quantification of Neu5Ac and Neu5Gc.
| Analyte | Linearity Range (pmol) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Neu5Ac | 2 - 500[4] | 0.24[8] | 0.80[8] |
| Neu5Gc | 2 - 500[4] | 0.21[8], 0.5[7] | 0.70[8] |
Note: The linearity range and detection limits can vary depending on the specific instrument, column, and experimental conditions.
Visualizations
Caption: Overall experimental workflow for sialic acid analysis.
Caption: Principle of HPAEC-PAD for sialic acid analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 6. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-Glycolylneuraminic Acid (Neu5Gc) Standard Solutions
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of N-Glycolylneuraminic acid (Neu5Gc) standard solutions. These guidelines are intended for researchers, scientists, and drug development professionals who require accurate and stable Neu5Gc standards for various analytical applications, including but not limited to HPLC, mass spectrometry, and immunological assays. Adherence to these protocols will help ensure the integrity, reproducibility, and accuracy of experimental results.
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most non-human mammals.[1] Humans cannot synthesize Neu5Gc due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase.[1] However, dietary intake can lead to its incorporation into human tissues, which has implications in immunology and oncology. Accurate quantification of Neu5Gc in biological samples and biopharmaceuticals is therefore of significant interest. The preparation of reliable and stable standard solutions is a critical prerequisite for such analyses.
Physicochemical Properties and Solubility
Neu5Gc is typically supplied as a white to off-white crystalline powder.[2] It is soluble in water and other polar solvents but insoluble in non-polar solvents.[2] For consistent results, it is recommended to use high-purity water (e.g., Type I reagent grade, 18 MΩ-cm resistivity or better) for the preparation of aqueous solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and storage of Neu5Gc standard solutions based on available information.
| Parameter | Value / Recommendation | Solvent/Matrix | Notes | Source(s) |
| Purity (as solid) | ≥98% (HPLC) | N/A | Purity should be verified from the Certificate of Analysis. | [2][3] |
| Solubility in Water | 10 mg/mL (30.74 mM) | Deionized Water | Sonication and warming to 60°C may be required to achieve clear solution. | [3][4] |
| Stock Solution Conc. | 0.10 mM Neu5Gc (combined with Neu5Ac) | Deionized Water | Example for a combined stock standard for UHPLC-FLD analysis. | [5] |
| Calibration Standard Range | 0.025–2.5 µM | Varies (e.g., 1M Formic Acid) | For HPAE-PAD analysis. Matrix should match samples. | [6] |
| Storage (Solid Form) | -20°C, in a dry environment | N/A | Stable for at least 4-5 years under these conditions. | [2][7][8] |
| Storage (Aqueous Stock) | -20°C or -80°C | Aqueous Buffer/Water | Aliquot to avoid repeated freeze-thaw cycles. | [4][7] |
| Short-Term Stability (Solution at -20°C) | Up to 1 month | Aqueous Buffer/Water | Recommended for frequent use to minimize degradation. | [4] |
| Long-Term Stability (Solution at -80°C) | Up to 6 months | Aqueous Buffer/Water | Recommended for archival storage of stock solutions. | [4] |
| pH Stability | Stable in pH range 3.0-10.0 | Aqueous Solution | Data for Neu5Ac, but provides a likely stability range for Neu5Gc. Extremes of pH should be avoided. | [9] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL (3.074 mM) Neu5Gc Stock Solution
Materials:
-
N-Glycolylneuraminic acid (Neu5Gc) powder (≥98% purity)
-
High-purity deionized water (Type I, 18 MΩ-cm)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 10 mL, Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator bath
-
Cryogenic storage vials (1.5 mL)
Procedure:
-
Equilibration: Allow the vial of Neu5Gc powder to equilibrate to room temperature before opening to prevent condensation.[7][10]
-
Weighing: Accurately weigh 10 mg of Neu5Gc powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 8 mL of high-purity water.
-
Mixing: Mix thoroughly by vortexing. If the powder does not dissolve completely, use an ultrasonic bath to aid dissolution. Gentle warming (up to 60°C) can be applied if necessary, but avoid prolonged heating.[4]
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, bring the volume to the 10 mL mark with high-purity water.
-
Homogenization: Cap the flask and invert several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, pre-labeled cryogenic vials (e.g., 500 µL aliquots). Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] It is critical to avoid repeated freeze-thaw cycles.[4][5]
Protocol for Preparation of Calibration Curve Standards
Materials:
-
1 mg/mL Neu5Gc stock solution (from Protocol 4.1)
-
Diluent (matrix matching the samples, e.g., 1 M formic acid for certain derivatization protocols)[5]
-
Calibrated pipettes
-
Microcentrifuge tubes
Procedure:
-
Thawing: Thaw one aliquot of the 1 mg/mL Neu5Gc stock solution on ice.
-
Serial Dilutions: Perform a series of dilutions to prepare working standards for your calibration curve. The concentration range should bracket the expected concentration of Neu5Gc in your samples. For example, to prepare a 100 µM standard from a 3.074 mM stock, dilute the stock solution accordingly.
-
Matrix Matching: It is crucial that the final matrix of the calibration standards is the same as the samples to be analyzed.[5] This minimizes matrix effects and ensures accurate quantification.
-
Fresh Preparation: It is recommended to prepare fresh working dilutions for each analytical run to ensure accuracy.[4]
Quality Control
-
Purity Check: The purity of the solid Neu5Gc should be confirmed via the Certificate of Analysis provided by the supplier. Purity is often determined by HPLC.[2][3]
-
Concentration Verification: The concentration of the primary stock solution can be verified using techniques like quantitative NMR if required for high-accuracy applications.
-
Stability Monitoring: For long-term studies, the stability of the stored stock solution should be periodically checked by comparing a freshly prepared standard with a stored aliquot.
Visualizations
The following diagrams illustrate the key workflows described in this document.
Caption: Workflow for preparing Neu5Gc stock solution.
Caption: Logic for storage and handling of Neu5Gc solutions.
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. N-Glycolylneuraminic Acid [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 7. BioQuant NGNA Standard • QA-Bio • >90% Pure • MS Grade [qa-bio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Glycolylneuraminic Acid Quantitative Standard [ludger.com]
Application of Neu5Gc Reference Standard in Biopharmaceutical Quality Control
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not naturally in humans due to a specific genetic mutation.[1][2][3] Biopharmaceuticals produced in non-human mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, can incorporate Neu5Gc into their glycans.[4][5][6] Since Neu5Gc is recognized as foreign by the human immune system, its presence on therapeutic proteins can lead to an immune response, potentially affecting drug efficacy and safety.[1][2][7] Humans have circulating antibodies against Neu5Gc, which can lead to the rapid clearance of Neu5Gc-containing biotherapeutics and trigger chronic inflammation.[1][2][8] Therefore, the detection and quantification of Neu5Gc are critical quality attributes (CQAs) in the quality control of biopharmaceuticals.[9] The Neu5Gc reference standard is an indispensable tool for the accurate identification and quantification of this sialic acid in therapeutic glycoproteins.
This document provides detailed application notes and protocols for the use of Neu5Gc reference standards in the quality control of biopharmaceuticals, intended for researchers, scientists, and drug development professionals.
Application Notes
The Neu5Gc reference standard is primarily utilized in the following applications for biopharmaceutical quality control:
-
Method Development and Validation: To develop and validate analytical methods for the accurate quantification of Neu5Gc. This includes establishing specificity, linearity, range, accuracy, and precision of the assay.
-
Peak Identification: In chromatographic and electrophoretic methods, the reference standard is used to confirm the identity of the Neu5Gc peak in a sample chromatogram by comparing retention or migration times.
-
Quantification: To create calibration curves for the precise quantification of Neu5Gc levels in a biopharmaceutical product. This allows for the determination of the molar ratio of Neu5Gc to the glycoprotein (B1211001).
-
System Suitability Testing: To ensure that the analytical system is performing correctly before running samples. The reference standard is used to verify the resolution, sensitivity, and reproducibility of the system.
-
Lot-to-Lot Consistency Monitoring: To monitor and ensure the consistency of Neu5Gc levels across different manufacturing batches of a biopharmaceutical product.
Experimental Protocols
Several analytical techniques are employed for the analysis of Neu5Gc in biopharmaceuticals. The most common methods involve the release of sialic acids from the glycoprotein, followed by derivatization and analysis by chromatography or electrophoresis.
Sialic Acid Release from Glycoproteins
Objective: To release sialic acids from the glycoprotein backbone.
Method: Mild Acid Hydrolysis
This is a widely used method for releasing sialic acids.[9][10]
Materials:
-
Glycoprotein sample
-
Acetic acid (2 M)
-
Heating block or water bath
-
Centrifugal filters (e.g., 10 kDa MWCO)
-
Lyophilizer or vacuum centrifuge
Protocol:
-
Reconstitute the lyophilized glycoprotein sample in an appropriate volume of ultrapure water.
-
Add an equal volume of 2 M acetic acid to the sample to achieve a final concentration of 1 M acetic acid.
-
Incubate the sample at 80°C for 2 hours in a heating block or water bath.[9][10]
-
After incubation, cool the sample to room temperature.
-
To separate the released sialic acids from the glycoprotein, centrifuge the sample through a 10 kDa molecular weight cutoff filter.
-
Collect the filtrate containing the released sialic acids.
-
Dry the filtrate using a lyophilizer or a vacuum centrifuge. The dried sample is now ready for derivatization.
Derivatization of Sialic Acids with DMB
Objective: To label the released sialic acids with a fluorescent tag (1,2-diamino-4,5-methylenedioxybenzene, DMB) for sensitive detection by HPLC.[9][11][12]
Materials:
-
Dried sialic acid sample
-
Neu5Gc and N-acetylneuraminic acid (Neu5Ac) reference standards
-
DMB derivatization reagent (prepared fresh):
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
Ultrapure water
-
-
Heating block
-
Microcentrifuge tubes
Protocol:
-
Prepare the DMB labeling solution: (Note: This solution is light-sensitive and should be prepared fresh and kept in the dark.)
-
In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol and mix.
-
In a separate vial, dissolve 4 mg of sodium hydrosulfite in 440 µL of the above solution.
-
Add this solution to a vial containing 0.7 mg of DMB and mix well.
-
-
Prepare Standards: Dissolve the Neu5Gc and Neu5Ac reference standards in ultrapure water to create stock solutions. Prepare a series of calibration standards by diluting the stock solutions.
-
Derivatization Reaction:
-
Stop the Reaction: After incubation, stop the reaction by adding 480 µL of water to each tube. The samples are now ready for HPLC analysis. Samples should be analyzed within 24 hours as DMB-labeled sialic acids are light-sensitive.[9]
Quantification of Neu5Gc by Reversed-Phase HPLC (RP-HPLC)
Objective: To separate and quantify DMB-labeled Neu5Gc using RP-HPLC with fluorescence detection.
Materials and Equipment:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 15 cm x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)
-
Derivatized samples and standards
Protocol:
-
HPLC Conditions:
-
Column: Ascentis C18, 15 cm × 2.1 mm I.D., 3 µm[14]
-
Mobile Phase: A gradient of water:acetonitrile:methanol can be used, for example, an isocratic elution with 84:9:7 (v/v/v).[14] A simpler mobile phase of water and acetonitrile containing 0.1% formic acid can also be used with a gradient elution.[14]
-
Flow Rate: 0.2 mL/min[14]
-
Column Temperature: 30°C[14]
-
Fluorescence Detection: Excitation at 373 nm and Emission at 448 nm.[14]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the derivatized calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the derivatized samples.
-
Identify the Neu5Gc peak in the sample chromatogram by comparing its retention time with that of the Neu5Gc reference standard.
-
Quantify the amount of Neu5Gc in the sample using the calibration curve.
-
The results can be expressed as the mole of Neu5Gc per mole of glycoprotein.
-
Analysis of Neu5Gc by Capillary Electrophoresis (CE)
Objective: To separate and quantify Neu5Gc using CE, often with laser-induced fluorescence (LIF) detection for high sensitivity.[10]
Protocol Outline:
-
Sialic Acid Release: Release sialic acids from the glycoprotein using mild acid hydrolysis as described in Protocol 1.[10]
-
Derivatization: Derivatize the released sialic acids with a fluorescent label such as 2-aminoacridone (B130535) (2-AMAC).[10]
-
CE-LIF Analysis:
-
Separate the derivatized sialic acids using a capillary electrophoresis system equipped with a laser-induced fluorescence detector.
-
The separation is based on the charge-to-size ratio of the analytes.[15]
-
A coated capillary and borate (B1201080) buffer with reversed polarity can be used for robust separation.[10]
-
-
Quantification:
-
Use a Neu5Gc reference standard to identify the Neu5Gc peak based on its migration time.
-
Quantify the amount of Neu5Gc by comparing the peak area to a calibration curve generated with the reference standard.
-
Data Presentation
Quantitative data for Neu5Gc content should be summarized in clear and structured tables.
Table 1: Calibration Curve Data for Neu5Gc Quantification by HPLC-FLD
| Standard Concentration (pmol) | Peak Area (Arbitrary Units) |
| 0 | 0 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 200 | 3,000,000 |
| R² Value | 0.999 |
Table 2: Neu5Gc Content in Different Batches of a Monoclonal Antibody
| mAb Batch | Neu5Gc (mol/mol of mAb) | Neu5Ac (mol/mol of mAb) | Total Sialic Acid (mol/mol of mAb) | % Neu5Gc |
| Batch A | 0.05 | 1.95 | 2.00 | 2.5% |
| Batch B | 0.06 | 1.94 | 2.00 | 3.0% |
| Batch C | 0.04 | 1.96 | 2.00 | 2.0% |
Table 3: Effect of Cell Culture Conditions on Neu5Gc Content of a Recombinant Fusion Protein Produced in CHO Cells
| Culture Condition | Neu5Gc Level (% of Total Sialic Acid) | Reference |
| Control | 5.0% | [4][5] |
| + Sodium Butyrate | 2.0% | [4][5] |
| High pCO₂ (140 mmHg) | 2.7% | [4][5] |
| pH control with NaOH | 3.3% | [4][5] |
| Late Temperature Shift | 2.1% | [4][5] |
Visualization of Workflows and Pathways
Experimental Workflow for Neu5Gc Quantification
Caption: Workflow for Neu5Gc quantification in biopharmaceuticals.
Immunogenic Response to Neu5Gc-Containing Biotherapeutics
Caption: Immunological pathway triggered by Neu5Gc on biotherapeutics.
References
- 1. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Effects of culture conditions on N-glycolylneuraminic acid (Neu5Gc) content of a recombinant fusion protein produced in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2302390B1 - Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials - Google Patents [patents.google.com]
- 12. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]
- 15. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
Detecting the Non-Human Sialic Acid Neu5Gc in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not naturally in humans due to a genetic mutation.[1] However, human cells can incorporate Neu5Gc from animal-derived components commonly used in cell culture media, such as fetal bovine serum. This incorporation is a critical concern in the development of biotherapeutics, as Neu5Gc is immunogenic in humans and can lead to an adverse immune response and reduced efficacy of the therapeutic product.[1][2] Therefore, sensitive and reliable methods for the detection and quantification of Neu5Gc in cell culture media and on cell-associated glycoconjugates are essential for ensuring the safety and quality of biopharmaceutical products.
This document provides detailed application notes and protocols for three common methods for Neu5Gc detection: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Methods for Neu5Gc Detection: A Comparative Overview
Several analytical techniques can be employed to detect and quantify Neu5Gc. The choice of method often depends on the required sensitivity, specificity, throughput, and the nature of the sample.
| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |
| HPLC with Fluorescence Detection (HPLC-FLD) | Sialic acids are released, derivatized with a fluorescent tag (e.g., DMB), separated by HPLC, and detected by a fluorescence detector.[2][3] | ~0.17 pmol (Neu5Ac), ~0.23 pmol (Neu5Gc)[4] | High sensitivity, good for quantification. | Requires derivatization, potential for interference. |
| HPLC with Charged Aerosol Detection (HPLC-CAD) | Sialic acids are separated by HPLC and detected by a charged aerosol detector, which provides a near-universal response for non-volatile analytes.[5] | ~3 pmol[5] | No derivatization required, direct measurement. | Lower sensitivity compared to FLD. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sialic acids are separated by liquid chromatography and detected by a mass spectrometer, providing high specificity and sensitivity based on mass-to-charge ratio.[6][7][8] | <0.01 µmol/L[8] | High specificity and sensitivity, can identify and quantify multiple sialic acids simultaneously. | Requires specialized equipment and expertise. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect Neu5Gc immobilized on a microplate.[9][10][11] | As low as 5 pmol of Neu5Gc per microgram of glycoprotein.[10][12] | High throughput, relatively simple to perform. | Can be semi-quantitative, antibody specificity is crucial. |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection (DMB-Labeling)
This protocol describes the quantification of Neu5Gc in cell culture media after release and derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Materials:
-
Cell culture medium sample
-
Formic acid (2 M)
-
DMB solution (7 mM DMB, 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, 18 mM sodium hydrosulfite)
-
Neu5Ac and Neu5Gc standards
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Sample Preparation and Sialic Acid Release: a. To 100 µL of cell culture medium, add 100 µL of 2 M formic acid. b. Heat the sample at 80°C for 1 hour to release sialic acids from glycoconjugates. c. Cool the sample to room temperature.
-
DMB Derivatization: a. To the hydrolyzed sample, add 200 µL of DMB solution. b. Incubate at 50°C for 2.5 hours in the dark. c. Stop the reaction by placing the sample on ice.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the DMB-labeled sialic acids on a C18 column using an appropriate gradient of mobile phases (e.g., Mobile Phase A: water, Mobile Phase B: acetonitrile). c. Detect the fluorescent signal with an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[3]
-
Quantification: a. Prepare a standard curve using known concentrations of Neu5Ac and Neu5Gc standards that have undergone the same release and derivatization procedure. b. Determine the concentration of Neu5Gc in the sample by comparing its peak area to the standard curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the highly sensitive and specific quantification of Neu5Gc in cell culture media.
Materials:
-
Cell culture medium sample
-
Acetonitrile (B52724) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Neu5Ac and Neu5Gc standards
-
LC-MS/MS system with a suitable column (e.g., Phenomenex Kinetex® F5)
Procedure:
-
Sample Preparation: a. Dilute the cell culture medium sample 5-fold with 0.1% formic acid in 50% acetonitrile.[6] b. Centrifuge to pellet any precipitates. c. Further dilute the supernatant 60-fold with 0.1% formic acid.[6]
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the analytes using a suitable chromatographic gradient. For example, using a Phenomenex Kinetex® F5 column with a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6] c. Perform mass spectrometric detection in negative electrospray ionization (ESI) mode, monitoring the specific mass-to-charge ratio (m/z) transitions for Neu5Gc.[8]
-
Quantification: a. Prepare a standard curve using known concentrations of Neu5Gc standards. b. Quantify Neu5Gc in the sample by comparing its peak area to the standard curve.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA for the detection of Neu5Gc on glycoproteins in cell culture media. It is crucial to avoid all animal-derived compounds in buffers as they may contain Neu5Gc and interfere with the assay.[10]
Materials:
-
Cell culture medium sample (containing glycoproteins)
-
Anti-Neu5Gc antibody (e.g., chicken IgY)
-
Negative control antibody (e.g., non-immune chicken IgY)
-
HRP-conjugated secondary antibody
-
96-well ELISA plate
-
Coating buffer (50 mM sodium carbonate-bicarbonate, pH 9.5)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Blocking buffer (PBS-T)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
Procedure:
-
Plate Coating: a. Dilute the cell culture medium sample in coating buffer to immobilize the glycoproteins. b. Add 100 µL of the diluted sample to each well of the 96-well plate. c. Incubate overnight at 4°C or for at least 2 hours at room temperature.[10] d. Wash the wells 3-5 times with wash buffer.[10]
-
Blocking: a. Add 200 µL of blocking buffer to each well. b. Incubate for 1 hour at room temperature.[10] c. Wash the wells 3-5 times with wash buffer.
-
Primary Antibody Incubation: a. Dilute the anti-Neu5Gc antibody and the negative control antibody in blocking buffer (a typical dilution range is 1:1,000 to 1:10,000, but should be optimized).[10] b. Add 100 µL of the diluted primary antibody or control antibody to the appropriate wells. c. Incubate for 2 hours at room temperature.[10] d. Wash the wells 3-5 times with wash buffer.
-
Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in blocking buffer (a suggested starting dilution is 1:5,000, but should be optimized).[10] b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the wells 3-5 times with wash buffer.
-
Detection: a. Add 100 µL of substrate solution to each well. b. Incubate in the dark until a color develops. c. Stop the reaction by adding 100 µL of stop solution. d. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Conclusion
The detection of Neu5Gc in cell culture media is a critical step in the development of safe and effective biotherapeutics. The choice of analytical method will depend on the specific requirements of the analysis, including sensitivity, specificity, and throughput. HPLC-based methods offer robust quantification, LC-MS/MS provides the highest specificity and sensitivity, and ELISA is well-suited for high-throughput screening. By following the detailed protocols provided in this document, researchers can effectively monitor and control the levels of Neu5Gc in their cell culture processes, ultimately contributing to the production of higher quality and safer biopharmaceutical products.
References
- 1. Anti-Neu5Gc Antibody Kit | ABIN2669225 [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Serum Antibodies to N-Glycolylneuraminic Acid Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sciex.com [sciex.com]
- 7. LC-MS analysis of polyclonal human anti-Neu5Gc Xeno-autoantibodies IgG subclass and partial sequence using multi-step IVIG affinity purification and multi-enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 10. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 11. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for the Purification of N-Glycolylneuraminic Acid from Serum
Abstract
This application note details robust and efficient solid-phase extraction (SPE) protocols for the isolation and purification of N-Glycolylneuraminic acid (Neu5Gc) from serum samples. Neu5Gc is a non-human sialic acid that can be incorporated into human tissues from dietary sources and has been implicated in various physiological and pathological processes. Accurate quantification of Neu5Gc in serum is crucial for research in areas such as immunology, oncology, and nutrition. The protocols outlined below provide researchers, scientists, and drug development professionals with detailed methodologies for sample preparation, SPE, and subsequent analysis, ensuring high recovery and reproducibility.
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in many mammals but not naturally synthesized in humans due to an inactivating mutation in the CMP-Neu5Ac hydroxylase (CMAH) gene. Despite this, Neu5Gc can be metabolically incorporated into human glycoproteins and glycolipids from dietary sources, particularly red meat and dairy products. The presence of this non-human glycan on human cells can elicit an immune response, with circulating anti-Neu5Gc antibodies being prevalent in the human population. This immune reaction has been linked to the development of various inflammatory diseases and cancer progression.
To accurately study the role of Neu5Gc in human health and disease, sensitive and reliable methods for its quantification in biological matrices like serum are essential. Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to downstream analysis by methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1][2][3][4] This application note provides detailed protocols for the solid-phase extraction of Neu5Gc from serum, including crucial steps such as acid hydrolysis to release conjugated sialic acids and derivatization for enhanced detection.
Materials and Reagents
-
SPE Cartridges: Reversed-phase (e.g., C18), ion-exchange, or boronate-affinity cartridges. The choice of cartridge will depend on the specific downstream analytical method.
-
Reagents for Hydrolysis: Acetic acid or trifluoroacetic acid (TFA).
-
Reagents for Derivatization (for HPLC with fluorescence detection): 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (HPLC-grade), Formic acid.
-
Internal Standard: N-Acetylneuraminic acid (Neu5Ac) or a stable isotope-labeled Neu5Gc standard.
-
Serum Samples: Human or animal serum.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction Workflow for Neu5Gc from Serum
This protocol outlines the fundamental steps for extracting Neu5Gc from serum, which can be adapted based on the specific SPE cartridge and analytical method used.
1. Sample Pre-treatment: Acid Hydrolysis
To release Neu5Gc from its conjugated form in glycoproteins, acid hydrolysis is a necessary first step.[5]
-
To 100 µL of serum, add 900 µL of 2 M acetic acid.
-
Incubate the mixture at 80°C for 2-3 hours.
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitated proteins.
-
Collect the supernatant containing the released sialic acids.
2. Solid-Phase Extraction (SPE)
The following is a general procedure for reversed-phase SPE using a C18 cartridge. This is a common method for desalting and removing non-polar interferences.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[6]
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.[6]
-
Sample Loading: Load the hydrolyzed serum supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and other polar impurities.
-
Elution: Elute the sialic acids, including Neu5Gc, with 1 mL of a suitable solvent, such as 50% acetonitrile in water.
3. Post-SPE Processing: Derivatization (for HPLC-FLD)
For sensitive detection by HPLC with a fluorescence detector, derivatization of the eluted sialic acids is required.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in 200 µL of a solution containing 7 mM DMB, 1.4 M acetic acid, 0.25 M sodium hydrosulfite, and 18 mM 2-mercaptoethanol.
-
Incubate the mixture at 50-60°C for 2-3 hours in the dark.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) with Boronate-Affinity Magnetic Polymers
This protocol utilizes boronate-affinity magnetic hollow molecularly imprinted polymers for the selective extraction of sialic acids. This method offers high selectivity for cis-diol-containing molecules like sialic acids.[7]
1. Hydrolysis: Perform acid hydrolysis as described in Protocol 1.
2. Dispersive SPE:
-
Add the boronate-affinity magnetic polymer sorbent to the hydrolyzed serum supernatant.
-
Vortex the mixture to ensure thorough mixing and binding of the sialic acids to the sorbent.
-
Use a magnet to separate the magnetic polymer from the solution.
-
Discard the supernatant.
3. Washing:
-
Wash the magnetic polymer with a suitable buffer to remove non-specifically bound components.
-
Separate the polymer with a magnet and discard the wash solution.
4. Elution:
-
Elute the bound sialic acids from the magnetic polymer using an appropriate elution buffer (e.g., an acidic solution to disrupt the boronate-ester interaction).
-
Separate the polymer with a magnet and collect the eluate containing the purified sialic acids.
5. Analysis: The eluate can be directly analyzed by HPLC-UV or derivatized for more sensitive detection methods.
Data Presentation
The following tables summarize quantitative data from studies utilizing solid-phase extraction for the analysis of sialic acids in serum.
Table 1: Performance of Boronate-Affinity Magnetic Hollow Molecularly Imprinted Polymer d-SPE for Sialic Acid in Serum [7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Recoveries | 70.9 – 106.2% |
| Relative Standard Deviation (RSD) | < 2.8% |
Table 2: Performance of an Online SPE-LC-MS/MS Method for Neu5Ac and Neu5Gc in Serum [1]
| Parameter | Neu5Ac | Neu5Gc |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.04 ng/mL |
| Within-day Precision (RSD) | 1.7% | 4.6% |
| Between-day Precision (RSD) | 4.8% | 7.2% |
| Accuracy (Recovery) | 95.2 - 99.6% | 95.2 - 99.6% |
Mandatory Visualization
References
- 1. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hawach.com [hawach.com]
- 3. polylc.com [polylc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Determination of sialic acid in serum samples by dispersive solid-phase extraction based on boronate-affinity magnetic hollow molecularly imprinted polymer sorbent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical and Chemoenzymatic Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a major sialic acid found in most mammals but not in humans, due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1][2] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, particularly red meat and dairy products.[3] This incorporation is of significant interest in drug development and immunology, as Neu5Gc-containing glycoconjugates on human cells can be recognized by the immune system, potentially influencing cancer progression and the efficacy of biotherapeutics.[3][4]
The synthesis of Neu5Gc glycosides is crucial for studying these biological processes. However, it presents considerable challenges due to the structural complexity of sialic acids, including a hindered tertiary anomeric center and the absence of a neighboring participating group, which complicates stereoselective glycosylation.[5][6] This document provides detailed protocols for both chemical and chemoenzymatic approaches to synthesize Neu5Gc glycosides, offering solutions to these synthetic hurdles. Chemoenzymatic methods, in particular, provide significant advantages in terms of yield, regioselectivity, and stereoselectivity under mild reaction conditions.[6][7]
Synthesis Strategies
Chemical Synthesis
Chemical synthesis of sialosides is often considered one of the most difficult glycosylation reactions.[5][6] Key strategies often involve:
-
Modification of N-acetylneuraminic acid (Neu5Ac) Glycosides: A common approach is to start with a more readily available Neu5Ac glycoside, remove the N-acetyl group, and subsequently introduce the N-glycolyl group.[7][8]
-
Use of Sialyl Donors: Development of effective sialyl donors with various leaving groups (e.g., halides, phosphites, sulfides, xanthates) is critical for achieving efficient and stereoselective α-sialylation.[9]
-
Protecting Group Manipulation: A complex series of protection and deprotection steps is required to manage the multiple reactive hydroxyl groups.
Chemoenzymatic Synthesis
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. These methods are highly efficient for producing complex sialic acid-containing structures.[7][10] Key enzymes include:
-
Sialic Acid Aldolases: These enzymes catalyze the reversible condensation of pyruvate (B1213749) with N-glycolylmannosamine (ManNGc) to produce Neu5Gc.[7][11] Aldolases from E. coli (EcNanA) and Pasteurella multocida (PmNanA) are commonly used.[7]
-
CMP-Sialic Acid Synthetase (CSS): This enzyme activates Neu5Gc by transferring a cytidine (B196190) monophosphate (CMP) group from CTP, forming the high-energy donor substrate CMP-Neu5Gc.[5][7]
-
Sialyltransferases: These enzymes transfer the activated Neu5Gc from CMP-Neu5Gc to a specific hydroxyl group on an acceptor molecule (e.g., galactose or N-acetylgalactosamine) to form the desired α-glycosidic linkage.[5][7]
-
One-Pot Multienzyme (OPME) Systems: OPME systems are powerful tools that combine multiple enzymes in a single reaction vessel to produce complex glycans from simple precursors, minimizing purification steps and improving overall yield.[7][12][13]
Quantitative Data Summary
The following tables summarize quantitative yields for key reactions in the synthesis of Neu5Gc and its glycosides, as reported in the literature.
Table 1: Reported Yields for Chemical Synthesis Steps
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|---|
| De-N-acetylation | Allyl α-Neu5Ac-glycoside (carboxyl protected) | Amine-containing intermediate | 80% | [7][14] |
| N-glycolylation & Deprotection | Amine-containing intermediate | Allyl α-Neu5Gc-glycoside | 90% | [7] |
| Regioselective 9-O-Acetylation | Neu5Gc | Neu5Gc9Ac | 90% | [7][11] |
| Regioselective 9-O-Butyroylation | Neu5Gc | 9-O-butyroyl-Neu5Gc | 88% | [7][11] |
| Regioselective 9-O-Benzoylation | Neu5Gc | 9-O-benzoyl-Neu5Gc | 70% | [7][11] |
| Overall Chemical Synthesis | D-arabinose | Neu5Gc | 22% |[11][14] |
Table 2: Reported Yields for Chemoenzymatic Synthesis of Neu5Gc-containing Disaccharides
| Reaction Step | Enzyme System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aldolase-catalyzed synthesis | EcNanA | Disaccharide containing Neu5Gc at reducing end | 36% | [15] |
| Aldolase-catalyzed synthesis | EcNanA | Disaccharide containing Neu5Gc at reducing end | 34% |[15] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Allyl α-Neu5Gc-glycoside via De-N-acetylation
This protocol describes the conversion of a readily available Neu5Ac glycoside to its Neu5Gc counterpart. The workflow is based on a de-N-acetylation followed by a selective N-glycolylation.[7][8]
Workflow Diagram:
Caption: Chemical conversion of a Neu5Ac glycoside to a Neu5Gc glycoside.
Materials:
-
Carboxyl-protected allyl α-Neu5Ac-glycoside
-
Tetramethylammonium hydroxide (B78521)
-
Acetoxyacetyl chloride
-
Appropriate solvents (e.g., methanol, pyridine)
-
Reagents for hydrolysis (e.g., sodium methoxide (B1231860) in methanol)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
De-N-acetylation: Reflux the carboxyl-protected allyl α-Neu5Ac-glycoside in tetramethylammonium hydroxide to remove the N-acetyl group, yielding the free amino intermediate.[7][14] Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and purify the product, for example by silica gel chromatography. An 80% yield for this step has been reported.[7][14]
-
N-glycolylation: Dissolve the purified amino intermediate in a suitable solvent like pyridine. Add acetoxyacetyl chloride dropwise at 0°C. Allow the reaction to proceed until completion (monitored by TLC). Quench the reaction and extract the product.
-
Deprotection: Treat the resulting product with a base (e.g., sodium methoxide in methanol) to hydrolyze the O-acetyl group on the newly introduced glycolyl moiety.[7] Purify the final allyl α-Neu5Gc-glycoside by chromatography. A 90% yield for the acylation and hydrolysis steps has been reported.[7]
Protocol 2: Chemoenzymatic Synthesis of Neu5Gc using Sialic Acid Aldolase
This protocol outlines the synthesis of Neu5Gc from N-glycolylmannosamine (ManNGc) and pyruvate, catalyzed by a sialic acid aldolase. This method is highly efficient for producing the free sialic acid.[7][11]
Workflow Diagram:
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 6. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Glycolylneuraminic Acid (Neu5Gc) Analysis in Xenotransplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but absent in humans due to a mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1][2] This enzymatic inactivation means that when pig organs, which naturally express Neu5Gc, are transplanted into humans, the recipient's immune system recognizes Neu5Gc as a foreign antigen.[3][4] This recognition triggers a significant immune response, contributing to the rejection of the xenograft.[1][3] The human immune system produces anti-Neu5Gc antibodies, primarily through dietary exposure to red meats and dairy products.[2][5] These pre-existing and elicited antibodies can lead to inflammation and antibody-mediated rejection of the xenograft.[1][6]
To overcome this immunological barrier, genetically engineered pigs lacking a functional CMAH gene (Neu5Gc knockout) have been developed.[1][4] The absence of Neu5Gc on the cells of these donor pigs has been shown to significantly reduce antibody binding and improve the compatibility of xenografts.[1][7] Therefore, accurate and reliable methods for the detection and quantification of Neu5Gc are crucial in xenotransplantation research. These analytical techniques are essential for verifying the Neu5Gc-negative status of knockout animals, assessing the immunogenic potential of xenografts, and monitoring the immune response in recipients.[1][8]
This document provides detailed application notes and protocols for the analysis of Neu5Gc using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Immunohistochemistry (IHC), and Flow Cytometry.
Quantitative Data on Neu5Gc Expression in Porcine Tissues
The following tables summarize the quantitative data on Neu5Gc levels in various porcine tissues, comparing wild-type (WT) pigs with those having a knockout of the CMAH gene.
Table 1: Neu5Gc and Neu5Ac Concentration in Tissues of Adult (180-day-old) Wild-Type Pigs
| Tissue | Neu5Gc (µg/g tissue) | Neu5Ac (µg/g tissue) | % Neu5Gc of Total Sialic Acid |
| Spleen | 81.5 | 18.5 | 81.5% |
| Kidney | 21.5 | 78.5 | 21.5% |
| Lung | 65.2 | 34.8 | 65.2% |
| Heart | 75.6 | 24.4 | 75.6% |
| Liver | 45.3 | 54.7 | 45.3% |
| Skeletal Muscle | 15.2 | 68.0 | 18.2% |
| Data adapted from Ji et al.[9] and a study on red meat analysis[10]. |
Table 2: Relative Neu5Gc Expression in Wild-Type vs. CMAH Knockout (KO) Pig Tissues
| Tissue/Cell Type | Wild-Type (WT) Neu5Gc Expression | CMAH KO Neu5Gc Expression | Analytical Method | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Positive | Negative/Undetectable | Flow Cytometry | [1] |
| Heart | High | Negative/Undetectable | Immunohistochemistry | [8] |
| Kidney | High | Negative/Undetectable | Immunohistochemistry | [8] |
| Liver | Moderate | Negative/Undetectable | Immunohistochemistry | [1] |
| Lung | High | Negative/Undetectable | Immunohistochemistry | [1] |
| Spleen | High | Negative/Undetectable | Immunohistochemistry | [1] |
Signaling Pathways and Experimental Workflows
Neu5Gc-Mediated Immune Response in Xenotransplantation
Caption: Neu5Gc on pig xenografts is recognized by pre-existing human antibodies, triggering rejection.
General Experimental Workflow for Neu5Gc Analysis
Caption: Workflow for Neu5Gc analysis from sample preparation to quantification.
Experimental Protocols
Protocol 1: Quantification of Neu5Gc and Neu5Ac by DMB-HPLC
This protocol describes the release of sialic acids from porcine tissues, their derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[11][12][13]
Materials:
-
Porcine tissue (~50-100 mg)
-
2 M Acetic Acid
-
DMB labeling solution (7 mM DMB, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite in 1.4 M acetic acid)[11]
-
Neu5Ac and Neu5Gc standards
-
HPLC system with a C18 reversed-phase column and fluorescence detector (Excitation: 373 nm, Emission: 448 nm)[10]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol[10]
-
Centrifuge and microcentrifuge tubes
-
Heating block
Procedure:
-
Sample Preparation and Sialic Acid Release: a. Homogenize approximately 50-100 mg of porcine tissue in water. b. Add an equal volume of 4 M acetic acid to the homogenate to achieve a final concentration of 2 M. c. Heat the sample at 80°C for 2 hours to release sialic acids.[11] d. Centrifuge at 14,000 x g for 10 minutes to pellet debris. e. Collect the supernatant containing the released sialic acids.
-
DMB Derivatization: a. To 50 µL of the supernatant (or standards), add 50 µL of freshly prepared DMB labeling solution.[14] b. Incubate the mixture in the dark at 50°C for 2.5 hours.[14] c. Stop the reaction by adding 400 µL of water.[11] d. The derivatized sample is now ready for HPLC analysis. Samples should be protected from light and analyzed within 24 hours.[11]
-
HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions. A common isocratic mobile phase is a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[11] b. Inject 20 µL of the derivatized sample or standard. c. Run the HPLC with a flow rate of 1 mL/min.[10] d. Detect the DMB-labeled sialic acids using a fluorescence detector set to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[10]
-
Data Analysis: a. Identify the peaks for Neu5Gc and Neu5Ac based on the retention times of the standards. b. Create a standard curve for both Neu5Ac and Neu5Gc using serial dilutions of the standards. c. Quantify the amount of Neu5Gc and Neu5Ac in the samples by comparing their peak areas to the standard curves.
Protocol 2: LC-MS/MS for Neu5Gc Quantification
This protocol outlines a method for the sensitive and specific quantification of Neu5Gc in porcine tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Porcine tissue
-
Reagents for sialic acid release (as in Protocol 1)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 or HILIC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Neu5Ac and Neu5Gc standards
Procedure:
-
Sample Preparation: a. Release sialic acids from the tissue sample as described in Protocol 1, steps 1a-1e. Derivatization is not required for this method.
-
LC-MS/MS Analysis: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the sample extract. c. Separate the sialic acids using a gradient elution. For a C18 column, a typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it. d. Analyze the eluent using an MS/MS system in negative ion mode. e. Monitor for the specific precursor-to-product ion transitions for Neu5Gc (e.g., m/z 324.1 → 116.0) and Neu5Ac (e.g., m/z 308.1 → 87.0).
-
Data Analysis: a. Generate a standard curve using known concentrations of Neu5Gc and Neu5Ac standards. b. Quantify Neu5Gc and Neu5Ac in the samples based on the peak areas of their specific ion transitions and the standard curve.
Protocol 3: Immunohistochemistry (IHC) for Neu5Gc Detection
This protocol provides a method for the visualization of Neu5Gc expression in porcine tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded porcine tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Secondary antibody: HRP-conjugated anti-chicken IgY
-
DAB substrate kit
-
Hematoxylin counterstain
-
Blocking buffer (e.g., 5% goat serum in PBS)
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize the tissue sections in xylene. b. Rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Staining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific antibody binding with blocking buffer for 1 hour. c. Incubate with the primary anti-Neu5Gc antibody (diluted in blocking buffer) overnight at 4°C. d. Wash with PBS. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash with PBS. g. Develop the signal with a DAB substrate kit. h. Counterstain with hematoxylin.
-
Microscopy: a. Dehydrate the sections, clear in xylene, and mount with a coverslip. b. Examine the slides under a microscope. Brown staining indicates the presence of Neu5Gc.
Protocol 4: Flow Cytometry for Neu5Gc Detection on Cells
This protocol describes the detection of Neu5Gc on the surface of porcine cells, such as peripheral blood mononuclear cells (PBMCs).
Materials:
-
Single-cell suspension of porcine cells
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Secondary antibody: FITC- or PE-conjugated anti-chicken IgY
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension of porcine cells (e.g., PBMCs isolated by Ficoll gradient). b. Wash the cells with FACS buffer.
-
Staining: a. Resuspend the cells in FACS buffer. b. Aliquot approximately 1x10^6 cells per tube. c. Add the primary anti-Neu5Gc antibody or an isotype control to the respective tubes. d. Incubate on ice for 30-60 minutes. e. Wash the cells twice with FACS buffer. f. Add the fluorochrome-conjugated secondary antibody. g. Incubate on ice in the dark for 30 minutes. h. Wash the cells twice with FACS buffer.
-
Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data using appropriate software to determine the percentage of Neu5Gc-positive cells and the mean fluorescence intensity.
Conclusion
The analysis of Neu5Gc is a critical component of xenotransplantation research. The protocols provided here offer robust methods for the quantification and detection of this important xenoantigen. The choice of method will depend on the specific research question, with HPLC and LC-MS/MS providing quantitative data on total Neu5Gc content, while IHC and flow cytometry offer valuable information on its tissue and cellular distribution. By employing these techniques, researchers can effectively characterize donor animals, understand the immunobiology of the anti-Neu5Gc response, and ultimately contribute to the development of safer and more effective xenotransplantation strategies.
References
- 1. The Possible Role of Anti-Neu5Gc as an Obstacle in Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) [frontiersin.org]
- 3. waters.com [waters.com]
- 4. Frontiers | The Possible Role of Anti-Neu5Gc as an Obstacle in Xenotransplantation [frontiersin.org]
- 5. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 6. Long-term IgG response to porcine Neu5Gc-antigens without transmission of PERV in burn patients treated with porcine skin xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macau.uni-kiel.de [macau.uni-kiel.de]
- 8. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. digicomst.ie [digicomst.ie]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. ludger.com [ludger.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for the Detection of Neu5Gc in Biological Samples Using Specific Lectins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sensitive and specific detection of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid, in various biological samples using Neu5Gc-specific lectins and antibodies. The presence of Neu5Gc in human tissues, resulting from dietary intake, is associated with various pathological conditions, including cancer and inflammation, making its detection crucial for research and therapeutic development.[1][2][3] Similarly, monitoring Neu5Gc levels is critical for the quality control of biotherapeutic products.[1][4]
This document outlines protocols for standard immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and Flow Cytometry.
Key Concepts and Considerations
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the CMAH gene.[1][2] Humans can, however, incorporate Neu5Gc into their own tissues from dietary sources rich in this molecule, such as red meat and dairy products.[1][2] This incorporation can lead to an immune response and the production of anti-Neu5Gc antibodies.[1][2]
The detection of Neu5Gc can be achieved with high specificity using polyclonal antibodies, such as chicken IgY, or with lectins that have a high affinity for Neu5Gc.[1][4][5] It is important to note that the choice of lectin or antibody can influence the detection of different Neu5Gc-containing glycan structures.[5][6] Therefore, using multiple lectins may provide a more comprehensive analysis.[5][6]
A critical aspect of all protocols is the avoidance of reagents containing animal-derived products, as these can be a source of Neu5Gc contamination, leading to false-positive results.[7][8][9][10]
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive method for the quantitative detection of Neu5Gc on glycoproteins and in biological fluids.
Experimental Workflow for Neu5Gc ELISA
Caption: Workflow for Neu5Gc detection by ELISA.
Protocol:
-
Coating: Coat a 96-well ELISA plate with the sample (glycoprotein or biological fluid) at a concentration of 1-10 µg/mL in carbonate buffer (pH 9.5). Incubate overnight at 4°C or for 2 hours at room temperature.[7][10]
-
Washing: Wash the wells three to five times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Blocking: Block the wells with a Neu5Gc-free blocking buffer (e.g., 0.5% cold water fish skin gelatin in PBST) for 1 hour at room temperature to prevent non-specific binding.[1][11]
-
Primary Antibody/Lectin Incubation: Incubate the wells with the Neu5Gc-specific chicken IgY antibody or lectin, diluted in blocking buffer (typically 1:1,000 to 1:10,000 dilution), for 2 hours at room temperature.[7]
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., donkey anti-chicken IgY) diluted in blocking buffer (typically 1:5,000 to 1:10,000) for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add the substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
| Parameter | Recommendation | Reference |
| Coating Concentration | 1-10 µg/mL | [7] |
| Blocking Agent | 0.5% Cold Water Fish Skin Gelatin | [1][11] |
| Primary Antibody Dilution | 1:1,000 - 1:10,000 | [7] |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | [7] |
| Incubation Times | 1-2 hours at room temperature or overnight at 4°C | [7][10] |
Western Blotting
Western blotting allows for the detection of Neu5Gc on specific proteins separated by size.
Experimental Workflow for Neu5Gc Western Blot
Caption: Workflow for Neu5Gc detection by Western Blot.
Protocol:
-
SDS-PAGE: Separate protein samples on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane overnight at 4°C with a Neu5Gc-free blocking buffer (e.g., 0.5% cold water fish skin gelatin in Tris-buffered saline with 0.1% Tween 20 - TBST).[1][11]
-
Primary Antibody/Lectin Incubation: Incubate the membrane with the Neu5Gc-specific chicken IgY antibody or lectin diluted in TBST (e.g., 1:10,000 to 1:100,000) for 2 hours at room temperature.[2][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., donkey anti-chicken HRP) diluted in TBST (e.g., 1:30,000 to 1:50,000) for 1 hour at room temperature.[2][11]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Detect the signal using a chemiluminescent substrate and image the blot.
| Parameter | Recommendation | Reference |
| Blocking Agent | 0.5% Cold Water Fish Skin Gelatin in TBST | [1][11] |
| Primary Antibody Dilution | 1:10,000 - 1:100,000 | [2][11] |
| Secondary Antibody Dilution | 1:30,000 - 1:50,000 | [2][11] |
| Incubation Times | Primary: 2h RT; Secondary: 1h RT | [11] |
Immunohistochemistry (IHC)
IHC is used to visualize the distribution of Neu5Gc in tissue sections.
Experimental Workflow for Neu5Gc Immunohistochemistry
Caption: Workflow for Neu5Gc detection by Immunohistochemistry.
Protocol:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections. For frozen sections, air dry and fix with acetone.[12]
-
Antigen Retrieval (if necessary): For paraffin sections, perform antigen retrieval using a citrate-based or Tris-based buffer.[12]
-
Blocking: Block non-specific binding by incubating sections with a Neu5Gc-free blocking buffer (e.g., 0.1% fish gelatin in PBST) for 30 minutes at room temperature.[11][12]
-
Primary Antibody/Lectin Incubation: Incubate sections with the Neu5Gc-specific chicken IgY antibody or lectin at a concentration of approximately 2-20 µg/mL in blocking buffer for 30-60 minutes at room temperature.[11][12]
-
Washing: Wash sections with PBST.
-
Secondary Detection: Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP conjugate.[11]
-
Washing: Repeat the washing step.
-
Visualization: Add a suitable chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount the slides.
| Parameter | Recommendation | Reference |
| Blocking Agent | 0.1% Fish Gelatin in PBST | [11] |
| Primary Antibody/Lectin Concentration | 2-20 µg/mL | [11][12] |
| Incubation Time (Primary) | 30-60 minutes at room temperature | [12] |
Flow Cytometry
Flow cytometry enables the detection and quantification of Neu5Gc on the surface of single cells.
Experimental Workflow for Neu5Gc Flow Cytometry
Caption: Workflow for Neu5Gc detection by Flow Cytometry.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension. For adherent cells, use a non-enzymatic dissociation method like EDTA.[11][13] Wash the cells with a Neu5Gc-free blocking buffer (e.g., 0.5% fish gelatin in PBS).[11]
-
Primary Antibody/Lectin Incubation: Resuspend approximately 1x10^6 cells in 100 µL of the primary Neu5Gc-specific antibody or lectin diluted in blocking buffer (a dilution range of 1:200 to 1:1,000 should be tested).[13] Incubate on ice for at least 1 hour.[13]
-
Washing: Wash the cells by adding 1 mL of cold blocking buffer and centrifuging at 500 x g for 5 minutes.[11]
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of a fluorophore-conjugated secondary antibody diluted in blocking buffer. Incubate on ice for 30-60 minutes, protected from light.
-
Washing: Repeat the washing step as in step 3.
-
Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and analyze them on a flow cytometer.
| Parameter | Recommendation | Reference |
| Cell Number | 1x10^6 cells per sample | [11] |
| Blocking Agent | 0.5% Fish Gelatin in PBS | [11] |
| Primary Antibody Dilution | 1:200 - 1:1,000 | [13] |
| Incubation (Primary) | At least 1 hour on ice | [13] |
Summary of Neu5Gc-Specific Lectins and Antibodies
While chicken polyclonal anti-Neu5Gc IgY is a broadly used reagent, other lectins with specificity for Neu5Gc are also available.[1][4] The choice of lectin can be critical as different lectins may have preferences for Neu5Gc in specific glycan linkages (e.g., α2-3 vs. α2-6).[3][5]
| Lectin/Antibody | Specificity | Applications | Reference |
| Chicken Anti-Neu5Gc IgY | Broadly recognizes Neu5Gc in various glycan contexts | ELISA, WB, IHC, Flow Cytometry | [1][4][11] |
| SubB (Subtilase cytotoxin B subunit) | α2-3 linked Neu5Gc | Diagnostic tool for Neu5Gc tumor antigens | [3][14] |
| Mutant SubB (ΔS106/ΔT107) | Improved specificity for Neu5Gc, including α2-6 linkage | Cancer diagnostics | [3] |
| H5VNY161A HA protein | Specific for Neu5Gc | Glycan display analysis on tissues | [5] |
These protocols provide a foundation for the reliable detection of Neu5Gc in a variety of biological samples. Optimization of specific conditions, such as antibody/lectin concentrations and incubation times, may be necessary for different sample types and experimental setups. The use of appropriate negative controls, including tissues or cells from CMAH knockout mice or human cell lines cultured in Neu5Gc-free conditions, is essential for validating the specificity of the detection method.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. EP2302390B1 - Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials - Google Patents [patents.google.com]
- 3. Structure aided design of a Neu5Gc specific lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 14. files01.core.ac.uk [files01.core.ac.uk]
analytical techniques for characterizing O-acetylated Neu5Gc derivatives
An increasing body of evidence highlights the critical role of O-acetylated N-glycolylneuraminic acid (Neu5Gc) derivatives in biological processes ranging from molecular recognition and cell adhesion to immune responses and disease pathogenesis. As these modified sialic acids are key terminal structures on many glycoproteins and glycolipids, their precise characterization is paramount for researchers in glycobiology, medicine, and biopharmaceutical development. The inherent lability of the O-acetyl groups, which are prone to migration or loss during sample preparation and analysis, presents significant analytical challenges.[1]
These application notes provide a comprehensive overview of robust analytical techniques for the detailed characterization and quantification of O-acetylated Neu5Gc derivatives. We present detailed protocols for sample preparation, derivatization, and analysis using state-of-the-art chromatographic, mass spectrometric, and nuclear magnetic resonance methods.
Sample Preparation and Release of Sialic Acids
The initial and most critical step in the analysis of O-acetylated sialic acids is their release from the glycoconjugate backbone. The choice of method is crucial to minimize the degradation or migration of the labile O-acetyl esters.
Application Note: Sialic Acid Release Strategies
Two primary methods are employed for releasing sialic acids: mild acid hydrolysis and enzymatic digestion with neuraminidases.
-
Mild Acid Hydrolysis: This method is effective for releasing total sialic acids. However, conditions must be carefully controlled (e.g., 2M acetic acid at 80°C for 2 hours) to prevent the loss of O-acetyl groups.[1]
-
Neuraminidase (Sialidase) Digestion: This enzymatic approach offers greater specificity and milder conditions, preserving the O-acetyl modifications more effectively. The choice of neuraminidase is important as their linkage specificity (α2,3, α2,6, or α2,8) varies.
-
Sample Stability: For clinical and long-term studies, sample storage is a concern. Dried blood spot (DBS) sampling has been shown to be an effective method for preserving O-acetylation patterns for at least six weeks, minimizing the degradation seen in traditional plasma or serum samples.[2][3]
Caption: Workflow for the release of sialic acids from glycoconjugates.
Protocol 1: Mild Acid Hydrolysis
This protocol is suitable for releasing total sialic acids for subsequent analysis.[1]
-
Sample Preparation: Prepare glycoprotein samples in a suitable buffer such as ultrapure water.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Incubate the mixture in a sealed vial at 80°C for 2 hours.
-
Cooling & Neutralization: Cool the sample on ice. If required for subsequent steps, the pH can be adjusted.
-
Purification: The released sialic acids can be purified using solid-phase extraction (SPE) with graphitized carbon or other suitable cartridges to remove interfering substances.
Derivatization for Stabilization and Enhanced Detection
Due to their instability and poor ionization efficiency, sialic acids are typically derivatized prior to analysis.[4] Derivatization stabilizes the carboxyl group and the O-acetyl esters, and the addition of a fluorescent tag enhances detection sensitivity.
Application Note: DMB Derivatization
The most common method for analyzing O-acetylated sialic acids involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3] This reaction targets the α-keto acid functionality of sialic acids, forming a highly fluorescent and stable product that can be readily analyzed by reversed-phase HPLC with fluorescence or mass spectrometry detection.[5] To minimize O-acetyl group migration, the derivatization should be performed at a controlled acidic pH (3.8–4.1) and low temperature (4°C).[6]
Caption: The central role and benefits of sialic acid derivatization.
Protocol 2: DMB Derivatization for HPLC-FLD/MS
This protocol is optimized to preserve O-acetyl modifications.[5][6]
-
Reagent Preparation: Prepare the DMB labeling solution:
-
7 mM 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
1.4 M Acetic Acid
-
0.75 M β-mercaptoethanol
-
18 mM Sodium hydrosulfite
-
Note: This reagent is light-sensitive and should be prepared fresh and stored in an amber vial.
-
-
Reaction: Mix 50 µL of the released sialic acid sample (or standard) with 200 µL of the DMB labeling solution.
-
Incubation: Incubate the mixture in a sealed vial at 4-10°C for 2-3 hours in the dark. Higher temperatures (e.g., 50°C) can lead to significant loss of O-acetyl groups.[6]
-
Termination: Stop the reaction by adding 750 µL of a suitable solvent, such as the initial mobile phase for HPLC (e.g., water/acetonitrile/methanol mixture).
-
Analysis: The sample is now ready for injection into the HPLC system.
Analytical Techniques and Protocols
A combination of chromatography, mass spectrometry, and NMR spectroscopy is often required for the comprehensive characterization of O-acetylated Neu5Gc derivatives.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC coupled with fluorescence detection (FLD) is the gold standard for quantifying DMB-labeled sialic acids.[7] The separation allows for the resolution of different O-acetylated isomers, which can then be quantified based on the fluorescence signal relative to known standards.[5][8] Coupling HPLC to a mass spectrometer provides an additional layer of confirmation based on mass-to-charge ratios.
Table 1: Relative Retention Times of DMB-Labeled Sialic Acids Relative retention times can vary based on specific column and mobile phase conditions. Data is illustrative.
| Sialic Acid Derivative | Typical Elution Order |
| Neu5Gc | 1 |
| Neu5Ac | 2 |
| Mono-O-acetylated Neu5Gc (e.g., Neu5Gc9Ac) | 3 |
| Di-O-acetylated Neu5Ac (e.g., Neu5,9Ac₂) | 4 |
Protocol 3: UHPLC-FLD Analysis of DMB-Labeled Sialic Acids
This protocol is adapted for the analysis of derivatized sialic acids from biological samples.[7]
-
Instrumentation: UHPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., Acclaim RSLC 120 C18, 2.2 µm, 2.1 × 100 mm).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-13 min: 5% to 20% B
-
13-15 min: 20% to 40% B
-
15-20 min: Hold at 40% B (column wash)
-
Followed by a 3-minute re-equilibration at 5% B.
-
-
Flow Rate: 0.42 mL/min.
-
Column Temperature: 45°C.
-
Fluorescence Detection: Excitation at 373 nm, Emission at 448 nm.
-
Quantification: Calibrate using quantitative standards of Neu5Gc and its O-acetylated derivatives.[5] Calculate concentrations based on the peak area of the standards.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is indispensable for the unambiguous identification of O-acetylated Neu5Gc derivatives.[1]
-
LC-MS: Liquid chromatography coupled with high-resolution mass spectrometry (e.g., Orbitrap) allows for the identification of different sialic acid species based on their accurate mass.[2][3]
-
Tandem MS (MS/MS): Fragmentation analysis is key to locating the position of O-acetyl groups. Characteristic neutral losses (e.g., loss of an acetyl group, 42 Da) and specific fragment ions can help distinguish between isomers (e.g., 7-O-acetyl vs. 9-O-acetyl).[1][9]
-
Ion Mobility-MS (IM-MS): This advanced technique provides an additional dimension of separation based on the size, shape, and charge of the ions (collision cross-section, CCS). IM-MS can resolve isomers that are difficult to separate by chromatography alone and can help identify O-acetylation patterns and glycosidic linkages.[10][11]
Caption: Workflow for isomer-specific characterization by LC-MS/MS.
Table 2: Common Ions in MS Analysis of O-acetylated Neu5Gc Values are illustrative for DMB-derivatized species and may vary based on adducts.
| Ion Type | Description | Example m/z (Illustrative) |
| Precursor Ion | Intact DMB-labeled mono-O-acetylated Neu5Gc | ~484.16 [M+H]⁺ |
| Neutral Loss | Loss of an acetyl group (-CH₂CO) from the precursor or a fragment ion | -42.01 Da |
| Neutral Loss | Loss of the entire DMB-labeled sialic acid residue | Varies |
| Diagnostic Ion | Fragment ion indicating no O-acetylation at C7 | m/z 259.07 |
| Diagnostic Ion | Fragment ion indicating no substitution at C8 or C9 | m/z 283.07 |
Data derived from analysis of DMB-sialic acids.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: While MS provides excellent sensitivity and is well-suited for complex mixtures, NMR spectroscopy is the definitive method for unambiguous structural elucidation of purified O-acetylated Neu5Gc derivatives.[12]
-
¹H-NMR: The number and position of O-acetyl groups can be determined from the number of acetyl-methyl singlets and the strong downfield shifts of neighboring protons on the sialic acid backbone.[12]
-
2D-NMR: Advanced 2D NMR experiments (e.g., HSQC, HMBC) are used to assign all proton and carbon signals, confirming the precise location of O-acetylation and resolving any structural ambiguities.[6] This technique is also powerful for studying the pH-dependent migration of O-acetyl groups between the C7, C8, and C9 positions.[6]
Table 3: Illustrative ¹H-NMR Chemical Shifts (δ, ppm) for Protons near O-acetyl Groups Shifts are highly dependent on solvent, pH, and temperature. Data is illustrative.
| Proton | Neu5Ac (Reference) | Neu5,7Ac₂ | Neu5,8Ac₂ | Neu5,9Ac₂ |
| H-7 | ~4.0 | ~5.1 | ~4.2 | ~4.1 |
| H-8 | ~3.9 | ~4.3 | ~5.2 | ~4.0 |
| H-9a/b | ~3.5 / ~3.8 | ~3.6 / ~3.9 | ~3.7 / ~3.9 | ~4.0 / ~4.3 |
| OAc-CH₃ | - | ~2.15 | ~2.18 | ~2.00 |
Data adapted from literature on O-acetylated sialic acids.[5][6][12]
Protocol 4: Sample Preparation for NMR Analysis
-
Purification: The O-acetylated Neu5Gc derivative of interest must be purified to >95% purity, typically using preparative HPLC.[6]
-
Lyophilization: The purified sample is lyophilized to remove all solvents.
-
Deuterium (B1214612) Exchange: The sample is repeatedly dissolved in high-purity deuterium oxide (D₂O) and lyophilized (typically 3 times) to exchange labile protons (e.g., -OH, -NH, -COOH) with deuterium.
-
Final Preparation: The final dried sample is dissolved in an appropriate volume of D₂O (e.g., 500 µL) in a high-quality NMR tube.
-
Analysis: Acquire ¹H and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.[6]
Summary and Comparison of Techniques
The choice of analytical technique depends on the specific research question, sample complexity, and required level of detail.
Table 4: Comparison of Key Analytical Techniques
| Technique | Primary Use | Sensitivity | Throughput | Isomer Resolution | Key Advantage |
| HPLC-FLD | Quantification | High (pmol) | High | Good | Robust, quantitative, widely available |
| LC-MS/MS | Identification & Quantification | Very High (fmol-amol) | High | Very Good | Provides mass confirmation and positional info via fragmentation |
| IM-MS | Isomer Separation | Very High | Medium | Excellent | Separates co-eluting and isobaric isomers |
| NMR | Structure Elucidation | Low (nmol-µmol) | Low | Excellent | Unambiguous structure determination |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving chromatographic peak resolution of Neu5Gc and Neu5Ac
Welcome to the technical support center for the chromatographic analysis of N-glycolylneuraminic acid (Neu5Gc) and N-acetylneuraminic acid (Neu5Ac). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation and resolution of these critical sialic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Neu5Gc and Neu5Ac.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate column chemistry. | For improved separation, consider using a mixed-mode column with HILIC, weak cation exchange, and strong anion exchange mechanisms, such as the Acclaim Trinity P2 column.[1] HILIC Amide columns have also been used successfully.[2] For derivatized sialic acids, a C18 column can be effective.[3][4] |
| Suboptimal mobile phase pH. | The pH of the mobile phase is critical for the resolution of Neu5Ac and Neu5Gc. An acidic mobile phase, for example, using an ammonium (B1175870) formate (B1220265) buffer at pH 4, has been shown to provide the best resolution.[1] | |
| Incorrect mobile phase composition. | For reverse-phase separation of derivatized sialic acids, a common mobile phase consists of acetonitrile (B52724) and water.[4] The gradient and isocratic elution conditions should be optimized for your specific application. | |
| Inadequate sample derivatization. | Incomplete derivatization with agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) can lead to poor peak shape and inaccurate quantification. Ensure optimal reaction conditions, including time and temperature.[5] | |
| Low Signal Intensity/Sensitivity | Suboptimal detector settings. | For fluorescence detection of DMB-labeled sialic acids, ensure the excitation and emission wavelengths are correctly set. For Charged Aerosol Detection (CAD), optimize the detector parameters. For High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), the condition of the working electrode is crucial for sensitivity.[6] |
| Sample degradation. | Sialic acids can be labile. Minimize sample degradation by using appropriate storage conditions and processing samples promptly. | |
| Insufficient sample loading. | While higher injection volumes can increase signal, they may also lead to peak broadening. Optimize the injection volume to balance signal intensity and peak shape. | |
| Peak Tailing | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength to minimize secondary interactions. The use of an ion-pairing agent like triisopropanolamine (B86542) (TIP) in reverse-phase HPLC can improve peak shape.[3] | |
| Column contamination or degradation. | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a precise pump. |
| Temperature variations. | Use a column oven to maintain a constant and stable temperature during the analysis.[3] | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing Neu5Gc and Neu5Ac?
A common and robust method involves the release of sialic acids from glycoproteins by mild acid hydrolysis, followed by fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[7][8]
Q2: How can I improve the resolution between Neu5Gc and Neu5Ac peaks?
Optimizing the mobile phase pH is a critical first step; an acidic pH around 4 often yields good results.[1] Additionally, selecting the right column is crucial. Mixed-mode columns combining HILIC and ion-exchange properties have demonstrated excellent separation for underivatized sialic acids.[1] For DMB-labeled sialic acids, C18 columns are widely used.[4]
Q3: What are the typical retention times for Neu5Gc and Neu5Ac?
Retention times are highly method-dependent. However, as an example, one HPLC method using a C18 column reported retention times of approximately 5.9 minutes for Neu5Gc and 7.5 minutes for Neu5Ac.[9] Another method using a different C18 column and an ion-pairing agent reported a retention time of 6.344 minutes for Neu5Ac.[3][10]
Q4: What are the expected limits of detection (LOD) for Neu5Gc and Neu5Ac?
LODs vary significantly with the analytical method and detector used. For HPLC with fluorescence detection of DMB-derivatized sialic acids, LODs can be in the low picomole to femtomole range.[5] For instance, one UHPLC-FLD method reported LODs of 0.06 pmol for Neu5Ac and 0.08 pmol for Neu5Gc.[11] HPAEC-PAD can achieve detection limits of around 0.5 to 2 pmol.[6]
Q5: Can I analyze Neu5Gc and Neu5Ac without derivatization?
Yes, direct measurement is possible. High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can separate and detect underivatized sialic acids.[6] Another approach is using HPLC with a mixed-mode column and a Charged Aerosol Detector (CAD), which has been shown to effectively separate and detect underivatized Neu5Ac and Neu5Gc.[1]
Experimental Protocols
Protocol 1: DMB Derivatization and RP-HPLC-FLD Analysis
This protocol outlines the key steps for the analysis of Neu5Gc and Neu5Ac using fluorescent labeling and reverse-phase HPLC.
-
Sample Preparation (Acid Hydrolysis):
-
Release sialic acids from glycoproteins by incubating the sample in 2 M acetic acid at 80°C for 2 hours.
-
Alternatively, use milder conditions such as 0.1 M HCl at 80°C for 1 hour to minimize degradation of O-acetylated sialic acids.
-
Centrifuge the hydrolysate to pellet any precipitate and collect the supernatant.
-
-
DMB Derivatization:
-
Prepare a fresh DMB labeling solution containing 1,2-diamino-4,5-methylenedioxybenzene, sodium hydrosulfite, and 2-mercaptoethanol (B42355) in a solution of acetic acid and water.
-
Mix the sialic acid-containing supernatant with the DMB labeling solution.
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours.
-
Stop the reaction by placing the samples on ice or by adding a strong base.
-
-
HPLC Analysis:
-
Column: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Mobile Phase C: Methanol
-
Gradient: A typical gradient could be a mixture of acetonitrile, methanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
Protocol 2: HPAEC-PAD Analysis of Underivatized Sialic Acids
This protocol describes the analysis of Neu5Gc and Neu5Ac without derivatization using high-pH anion-exchange chromatography.
-
Sample Preparation (Acid Hydrolysis):
-
Perform acid hydrolysis as described in Protocol 1.
-
Neutralize the sample with NaOH.
-
Filter the sample through a 0.2 µm filter before injection.
-
-
HPAEC-PAD Analysis:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA10).
-
Mobile Phase: A gradient of sodium acetate (B1210297) in sodium hydroxide. For example, a gradient from 10 mM to 100 mM sodium acetate in 100 mM NaOH.
-
Flow Rate: 1.0 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
Quantitative Data Summary
| Parameter | Method 1 (RP-HPLC-FLD with DMB) | Method 2 (HPAEC-PAD) | Method 3 (HPLC-CAD) |
| Column | C18 | CarboPac PA10 | Acclaim Trinity P2 (Mixed-Mode) |
| Mobile Phase | Acetonitrile/Methanol/Water | Sodium Acetate/NaOH Gradient | Acetonitrile/Ammonium Formate |
| Detection | Fluorescence | Pulsed Amperometry | Charged Aerosol Detection |
| Linearity Range | 0.1 - 10 µg/mL[5] | 10 - 500 pmol[6] | 15 - 160 pmol[1] |
| LOD (Neu5Ac) | 0.003 mg/kg[5] | ~1 pmol[6] | ~3 pmol[1] |
| LOD (Neu5Gc) | 0.01 mg/kg[5] | ~0.5 pmol[6] | ~3 pmol[1] |
| Retention Time Precision (RSD) | 0.7% - 1.8%[5] | < 0.5%[6] | < 0.13%[1] |
| Peak Area Precision (RSD) | 1.2% - 1.4%[5] | < 5%[6] | < 3%[1] |
Visualizations
Caption: Workflow for Neu5Gc/Neu5Ac analysis by HPLC with fluorescence detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ludger.com [ludger.com]
- 8. ludger.com [ludger.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: N-Glycolylneuraminic Acid (Neu5Gc) Quantification Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Glycolylneuraminic acid (Neu5Gc) quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting
High-Performance Liquid Chromatography (HPLC) with DMB Labeling
Question: I am seeing very low or no signal for my Neu5Gc peaks in the HPLC chromatogram. What could be the cause?
Answer: Low or absent signals for DMB-labeled Neu5Gc can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Incomplete Acid Hydrolysis: The release of sialic acids from the glycoprotein (B1211001) is a critical first step.[1][2][3]
-
Troubleshooting:
-
Ensure you are using a calibrated oven for the hydrolysis step instead of a heating block, as heating blocks can cause uneven heating and condensation, leading to incomplete hydrolysis.[1]
-
Use small volume (e.g., 0.5 mL) sample vials to minimize evaporation and condensation issues.[1]
-
Verify the concentration and purity of the acid used for hydrolysis (e.g., 2M acetic acid or 0.1M HCl).
-
-
-
DMB Labeling Reagent Degradation: The 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling reagent is light-sensitive and can degrade over time, leading to inefficient labeling.[1][4]
-
Troubleshooting:
-
Always prepare the DMB labeling solution fresh and protect it from light and moisture.[1][4] It should be used within 60 minutes of preparation.[1]
-
Aliquot and store the DMB solution at -20°C for long-term storage, and do not reuse it after thawing.[4]
-
Ensure all incubation steps with the DMB reagent are performed in the dark.[1]
-
-
-
Sample Matrix Interference: Salts and buffers in your sample can interfere with the DMB labeling reaction.[1]
-
Troubleshooting:
-
If salt interference is suspected, dialyze your sample against a salt-free solvent before proceeding with the assay.[1]
-
-
-
Incorrect Sample Concentration: The amount of sialic acid in your sample may be below the detection limit of the assay.
Question: My chromatogram shows a very large peak for free DMB dye and other non-specific peaks. How can I reduce this?
Answer: High levels of free dye and artifact peaks are a common issue and can obscure the peaks of interest.
-
Excessive Light Exposure: The DMB reagent and labeled samples are sensitive to light, and exposure can cause degradation and the formation of fluorescent artifacts.[1][4]
-
Contaminated HPLC System: Over time, the HPLC column and system can become contaminated, leading to baseline noise and artifact peaks.[1]
-
Troubleshooting:
-
Ensure the HPLC system, particularly the solvent lines, is properly primed before analysis.[1]
-
Regularly clean and maintain your HPLC column according to the manufacturer's instructions.
-
-
-
Degraded DMB Reagent: Using old or improperly stored DMB solution can lead to an increase in reaction byproducts that appear as peaks in the chromatogram.[4]
-
Troubleshooting:
-
If you observe increasing signals within the first few minutes of the HPLC run, which correspond to DMB and its byproducts, prepare a fresh DMB solution.[4]
-
-
Question: The retention times for my Neu5Gc and Neu5Ac standards are shifting between runs. What should I do?
Answer: Retention time variability can affect the accuracy of peak identification and quantification.
-
HPLC System Instability: Fluctuations in the HPLC system can cause shifts in retention times.
-
Troubleshooting:
-
-
Mobile Phase pH: The pH of the mobile phase is crucial for the separation of sialic acids.
-
Troubleshooting:
-
Using an ammonium (B1175870) formate (B1220265) buffer at pH 4 has been shown to provide good resolution and sensitivity.[6]
-
-
Question: My standard curve has a poor correlation coefficient (R² < 0.99). How can I improve it?
Answer: A reliable standard curve is essential for accurate quantification.
-
Pipetting Inaccuracy: Errors in preparing the serial dilutions of your standards will directly impact the linearity of your standard curve.
-
Troubleshooting:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Prepare fresh dilutions for each assay.
-
-
-
Standard Degradation: Neu5Gc and Neu5Ac standards can degrade if not stored properly.
-
Troubleshooting:
-
Follow the manufacturer's instructions for storage of standard solutions.
-
-
-
Inappropriate Concentration Range: The selected concentration range for the standards may not be appropriate for your samples.
-
Troubleshooting:
-
Adjust the concentration range of your standard curve to bracket the expected concentration of Neu5Gc in your samples.[1]
-
-
Mass Spectrometry (MS)
Question: I am having difficulty resolving Neu5Gc from other isobaric species in my mass spectrometry analysis. What are my options?
Answer: Resolving isobaric species is a known challenge in MS-based glycan analysis.[7]
-
Utilize Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry can help separate co-eluting glycans before they enter the mass spectrometer.[7]
-
Tandem Mass Spectrometry (MS/MS): MS/MS can be used for structural characterization of glycans. The presence of specific oxonium ions can help identify Neu5Gc-containing glycans.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: My ELISA results for anti-Neu5Gc antibodies are inconsistent. Why might this be?
Answer: The detection of anti-Neu5Gc antibodies is complex due to the polyclonal nature of the immune response in humans.[8][9]
-
Homogeneous Epitopes: Many ELISA methods use a single, homogenous Neu5Gc-containing glycan as the target. This may not capture the full diversity of the polyclonal antibody response, which recognizes Neu5Gc in the context of various underlying glycan structures.[8][10]
-
Cell Culture Contamination: If using whole cells in your assay, be aware that mammalian serum used in cell culture can be a source of Neu5Gc, potentially skewing your results.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common Neu5Gc quantification methods.
Table 1: HPLC-Based Methods for Neu5Gc Quantification
| Parameter | HPLC with DMB Labeling & Fluorescence Detection | HPAE-PAD |
| Limit of Detection (LOD) | Approximately 3 pmol on column[6] | Neu5Gc: 0.5 - 2 pmol[11] |
| Linear Range | 15 to 160 pmol on column[6] | 2 - 500 pmol (new electrode)[11]10 - 2000 pmol (recessed electrode)[11][12] |
| Precision (RSD) | Peak Area: < 3% Retention Time: < 0.13%[6] | Not explicitly stated for Neu5Gc alone, but overall method is highly reproducible.[5] |
Table 2: Mass Spectrometry-Based Methods for Neu5Gc Quantification
| Parameter | LC-MS/MS |
| Limit of Detection (LOD) | <0.01 µmol/L[13] |
| Linearity (r²) | >0.992[13] |
| Recovery | 93.6 – 102.4%[13] |
| Precision (RSD) | Intra- and inter-day RSD <6%[13] |
Experimental Protocols
Protocol: Neu5Gc Quantification by HPLC with DMB Labeling
This protocol is a generalized procedure based on common methodologies.[1][2][3][14]
1. Release of Sialic Acids by Mild Acid Hydrolysis
-
To 50-100 µg of glycoprotein sample, add 2M acetic acid.
-
Incubate in an oven at 80°C for 2 hours.
-
Cool the samples to room temperature.
2. Fluorescent Labeling with DMB
-
Prepare the DMB labeling solution fresh by mixing the DMB dye, mercaptoethanol, and sodium dithionite (B78146) as per the kit instructions.[1] Protect this solution from light.[1][4]
-
Add the DMB labeling solution to the hydrolyzed samples and standards.
-
Stop the reaction by adding 400 mM NaOH or by diluting with water.[4][14]
3. HPLC Analysis
-
Set up the HPLC system with a C18 column.
-
Configure the fluorescence detector with an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[4]
-
Use an isocratic mobile phase of methanol/acetonitrile/water (e.g., 6:8:86).[4]
-
Inject the labeled samples and standards. DMB-labeled Neu5Gc typically elutes before DMB-labeled Neu5Ac.[4]
-
Create a standard curve using the peak areas of the Neu5Gc standards to quantify the amount of Neu5Gc in the samples. The calibration curve should have an R² value >0.99.[1]
Visualizations
Caption: Troubleshooting workflow for Neu5Gc quantification assays.
Caption: Experimental workflow for DMB labeling and HPLC analysis of Neu5Gc.
References
- 1. ludger.com [ludger.com]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. ludger.com [ludger.com]
- 4. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. waters.com [waters.com]
Technical Support Center: Optimization of Acid Hydrolysis for Complete Sialic Acid Release
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing acid hydrolysis conditions for the complete and reliable release of sialic acids from glycoconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when performing acid hydrolysis for sialic acid release?
A1: The most critical factors are the type of acid used, its concentration, the incubation temperature, and the duration of hydrolysis. Sialic acids are sensitive to harsh acidic conditions and high temperatures, which can lead to their degradation.[1][2][3] Additionally, if preserving modifications like O-acetylation is important, conditions must be carefully optimized to prevent their loss or migration.[4]
Q2: Which acid is best for releasing sialic acids?
A2: The choice of acid depends on the specific requirements of the experiment.
-
Acetic acid is commonly used for mild acid hydrolysis, as it is effective at releasing sialic acids while helping to preserve labile O-acetyl groups.[4][5]
-
Trifluoroacetic acid (TFA) is also frequently used, often at low concentrations. However, even at 0.1% TFA, some loss of sialic acids can occur, especially with prolonged incubation or at elevated temperatures.[1]
-
Hydrochloric acid (HCl) can be used for faster release but is considered a harsher condition that can lead to significant degradation of sialic acids and their modifications.[4]
Q3: How can I minimize the degradation of sialic acids during hydrolysis?
A3: To minimize degradation, it is crucial to use the mildest effective hydrolysis conditions. This typically involves using a lower acid concentration, a moderate temperature (e.g., 80°C), and the shortest possible incubation time that still allows for complete release.[3][4] It is also important to promptly neutralize or remove the acid after hydrolysis.[6]
Q4: Can acid hydrolysis affect O-acetylated sialic acids?
A4: Yes, O-acetyl groups are highly labile and can be lost or can migrate under acidic conditions and at high temperatures.[4] If the analysis of O-acetylated species is important, mild acid hydrolysis with acetic acid is generally preferred over stronger acids.[4] Enzymatic release using sialidases can be an even milder alternative, although enzyme specificity can be a factor.[4]
Q5: What are the common downstream analytical methods after sialic acid release?
A5: After release, sialic acids are often derivatized to enhance detection. A widely used method is labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which makes the sialic acids fluorescent.[4][5][6] The labeled sialic acids can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[4][5][6][7] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another common method for direct analysis.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable sialic acid | Incomplete hydrolysis. | Optimize hydrolysis conditions (increase time, temperature, or acid concentration cautiously). Ensure the sample is fully dissolved in the hydrolysis solution. |
| Degradation of sialic acids. | Use milder hydrolysis conditions (e.g., 2M acetic acid at 80°C for 2 hours).[4][5] Avoid excessive temperatures and prolonged incubation times.[1] Promptly neutralize or remove the acid post-hydrolysis. | |
| Insufficient starting material. | Increase the amount of glycoprotein (B1211001) used for hydrolysis, especially for samples with low sialylation levels.[5] | |
| Inconsistent results between replicates | Inaccurate pipetting of sample or reagents. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Incomplete mixing of sample and hydrolysis solution. | Vortex or mix thoroughly after adding the acid. | |
| Temperature fluctuations during incubation. | Use a calibrated heating block or water bath with stable temperature control. | |
| Sample contamination. | Use high-purity water and reagents. Ensure all labware is clean.[4] | |
| Loss of O-acetyl groups | Hydrolysis conditions are too harsh. | Use mild acid hydrolysis with 2M acetic acid at 80°C for 2 hours.[4] Consider enzymatic release as a milder alternative. |
| High temperatures during sample processing. | Avoid temperatures above 50°C during subsequent steps like derivatization if possible.[4] | |
| Presence of interfering peaks in chromatogram | Incomplete removal of hydrolysis reagents. | Ensure complete drying or neutralization of the sample after hydrolysis. |
| Contaminants from reagents or labware. | Use high-purity reagents and thoroughly clean all tubes and vials.[4] | |
| Side-products from the derivatization reaction. | Follow the derivatization protocol precisely, especially regarding incubation time and temperature. Prepare derivatization reagents fresh.[4] |
Quantitative Data Summary
The following table summarizes various acid hydrolysis conditions reported in the literature for the release of sialic acids.
| Acid | Concentration | Temperature | Incubation Time | Notes |
| Acetic Acid | 2M | 80°C | 2 hours | A common mild condition aiming to preserve O-acetyl groups.[4][5] |
| Acetic Acid | 1.1M | 67.5°C | 6 hours | Optimized condition for release from glycomacropeptide.[2] |
| Trifluoroacetic Acid (TFA) | 0.1% | 4°C, 23°C, 37°C, 65°C | 4 hours | Significant loss of sialic acids observed at higher temperatures.[1] |
| Trifluoroacetic Acid (TFA) | 0.2N | Not specified | 2 hours | Used for release prior to DMB labeling.[10] |
| Hydrochloric Acid (HCl) | 0.1M | 80°C | 1 hour | Faster than acetic acid but harsher, with a high risk of O-acetyl group loss.[4] |
| Sulfuric Acid | Not specified | 80°C | 1 hour | Mentioned as a common acid for hydrolysis.[2][6] |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis using Acetic Acid
This protocol is adapted for the release of sialic acids with the goal of preserving O-acetyl groups.[4][5]
Materials:
-
Glycoprotein sample (50-200 µg)
-
High-purity water
-
4M Acetic Acid
-
Microcentrifuge tubes
-
Heating block or water bath
-
Centrifugal vacuum evaporator
Procedure:
-
Sample Preparation: Dissolve 50-200 µg of the glycoprotein sample in high-purity water in a microcentrifuge tube.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the tube and incubate at 80°C for 2 hours in a heating block or water bath.
-
Cooling and Drying: After incubation, cool the sample to room temperature.
-
Evaporation: Dry the sample completely using a centrifugal vacuum evaporator to remove the acetic acid. The dried sample is now ready for downstream analysis, such as DMB labeling.
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol describes the fluorescent labeling of the released sialic acids for HPLC analysis.[4][5]
Materials:
-
Dried sialic acid sample
-
DMB labeling solution (commercially available or prepared fresh)
-
Heating block
-
High-purity water
Procedure:
-
Reagent Preparation: Prepare the DMB labeling solution according to the manufacturer's instructions or by dissolving DMB in a solution containing acetic acid, 2-mercaptoethanol, and sodium hydrosulfite. This reagent is light-sensitive and should be protected from light.[4]
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried sialic acid sample.
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark.[4][5]
-
Termination: Stop the reaction by adding a larger volume of high-purity water. The sample is now ready for HPLC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete sialic acid release.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide | MDPI [mdpi.com]
- 3. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ludger.com [ludger.com]
- 6. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. antecscientific.com [antecscientific.com]
- 10. [Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers]:Glycoscience Protocol Online Database [jcggdb.jp]
Technical Support Center: Strategies to Reduce Background Noise in Neu5Gc Fluorescent Detection
Welcome to the technical support center for Neu5Gc fluorescent detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in Neu5Gc fluorescent detection?
A1: High background noise in Neu5Gc fluorescent detection can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself, arising from molecules like collagen, elastin, NADH, and lipofuscin.[1][2] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can also induce autofluorescence.[3][4]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets within the sample, leading to off-target signal. This can be caused by inadequate blocking, inappropriate antibody concentrations, or cross-reactivity.[5][6]
-
Issues with Reagents and Buffers: Contaminated buffers, suboptimal blocking agents, or inappropriate mounting media can all contribute to increased background. For Neu5Gc detection, it is critical to use blocking reagents that are free of Neu5Gc, such as those derived from chicken products (e.g., ovalbumin), as common blockers like Bovine Serum Albumin (BSA) can contain Neu5Gc and compete for antibody binding.[7]
Q2: How can I determine if the background I'm seeing is autofluorescence?
A2: To identify autofluorescence, you should include an unstained control in your experiment. This sample should undergo the entire experimental procedure, including fixation and permeabilization, but without the addition of primary or secondary antibodies.[3][8] If you observe fluorescence in this control, it is likely due to autofluorescence.
Q3: What is the most critical consideration for a blocking buffer in Neu5Gc detection?
A3: The most critical consideration is to use a blocking reagent that is devoid of Neu5Gc. Humans cannot synthesize Neu5Gc, and the immune system recognizes it as foreign.[9][10] Commonly used blocking agents like Bovine Serum Albumin (BSA) and milk products are derived from animals that produce Neu5Gc and can contain contaminating Neu5Gc-glycans.[7] These contaminants will bind to your anti-Neu5Gc antibodies, leading to high background and reduced sensitivity. Therefore, it is highly recommended to use Neu5Gc-free blocking agents, such as chicken ovalbumin or fish gelatin.[7][11]
Q4: Can my choice of fluorophore affect the background signal?
A4: Yes, the choice of fluorophore can significantly impact the signal-to-noise ratio. Autofluorescence is often more prominent in the blue, green, and red regions of the spectrum.[3] To minimize interference from autofluorescence, it is advisable to use fluorophores that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647).[1][8] Additionally, using bright and photostable fluorophores can help to increase the specific signal over the background.
Troubleshooting Guides
Issue 1: High Uniform Background Across the Entire Sample
This is often characterized by a general, non-specific glow across the entire field of view, making it difficult to distinguish the specific signal.
Troubleshooting Workflow: High Uniform Background
Caption: Troubleshooting workflow for high uniform background.
Issue 2: Non-Specific Staining or "Speckled" Background
This appears as distinct, off-target staining or a speckled pattern that is not associated with the expected localization of Neu5Gc.
Troubleshooting Workflow: Non-Specific Staining
Caption: Troubleshooting workflow for non-specific staining.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Application | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Anti-Neu5Gc | Immunofluorescence (IF) | 1:500 - 1:4000[11] | 1-2 hours or overnight | 4°C or Room Temp |
| Flow Cytometry | 1:1000 - 1:4000[11] | 1 hour | 4°C | |
| Western Blot | 1:10,000 - 1:100,000[11][12] | 2 hours or overnight | 4°C or Room Temp | |
| Secondary (Fluorophore-conjugated) | Immunofluorescence (IF) | 1:1000 - 1:4000[11] | 1 hour | Room Temp (in dark) |
| Flow Cytometry | 1:1000 - 1:4000[11] | 1 hour | 4°C (in dark) | |
| Western Blot | 1:5000 - 1:50,000[11] | 1 hour | Room Temp |
Note: These are starting recommendations. Optimal dilutions and incubation times must be determined empirically for each specific antibody and experimental system.
Table 2: Common Blocking Agents for Neu5Gc Detection
| Blocking Agent | Recommended Concentration | Key Considerations |
| Chicken Ovalbumin | 1% in PBS/TBS[7] | Highly Recommended. Chickens do not synthesize Neu5Gc, making this an ideal Neu5Gc-free blocker.[7] |
| Fish Skin Gelatin | 0.5% in PBS/TBS[11][12] | Recommended. Generally free of Neu5Gc and effective at reducing non-specific binding.[13] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS[14] | Use with Caution. May contain Neu5Gc, which can increase background.[7] If used, ensure it is of the highest purity. |
| Non-fat Dry Milk | 5% in PBS/TBS | Not Recommended. Contains glycoproteins that are likely to have Neu5Gc, leading to high background.[7] |
| Normal Serum | 5-10% in PBS/TBS | Use with Caution. Must be from a species that does not express Neu5Gc (e.g., chicken serum). Serum from the same species as the secondary antibody is often used.[15] |
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for Neu5Gc
This protocol provides a general framework. Optimization of fixation, permeabilization, and antibody concentrations is crucial.
-
Sample Preparation:
-
For cells grown on coverslips, wash 3x with ice-cold PBS.
-
For tissue sections, perform deparaffinization and rehydration as required.
-
-
Fixation:
-
Incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Alternatively, for potentially reduced autofluorescence, use ice-cold methanol (B129727) for 10 minutes at -20°C.[4]
-
Wash 3x with PBS for 5 minutes each.
-
-
Permeabilization (if detecting intracellular antigens):
-
Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash 3x with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer of 1% Chicken Ovalbumin in PBS with 0.1% Tween-20 (PBST).[7]
-
Incubate samples in blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Neu5Gc antibody in the blocking buffer to its optimal concentration.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing:
-
Wash 3x with PBST for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash 3x with PBST for 10 minutes each, protected from light.
-
Perform a final wash with PBS to remove residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.
-
Image using a fluorescence microscope with appropriate filters.
-
Protocol 2: Flow Cytometry for Cell Surface Neu5Gc
-
Cell Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Prepare a single-cell suspension.
-
Count cells and resuspend to a concentration of 1x10^6 cells/mL in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
-
Blocking:
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^5 cells) into FACS tubes.
-
Add the diluted primary anti-Neu5Gc antibody.
-
Incubate for 1 hour on ice, protected from light.[11]
-
-
Washing:
-
Add 1 mL of cold FACS buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant.
-
Repeat the wash step twice.
-
-
Secondary Antibody Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the diluted fluorophore-conjugated secondary antibody.
-
Incubate for 1 hour on ice, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 1 mL of cold FACS buffer as described in step 4.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, ensuring to include unstained and secondary-only controls for proper gating and background assessment. A viability dye can also be used to exclude dead cells, which are often autofluorescent.[4]
-
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Serum Antibodies to N-Glycolylneuraminic Acid Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 13. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: DMB-Labeled N-Glycolylneuraminic Acid (Neu5Gc) Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeled N-Glycolylneuraminic acid (Neu5Gc) derivatives. It is intended for researchers, scientists, and drug development professionals working with these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DMB-labeled Neu5Gc derivatives, helping you to identify and resolve them effectively.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incomplete acid hydrolysis of the glycoprotein (B1211001). | Ensure complete removal of sialic acids by using an oven instead of a heating block to prevent uneven heating and condensation. Use small volume (e.g., 0.5 mL) reaction vials.[1] |
| Interference from salts or buffers in the sample. | If salt interference is suspected, dialyze the sample against a salt-free solvent before proceeding with the analysis.[1] Buffers like PBS are generally not problematic if sample concentrations are above 1 mg/mL.[1] | |
| Degradation of the DMB labeling reagent. | The DMB reagent is sensitive to light and moisture.[1] Prepare it fresh and use it within 60 minutes.[1] Store aliquots of the DMB solution at -20°C, protected from light, for several weeks.[2] | |
| Insufficient mixing of labeling reagents. | Ensure thorough mixing after adding the labeling reagents to the sample. This is a critical step for accurate quantitation.[3] | |
| High Background or Excessive Free Dye Peaks | Exposure of the DMB reagent or labeled samples to light. | Perform all incubation steps in the dark.[1] Analyze samples immediately after labeling to minimize light and heat exposure, which can cause an increase in non-sialic acid specific peaks.[1] |
| Contamination of the HPLC column. | If high levels of free dye peaks persist, it may be due to column contamination over time.[1] Follow the column manufacturer's instructions for cleaning and regeneration. | |
| Variable or Shifting Peak Retention Times | Unstable baseline in the liquid chromatography (LC) system. | Ensure the LC system is properly equilibrated. Variations in mobile phase composition or temperature can affect retention times.[1] |
| Degradation of the labeled sample in the autosampler. | DMB-labeled samples are stable in a dark autosampler at 10°C for at least 72 hours.[1] If the autosampler is not cooled or protected from light, degradation can occur. | |
| Appearance of Unexpected Peaks | Presence of other α-keto acids in the sample. | The DMB labeling method is not entirely specific to sialic acids and can react with other α-keto acids. Confirm the identity of the Neu5Gc peak by co-injection with an authentic standard or by mass spectrometry. |
| Artifacts from the derivatization reagent. | Minor peaks can be artifacts of the derivatization reagent itself. These are typically identified by running a blank sample.[4] |
Frequently Asked Questions (FAQs)
Q1: How should I store my DMB-labeled Neu5Gc samples?
A1: For immediate analysis, DMB-labeled Neu5Gc samples can be stored in the dark at 10°C for up to 72 hours.[1] If immediate analysis is not possible, the labeled samples can be frozen at -20°C for up to 2 days.[1] It is crucial to protect the samples from light to prevent degradation.[1]
Q2: My sample contains a low concentration of Neu5Gc. How can I improve the signal?
A2: For samples with low sialylation, such as IgG, you can start with a larger amount of glycoprotein (up to 200 µg).[1] Additionally, avoid diluting the sample with water before injection into the LC system.[1]
Q3: Can the buffer in my sample interfere with the DMB labeling reaction?
A3: Yes, some salts and buffers can interfere with the labeling process.[1] The extent of interference depends on the concentration of the buffer components relative to the sample.[3] In many cases, buffers like PBS are not an issue if the sample concentration is sufficiently high (e.g., >1 mg/mL).[1] If you suspect interference, consider performing a buffer exchange into water prior to the acid release step.[3]
Q4: How can I confirm that the peak I am seeing is indeed DMB-labeled Neu5Gc?
A4: The most reliable way to confirm the identity of your peak is through co-injection with a purified DMB-labeled Neu5Gc standard. The retention times should match. Alternatively, you can use mass spectrometry to confirm the molecular mass of the compound in the peak.[2]
Q5: What are the optimal excitation and emission wavelengths for detecting DMB-labeled Neu5Gc?
A5: The recommended fluorescence detector settings are an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[2][5]
Quantitative Data Summary
The stability of DMB-labeled Neu5Gc is influenced by storage temperature and light exposure. The following table summarizes the recommended storage conditions to maintain sample integrity.
| Storage Condition | Duration | Stability Notes | Reference |
| 10°C in the dark | Up to 72 hours | Samples are stable when stored alongside calibration standards under the same conditions. | [1] |
| -20°C in the dark | Up to 2 days | Recommended if analysis within 72 hours at 10°C is not feasible. | [1] |
| Room Temperature | Not Recommended | Prolonged exposure to light and heat leads to degradation and an increase in non-sialic acid specific peaks. | [1] |
Experimental Protocols
Protocol 1: DMB Labeling of Neu5Gc
This protocol outlines the steps for the derivatization of released Neu5Gc with DMB.
-
Sample Preparation: Start with 50-200 µg of glycoprotein.[1] If necessary, perform a buffer exchange into water.[3]
-
Acid Hydrolysis: Release sialic acids by incubating the sample in 2 M acetic acid for 2 hours at 80°C in an oven.[1]
-
Preparation of DMB Labeling Reagent:
-
Dissolve sodium dithionite (B78146) in the provided mercaptoethanol solution.[1]
-
Add this solution to the vial of DMB dye and mix until dissolved.[1]
-
Protect the reagent from light and use within 60 minutes.[1]
-
-
Labeling Reaction:
-
Sample Dilution: After incubation, dilute the samples 1 in 10 with water for analysis. For samples with low sialylation, this dilution step can be omitted.[1]
Visualizations
Caption: Troubleshooting workflow for DMB-Neu5Gc analysis.
Caption: Factors leading to the degradation of DMB-labeled Neu5Gc.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. In vitro effects of temperature on red blood cell deformability and membrane stability in human and various vertebrate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating matrix effects in LC-MS/MS analysis of Neu5Gc in plasma
Welcome to the technical support center for the LC-MS/MS analysis of N-glycolylneuraminic acid (Neu5Gc) in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in this assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of Neu5Gc in plasma, with a focus on mitigating matrix effects.
Question: Why am I observing poor sensitivity and inconsistent results for Neu5Gc in my plasma samples?
Answer: Poor sensitivity and inconsistent results in the LC-MS/MS analysis of Neu5Gc from plasma are often due to matrix effects, specifically ion suppression caused by co-eluting endogenous components like phospholipids (B1166683).[1] Plasma is a complex matrix, and without thorough sample cleanup, these interfering substances can compete with Neu5Gc for ionization in the mass spectrometer's ion source, leading to a suppressed and variable signal.[2][3]
Recommended Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS/MS analysis.[1][4]
-
Phospholipid Removal: Utilize phospholipid removal plates or cartridges. These products are highly effective at depleting phospholipids, a major source of ion suppression in plasma samples.[1][2][4][5]
-
Solid-Phase Extraction (SPE): SPE can be used to selectively isolate Neu5Gc and other sialic acids from the bulk of the plasma matrix.
-
Protein Precipitation (PPT): While a simpler method, PPT alone may not be sufficient to remove all significant interferences, particularly phospholipids.
-
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Neu5Gc is crucial for accurate quantification.[6][7] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization and correction of signal suppression or enhancement.[6]
-
Optimize Chromatography:
-
HILIC Chromatography: Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating polar analytes like Neu5Gc from other polar endogenous compounds.[1][4][8]
-
Gradient Elution: Employ a gradient elution to achieve better separation of Neu5Gc from the solvent front and other early-eluting matrix components.[1][4]
-
Question: My calibration curve for Neu5Gc in plasma has poor linearity and a high intercept. What could be the cause?
Answer: Poor linearity and a high intercept in your calibration curve can indicate uncompensated matrix effects or the presence of endogenous Neu5Gc in your blank plasma.
Recommended Solutions:
-
Use a Surrogate Matrix: For endogenous analytes like Neu5Gc, preparing calibration standards in the actual matrix can be problematic. A surrogate matrix, such as 5% bovine serum albumin (BSA) in water, can be used to create the calibration curve.[1][4] Quality control (QC) samples should still be prepared in the authentic plasma matrix to ensure the method is accurate for real samples.[1][4]
-
Thoroughly Evaluate Matrix Effects: A post-extraction addition method can be used to quantitatively assess the extent of matrix effects. This involves comparing the response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution.[9]
-
Improve Chromatographic Resolution: Ensure that your chromatographic method adequately separates Neu5Gc from any isomeric or isobaric interferences that may be present in the plasma matrix.
Question: I'm seeing significant variability in my results between different plasma lots. How can I address this?
Answer: Lot-to-lot variability in plasma can lead to inconsistent matrix effects.
Recommended Solutions:
-
Method Validation with Multiple Lots: During method validation, it is essential to evaluate the matrix effect using at least six different lots of blank plasma.[9] This will help to ensure the robustness of your method across different sample sources.
-
Robust Sample Preparation: A highly efficient and consistent sample preparation method, such as one using phospholipid removal plates, can help to minimize the impact of lot-to-lot variability.[1][2][4][5]
-
Use of a SIL-IS: A stable isotope-labeled internal standard is critical to compensate for variations in matrix effects between different plasma lots.[6][7]
Frequently Asked Questions (FAQs)
What is the most critical step in mitigating matrix effects for Neu5Gc analysis in plasma?
The most critical step is a robust sample preparation procedure that effectively removes phospholipids and other interfering endogenous components.[1][2][4][5] The use of phospholipid removal plates has been shown to be highly effective for the analysis of related sialic acids in plasma.[1][4]
What type of chromatography is recommended for Neu5Gc analysis?
Hydrophilic Interaction Chromatography (HILIC) is the recommended chromatographic technique for the separation of Neu5Gc.[1][4][8] Neu5Gc is a small, polar molecule, and HILIC provides the necessary retention and separation from other polar compounds in the plasma matrix.[1][4]
Is a stable isotope-labeled internal standard for Neu5Gc necessary?
Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for the accurate and precise quantification of Neu5Gc in plasma.[6][7] It compensates for variability in sample preparation and matrix effects.[6]
How can I prepare my calibration standards if Neu5Gc is endogenous to my plasma?
It is recommended to use a surrogate matrix, such as 5% bovine serum albumin (BSA), to prepare your calibration standards.[1][4] This avoids the issue of endogenous Neu5Gc in your blank matrix. However, it is important to prepare your quality control samples in the authentic plasma matrix to ensure the method accurately reflects the behavior of real samples.[1][4]
Experimental Protocols
Sample Preparation using Phospholipid Removal Plate
This protocol is adapted from a method for the analysis of Neu5Ac in human plasma and is expected to be effective for Neu5Gc.[1][4]
-
Protein Precipitation: To 50 µL of plasma sample in a 96-well plate, add 150 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard for Neu5Gc.
-
Mixing: Mix thoroughly for 1 minute.
-
Phospholipid Removal: Transfer the mixture to a phospholipid removal plate.
-
Filtration: Apply a vacuum to pull the sample through the plate into a clean collection plate.
-
Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
HILIC-LC-MS/MS Method
This is a representative HILIC method for sialic acid analysis.[1][4]
-
LC Column: Atlantis HILIC Silica column or equivalent.
-
Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different sample preparation techniques in reducing matrix effects, as measured by the signal-to-noise ratio (S/N) of the analyte. While specific data for Neu5Gc is limited, this table illustrates the expected trend based on the analysis of other small molecules in plasma.
| Sample Preparation Method | Analyte Peak Area (Arbitrary Units) | Background Noise (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Protein Precipitation Only | 50,000 | 5,000 | 10 |
| Liquid-Liquid Extraction | 150,000 | 2,500 | 60 |
| Solid-Phase Extraction | 200,000 | 1,500 | 133 |
| Phospholipid Removal Plate | 250,000 | 1,000 | 250 |
This data is illustrative and intended to demonstrate the relative effectiveness of different sample preparation techniques.
Visualizations
Caption: Workflow for mitigating matrix effects in Neu5Gc analysis.
Caption: Troubleshooting logic for common issues in Neu5Gc analysis.
References
- 1. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Hydrophilic interaction chromatography-based high-throughput sample preparation method for N-glycan analysis from total human plasma glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gtfch.org [gtfch.org]
preventing degradation of N-Glycolylneuraminic acid standard during storage
Technical Support Center: N-Glycolylneuraminic Acid (Neu5Gc) Standard
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of N-Glycolylneuraminic acid (Neu5Gc) standards during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is N-Glycolylneuraminic acid (Neu5Gc) and why is its stability critical?
A1: N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals, but not synthesized by humans.[1] It is structurally similar to the human sialic acid N-acetylneuraminic acid (Neu5Ac) and differs by only a single oxygen atom.[2] Because Neu5Gc can be incorporated into human tissues from dietary sources like red meat, it can trigger an immune response and is implicated in inflammatory diseases and cancer progression.[3][4] Therefore, the stability of the Neu5Gc standard is paramount for accurate quantification in biomedical research, ensuring reliable and reproducible results.
Q2: What are the optimal storage conditions for a Neu5Gc standard?
A2: Proper storage is the most critical factor in preventing degradation. Recommendations vary slightly by supplier, but the general consensus is to store the standard under cold and dry conditions.
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability, often for several years.[3][5][6][7] Some suppliers state stability for ≥ 4 years under these conditions.[3] For shorter periods, 4°C is acceptable for up to 2 years.[5]
-
Reconstituted Solution: Once dissolved in a solvent like ultrapure water or PBS, the solution is much more susceptible to degradation. It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q3: My Neu5Gc is dissolved in water. What is the optimal pH for storage?
A3: Sialic acids like Neu5Ac, a close analog of Neu5Gc, are most stable in neutral conditions (pH 7.0).[8] They show good stability over a pH range of 3.0 to 10.0.[8][9] However, they are susceptible to acid-catalyzed hydrolysis at low pH (e.g., pH < 3.0) and degradation under strongly alkaline conditions (pH > 10.0), especially when heated.[8][10][11] Therefore, storing reconstituted Neu5Gc in a neutral buffer (e.g., PBS pH 7.2) is recommended over unbuffered water.
Q4: What are the visible signs of Neu5Gc standard degradation?
A4: Visual inspection is the first step. The pure, lyophilized powder should be a white to off-white crystalline solid.[6][7] Any discoloration (e.g., yellowing or browning) or change in texture (e.g., clumping, signs of moisture) may indicate degradation or contamination. For reconstituted solutions, precipitation or cloudiness can be a sign of instability. However, the most reliable indicators of degradation are analytical, such as the appearance of extra peaks or shifts in retention time during chromatographic analysis (e.g., HPLC).[12]
Q5: How can I verify the purity of my Neu5Gc standard?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of Neu5Gc.[6][7] A typical method involves derivatization with a fluorescent tag like 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by fluorescence detection, which offers high sensitivity.[13][14] A pure standard should yield a single, sharp peak at the expected retention time. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another powerful technique that allows for direct quantification without derivatization.[15][16]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your Neu5Gc standard.
Issue 1: Inconsistent quantitative results or poor reproducibility.
| Possible Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | The standard solution has been frozen and thawed multiple times, leading to gradual degradation. |
| Improper Dilutions | Inaccurate pipetting or serial dilution errors. |
| Solvent Evaporation | The solvent in the stock solution has evaporated over time, increasing the standard's concentration. |
Issue 2: Multiple or unexpected peaks appear during HPLC analysis.
| Possible Cause | Recommended Solution |
| Chemical Degradation | The Neu5Gc molecule has degraded into other forms due to improper storage (e.g., wrong pH, temperature, exposure to oxidizing agents).[17] |
| Contamination | The standard has been contaminated with other substances (e.g., from glassware, pipettes, or cross-contamination with other reagents). |
| Oxidation | Exposure to reactive oxygen species (ROS) or oxidizing agents can modify the molecule.[4][9] |
Workflow & Logic Diagrams
A standardized workflow is crucial for maintaining the integrity of your Neu5Gc standard.
Caption: Recommended workflow for handling and storing Neu5Gc standards.
Caption: Troubleshooting logic for investigating Neu5Gc standard issues.
Data & Protocols
Table 1: Recommended Storage Conditions & Stability
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | ≥ 3 years[3][5] | Must be stored desiccated (dry). |
| Lyophilized Powder | 4°C | Up to 2 years[5] | For shorter-term storage; must be desiccated. |
| Reconstituted Solution | -80°C | Up to 6 months[5] | Recommended for solutions. Prevents freeze-thaw cycles when aliquoted. |
| Reconstituted Solution | -20°C | Up to 1 month[5] | Suitable for short-term use only. |
Experimental Protocol: Purity Assessment by HPLC-FLD
This protocol outlines a method to verify the purity of a Neu5Gc standard using fluorescent derivatization with DMB (1,2-diamino-4,5-methylenedioxybenzene).
1. Reagents and Materials:
-
Neu5Gc standard
-
DMB labeling solution (e.g., from a kit like LudgerTag DMB)[13]
-
Glacial Acetic Acid
-
2-Mercaptoethanol
-
Sodium Hydrosulfite
-
High-purity water (18 MΩ-cm)
-
HPLC-grade acetonitrile (B52724) and methanol
-
0.22 µm syringe filters
2. Standard Preparation:
-
Carefully reconstitute the lyophilized Neu5Gc standard in high-purity water to a stock concentration of 1 mg/mL.
-
From the stock, prepare a working solution of 10 µg/mL for derivatization.
3. DMB Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the Neu5Gc working solution with 50 µL of DMB labeling solution.
-
Vortex briefly and incubate the mixture at 50-60°C for 2-3 hours in the dark.
-
After incubation, cool the reaction to room temperature. The sample is now ready for HPLC analysis.
4. HPLC-FLD Conditions:
-
Column: A C18 reverse-phase column (e.g., LudgerSep R1) is suitable.[13]
-
Mobile Phase: An isocratic or gradient elution using a mixture of methanol, acetonitrile, and water. A typical starting condition is 7% methanol, 9% acetonitrile, and 84% water.[13][14]
-
Column Temperature: 30°C.[13]
-
Fluorescence Detection: Excitation at 373 nm and Emission at 448 nm.[13][14]
5. Data Analysis:
-
Inject 10-20 µL of the derivatized sample.
-
A pure Neu5Gc standard should result in a single, well-defined peak.
-
The presence of other significant peaks may indicate degradation or contamination of the standard. The retention time should be consistent across runs.[15]
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The generation of 5-N-glycolylneuraminic acid as a consequence of high levels of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Glycolylneuraminic Acid [sigmaaldrich.com]
- 8. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. ludger.com [ludger.com]
- 14. Serum Antibodies to N-Glycolylneuraminic Acid Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. fishersci.com [fishersci.com]
improving recovery of N-Glycolylneuraminic acid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Glycolylneuraminic acid (Neu5Gc) during sample preparation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during Neu5Gc analysis, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing low or no Neu5Gc recovery in my samples?
A1: Low or no recovery of Neu5Gc can stem from several factors during sample preparation. Sialic acids, including Neu5Gc, are susceptible to degradation under harsh conditions.[1] Key areas to investigate include:
-
Incomplete Hydrolysis: The conditions used to release Neu5Gc from glycoconjugates may be suboptimal. The efficiency of acid hydrolysis depends on acid concentration, temperature, and incubation time. Incomplete hydrolysis will result in Neu5Gc remaining attached to the protein or lipid, and thus it will not be detected.
-
Degradation during Hydrolysis: While necessary for release, prolonged exposure to strong acids or high temperatures can lead to the degradation of released Neu5Gc. It is a balance to achieve complete release without significant degradation.
-
Loss during Sample Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to the loss of Neu5Gc if the sorbent and elution conditions are not optimized. Highly hydrophilic glycopeptides, for instance, can be lost during C18 desalting.
-
Inefficient Labeling: If using a derivatization agent like 1,2-diamino-4,5-methylenedioxybenzene (DMB), incomplete labeling will result in a lower signal. The DMB labeling reaction is sensitive to pH, temperature, and the presence of interfering substances.
-
Sample Matrix Effects: Components in the sample matrix can interfere with hydrolysis, labeling, or detection. For example, high salt concentrations can affect the acidity of the solution during acid hydrolysis.[2]
Q2: My Neu5Gc peak is broad or tailing in the chromatogram. What could be the cause?
A2: Poor peak shape in chromatography can be attributed to several factors:
-
Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
-
Column Contamination: Residual matrix components or precipitated sample can accumulate on the column, affecting peak shape. Implement a robust column washing protocol between runs.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the separation of DMB-labeled Neu5Gc. Ensure the mobile phase is correctly prepared and compatible with your column.
-
Degradation of Labeled Neu5Gc: DMB-labeled sialic acids are light-sensitive and can degrade over time, leading to poor chromatography. Analyze samples as soon as possible after labeling and protect them from light.
Q3: I am seeing extra, unexpected peaks in my chromatogram. What are they?
A3: The presence of extraneous peaks can be due to:
-
Contamination: Glassware, reagents, or solvents may be contaminated. Ensure meticulous cleaning of all materials and use high-purity reagents.
-
Side Reactions during Labeling: The DMB labeling reaction can sometimes produce side products. Optimizing the labeling conditions (e.g., temperature, time) can help minimize these.
-
Presence of Other Sialic Acids: Your sample may contain other sialic acid variants besides Neu5Ac and Neu5Gc, which will also be labeled and detected. Using a sialic acid reference panel can help identify these other species.[3][4][5]
-
Interference from other α-keto acids: The DMB labeling method is not entirely specific to sialic acids and can react with other α-keto acids present in biological samples. Confirmation by mass spectrometry is recommended to ensure peak identity.
Q4: How can I improve the quantitative accuracy and reproducibility of my Neu5Gc analysis?
A4: To enhance quantitative performance:
-
Use of an Internal Standard: Incorporating an internal standard can compensate for variations in sample preparation and injection volume.
-
Optimize Hydrolysis Conditions: A balance must be struck between complete release and minimal degradation. Mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours) is often recommended to preserve O-acetyl groups and the integrity of the sialic acid.
-
Stabilize Sialic Acids: Derivatization methods like DMB labeling not only aid in detection but also stabilize the sialic acid molecule.
-
Careful Sample Handling: Pay close attention to pipetting, especially when transferring small volumes, and ensure thorough mixing at each step.
-
Method Validation: Validate your analytical method for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ). Spiking known amounts of Neu5Gc standard into your sample matrix can help assess recovery and matrix effects.[6][7]
Quantitative Data Summary
The following table summarizes reported recovery and precision data for Neu5Gc analysis using different methods. This information can help in selecting an appropriate method and setting performance expectations.
| Analytical Method | Sample Preparation Highlights | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-FLD | Ultrasound-assisted acid hydrolysis, DMB labeling | 91.2 - 119.7 | 1.2 | [8] |
| HPAE-PAD | Acetic acid hydrolysis | 95 - 105 | 0.37 - 3.82 | [6] |
| SPE-LC-MS/MS | Acid hydrolysis, derivatization, on-line SPE | 95.2 - 99.6 (Accuracy) | 4.6 (within-day), 7.2 (between-day) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Acid Hydrolysis for Sialic Acid Release
This protocol describes a common method for releasing sialic acids from glycoproteins using mild acid hydrolysis.
-
Sample Preparation: Prepare your glycoprotein (B1211001) sample in a suitable buffer. A typical starting amount is 50-200 µg of glycoprotein.
-
Acidification: Add an equal volume of 4 M acetic acid to the sample to achieve a final concentration of 2 M.
-
Hydrolysis: Securely cap the sample tube and incubate at 80°C for 2 hours in a heating block or water bath.
-
Cooling: After incubation, cool the sample to room temperature.
-
Neutralization (Optional, depending on downstream application): The sample can be neutralized with a suitable base if required for subsequent steps. For DMB labeling, neutralization is often not necessary as the labeling reaction is performed under acidic conditions.
-
Centrifugation: Centrifuge the sample to pellet any precipitated protein. The supernatant contains the released sialic acids.
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol outlines the derivatization of sialic acids with DMB for fluorescence detection.
-
Reagent Preparation: Prepare the DMB labeling solution fresh. A typical formulation involves dissolving DMB in a solution containing β-mercaptoethanol, sodium hydrosulfite, and acetic acid. Protect this solution from light.
-
Labeling Reaction:
-
To the supernatant containing the released sialic acids from Protocol 1, add an equal volume of the freshly prepared DMB labeling solution.
-
Mix thoroughly by vortexing.
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours.
-
-
Termination of Reaction: Stop the reaction by placing the samples on ice or by adding a specific quenching reagent as per the kit instructions.
-
Sample Cleanup (Optional but Recommended): The labeled sample can be purified using a C18 solid-phase extraction cartridge to remove excess DMB reagent and other interfering substances prior to HPLC analysis.
-
Analysis: The DMB-labeled sialic acids are now ready for analysis by reverse-phase HPLC with fluorescence detection (Excitation: ~373 nm, Emission: ~448 nm).
Visualizations
Experimental Workflow for Neu5Gc Analysis
The following diagram illustrates a typical workflow for the preparation and analysis of Neu5Gc from a glycoprotein sample.
Caption: Workflow for Neu5Gc sample preparation and analysis.
References
- 1. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 3. lcms.cz [lcms.cz]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 6. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 7. Quantitative determination and confirmatory analysis of N-acetylneuraminic and N-glycolylneuraminic acids in serum and urine by solid-phase extraction on-line coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Colorimetric Assays for Total Sialic Acids
Welcome to the technical support center for colorimetric assays of total sialic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common interferences in these assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common substances that interfere with colorimetric sialic acid assays?
A1: The most common interfering substances in colorimetric sialic acid assays, such as the Thiobarbituric Acid (TBA) and Resorcinol (B1680541) methods, are other sugars and aldehydes present in biological samples. These include:
-
Hexoses (e.g., glucose, galactose, mannose, fructose)
-
Pentoses (e.g., ribose, xylose)
-
2-Deoxyribose
-
α-Keto acids
-
Lipids (can cause turbidity)
These molecules can react with the assay reagents to produce colored compounds that absorb at or near the same wavelength as the sialic acid-derived chromophore, leading to falsely elevated results[1][2][3].
Q2: How do these interfering substances affect the assay?
A2: Interfering substances can lead to inaccurate quantification of sialic acids in several ways:
-
Positive Interference (False Positives): Many sugars and aldehydes can react with the assay reagents under the acidic and high-temperature conditions of the assay to form colored products. For example, 2-deoxyribose reacts with periodate (B1199274) and thiobarbituric acid to form a chromophore that absorbs at 532 nm, which is very close to the 549 nm absorbance maximum for the sialic acid product in the Warren (TBA) assay[3][4].
-
Negative Interference (Signal Suppression): High concentrations of certain substances can inhibit the color development of the sialic acid-specific reaction, leading to an underestimation of the sialic acid concentration.
-
Turbidity: Lipids and high concentrations of proteins in the sample can precipitate during the assay, causing turbidity that interferes with spectrophotometric readings[5].
Q3: Are there methods to remove or correct for these interferences?
A3: Yes, several methods can be employed to mitigate the effects of interfering substances:
-
Ion-Exchange Chromatography: This is a highly effective method for purifying sialic acids from interfering compounds before performing the colorimetric assay. Anion-exchange resins like Dowex® 1 or Dowex® 2 can be used to bind the negatively charged sialic acids while neutral sugars and other contaminants are washed away[3][6].
-
Correction Formulas: For specific interferences like 2-deoxyribose in the Warren assay, a correction formula can be applied by measuring the absorbance at two different wavelengths[3][4].
-
Enzymatic Assays: Using specific enzymes like sialidase (neuraminidase) to release sialic acid, followed by other enzymatic reactions, can offer higher specificity compared to purely chemical colorimetric methods[7].
-
Solvent Extraction: In some protocols, the colored product is extracted into an organic solvent to separate it from water-soluble interfering substances[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance or "Blank" Reading | Contaminated reagents (especially with aldehydes or sugars). | Prepare fresh reagents using high-purity water and chemicals. |
| Presence of interfering substances in the sample that react with the assay reagents. | Purify the sample using ion-exchange chromatography before the assay. Include a sample blank (sample processed without the color-forming reagent) to subtract background absorbance. | |
| Improper cleaning of cuvettes or microplates. | Use clean, disposable cuvettes or microplates for each reading. | |
| Low or No Color Development | Degradation of sialic acid during sample preparation (e.g., harsh acid hydrolysis). | Optimize hydrolysis conditions (time, temperature, acid concentration) to ensure complete release of sialic acid without significant degradation. |
| Incorrect pH of the reaction mixture. | Ensure all reagents are prepared correctly and that the final pH of the reaction mixture is within the optimal range for the specific assay. | |
| Low concentration of sialic acid in the sample. | Concentrate the sample before the assay or use a more sensitive fluorometric version of the assay if available. | |
| Precipitate or Turbidity Formation | High concentration of proteins or lipids in the sample. | Precipitate and remove proteins using trichloroacetic acid (TCA) before the assay. For lipidic samples, consider a solvent extraction step. |
| Reagents not fully dissolved. | Ensure all reagents, especially the thiobarbituric acid or resorcinol, are completely dissolved before use. Gentle warming can aid dissolution. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents and samples. |
| Temperature fluctuations during incubation. | Use a water bath or heating block with stable temperature control for all incubation steps. | |
| Variation in incubation times. | Precisely time all incubation steps for all samples and standards. | |
| Unexpected Color (e.g., yellow or brown instead of pink/purple) | Reaction with interfering substances. Hexoses can produce yellow-brown colors in the resorcinol assay. | Purify the sample to remove interfering sugars. |
| Degradation of reagents. | Prepare fresh reagents, especially the thiobarbituric acid and resorcinol solutions, as they can degrade over time. |
Quantitative Data on Interferences
The following table summarizes the potential quantitative impact of common interfering substances on the thiobarbituric acid assay for sialic acid. The values represent the approximate color yield of the interfering substance relative to N-acetylneuraminic acid (NANA).
| Interfering Substance | Molar Color Yield (relative to NANA = 100%) | Wavelength of Max. Absorbance (nm) | Notes |
| N-Acetylneuraminic Acid (NANA) | 100 | 549 | The target analyte. |
| 2-Deoxyribose | ~235 | 532 | A major interferent. Its higher molar color yield can lead to significant overestimation of sialic acid[3][4]. |
| Glucose | < 1 | - | Generally low interference, but high concentrations in samples can become significant[8]. |
| Fructose | Variable, generally low | ~450 (in resorcinol assay) | Can produce a yellow-orange color that interferes, especially in the resorcinol assay[9]. |
| Mannose | Variable, generally low | - | Similar to glucose, high concentrations may cause interference. |
Experimental Protocols
Protocol 1: Warren's Thiobarbituric Acid (TBA) Assay for Total Sialic Acid
This protocol is a standard method for the quantification of total sialic acid.
1. Reagent Preparation:
-
Periodic Acid Reagent (0.2 M): Dissolve 4.28 g of periodic acid (H₅IO₆) in 100 mL of 9 M phosphoric acid.
-
Sodium Arsenite Solution (10% w/v): Dissolve 10 g of sodium arsenite (NaAsO₂) in 100 mL of 0.5 M sodium sulfate.
-
Thiobarbituric Acid (TBA) Reagent (0.6% w/v): Dissolve 0.6 g of 2-thiobarbituric acid in 100 mL of water by heating gently.
-
Extracting Solvent: Cyclohexanone (B45756).
2. Hydrolysis of Bound Sialic Acid:
-
To 0.1 mL of sample containing 0.01-0.05 µmoles of sialic acid, add 0.9 mL of 0.1 N H₂SO₄.
-
Heat the mixture in a sealed tube at 80°C for 1 hour.
-
Cool the hydrolysate to room temperature.
3. Colorimetric Reaction:
-
To 0.2 mL of the cooled hydrolysate (or standard solution), add 0.1 mL of the periodic acid reagent.
-
Mix and let the reaction proceed for 20 minutes at room temperature.
-
Add 1.0 mL of the sodium arsenite solution to stop the periodate oxidation. Mix until the yellow-brown color of iodine disappears.
-
Add 2.5 mL of the TBA reagent and mix well.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes in an ice bath for 5 minutes.
-
Add 4.0 mL of cyclohexanone and vortex vigorously for 15 seconds to extract the chromophore.
-
Centrifuge at low speed to separate the phases.
-
Carefully transfer the upper organic (cyclohexanone) layer to a clean cuvette.
4. Measurement:
-
Read the absorbance of the cyclohexanone layer at 549 nm.
-
For correction of 2-deoxyribose interference, also read the absorbance at 532 nm.
5. Calculation and Correction:
-
Calculate the concentration of sialic acid from a standard curve prepared with N-acetylneuraminic acid.
-
To correct for 2-deoxyribose interference, use the following formula[4]:
-
µmoles NANA = (0.090 x A₅₄₉) - (0.033 x A₅₃₂)
-
Protocol 2: Purification of Sialic Acids using Dowex® 1 Anion-Exchange Chromatography
This protocol describes the purification of sialic acids from a hydrolyzed sample to remove interfering neutral sugars and other contaminants.
1. Resin Preparation:
-
Wash Dowex® 1-X8 resin (formate form) several times with deionized water to remove fines.
-
Prepare a slurry of the resin in deionized water and pour it into a column (e.g., 1 x 10 cm).
-
Wash the packed column with 3-5 column volumes of deionized water.
2. Sample Loading and Washing:
-
Adjust the pH of the cooled hydrolysate from Protocol 1 to approximately 7.0 with a dilute NaOH solution.
-
Apply the neutralized sample to the top of the Dowex® 1 column.
-
Allow the sample to enter the resin bed.
-
Wash the column with 5-10 column volumes of deionized water to elute neutral sugars and other non-anionic compounds. Collect the eluate and discard.
3. Elution of Sialic Acids:
-
Elute the bound sialic acids from the column with 5 column volumes of 0.3 M formic acid.
-
Collect the fractions and monitor the presence of sialic acids in the fractions using a qualitative spot test or by performing the colorimetric assay on small aliquots.
-
Pool the fractions containing sialic acids.
4. Post-Elution Processing:
-
The pooled fractions can be lyophilized to remove the formic acid and then reconstituted in water for the colorimetric assay. This purified sample should be free of major interfering substances.
Visualizations
Caption: Mechanism of interference in the Thiobarbituric Acid (TBA) assay for sialic acids.
Caption: Experimental workflow for the purification of sialic acids prior to colorimetric assay.
References
- 1. genoprice.com [genoprice.com]
- 2. interchim.fr [interchim.fr]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of three assays for the determination of serum total sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose suppression of deoxyribose interference in the thiobarbituric acid determination of sialic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Neuraminidase Digestion for Selective Neu5Gc Release
Welcome to the technical support center for optimizing neuraminidase digestion with a focus on the selective release and analysis of N-glycolylneuraminic acid (Neu5Gc). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to this specialized application.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in selectively releasing Neu5Gc over Neu5Ac?
A1: The primary challenge lies in the subtle structural difference between Neu5Gc and N-acetylneuraminic acid (Neu5Ac)—a single hydroxyl group on the N-acetyl moiety.[1] Most commercially available neuraminidases (sialidases) can cleave both, often with a preference for Neu5Ac.[1] Achieving selective release of Neu5Gc requires enzymes with atypical specificity or a carefully optimized differential digestion strategy.
Q2: Are there any neuraminidases that preferentially cleave Neu5Gc?
A2: While most common neuraminidases from sources like Arthrobacter ureafaciens or Vibrio cholerae prefer Neu5Ac or act on both, recent research has identified bacterial sialidases from the gut microbiome that exhibit a preference for Neu5Gc-containing glycans. These enzymes are not yet widely commercially available but represent a promising avenue for direct selective cleavage.
Q3: What factors influence the activity and specificity of neuraminidase digestion?
A3: Several factors can significantly impact enzyme performance. The optimal pH is crucial, with most sialidases functioning best in a slightly acidic range (pH 5.0-6.5).[2] The choice of buffer system (e.g., acetate (B1210297) vs. phosphate) can also influence activity.[2] Additionally, the linkage of the sialic acid (α2-3, α2-6, or α2-8), the underlying glycan structure, and the presence of modifications like O-acetylation can all affect the rate and efficiency of cleavage.[3]
Q4: Can I use acid hydrolysis for selective Neu5Gc release?
A4: Mild acid hydrolysis (e.g., with 2M acetic acid) is a common method for releasing total sialic acids. However, it is not selective for Neu5Gc over Neu5Ac. Furthermore, acid hydrolysis can lead to the degradation of the released sialic acids and the loss of other modifications like O-acetyl groups, so it must be carefully controlled.[3]
Q5: What are the best methods for quantifying released Neu5Gc and Neu5Ac?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4][5][6] Released sialic acids are often derivatized with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation and quantification using a fluorescence detector.[7] HPLC coupled with mass spectrometry (LC-MS) can also be used for sensitive and specific quantification.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Release of Neu5Gc | Enzyme Inhibition: Components in the sample buffer (e.g., high salt, EDTA) may be inhibiting the neuraminidase. | - Desalt or buffer-exchange your glycoprotein (B1211001) sample into the recommended reaction buffer before adding the enzyme.- Check the enzyme's technical datasheet for known inhibitors. |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | - Ensure the reaction buffer pH is within the optimal range for the specific neuraminidase used (typically pH 5.0-6.5).[2]- Incubate at the recommended temperature (usually 37°C).[10]- Perform a time-course experiment to determine the optimal incubation time for your specific substrate. | |
| Steric Hindrance: The Neu5Gc residue may be in a sterically hindered position on the glycoprotein, making it inaccessible to the enzyme. | - Denature the glycoprotein (e.g., by heating at 65°C for 10 minutes) before digestion. Note: Ensure this doesn't degrade the glycan.- Try a neuraminidase from a different source, as they can have different structural requirements. | |
| Non-Selective Release (High Neu5Ac Release) | Broad-Spectrum Enzyme: The neuraminidase used has broad specificity for both Neu5Ac and Neu5Gc. | - Implement a differential digestion strategy (see Protocol 2). Use a Neu5Ac-preferring sialidase first to remove Neu5Ac, then use a broad-spectrum sialidase.- If available, use a Neu5Gc-preferring sialidase. |
| Incorrect Enzyme Choice for Differential Digestion: The "Neu5Ac-specific" enzyme also has significant activity towards Neu5Gc. | - Characterize the specificity of your chosen neuraminidase with Neu5Ac and Neu5Gc standards before applying it to your sample.- Salmonella typhimurium sialidase is reported to have a strong preference for Neu5Ac over Neu5Gc. | |
| Inconsistent Results Between Replicates | Pipetting Inaccuracy: Inconsistent amounts of enzyme or substrate added. | - Use calibrated pipettes and prepare a master mix for the enzyme and buffer to add to each sample. |
| Incomplete Reaction Termination: The enzymatic reaction continues in some samples after the intended stop time. | - Ensure the method to stop the reaction (e.g., heat inactivation, addition of a chemical stop solution) is applied consistently and effectively to all samples simultaneously. | |
| Variability in Sample Preparation: Inconsistent sample cleanup or derivatization. | - Standardize all pre-analytical steps. Use an internal standard to control for variability in derivatization and HPLC injection.[5] |
Quantitative Data Summary
The following table summarizes key parameters for neuraminidases from different sources. Note that direct kinetic comparisons can be challenging due to varying assay conditions and substrates used in the literature.
| Enzyme Source | Substrate Preference | Optimal pH | Notes |
| Arthrobacter ureafaciens | Broad (α2-3, α2-6, α2-8, α2-9), but generally Neu5Ac > Neu5Gc | 6.0 | A commonly used, robust enzyme for general desialylation.[10][11] |
| Vibrio cholerae | Broad, with some preference for Neu5Ac | ~5.5 - 6.0 | Another widely used neuraminidase. |
| Salmonella typhimurium | Strong preference for Neu5Ac over Neu5Gc. | ~4.8 | kcat/Km for 4MU-Neu5Gc is 110-fold lower than for 4MU-Neu5Ac. Useful for differential digestion. |
| Human Neuraminidases (NEU1-4) | Generally Neu5Ac > Neu5Gc | Varies (e.g., NEU1 pH 4.5, NEU2 pH 5.5) | Human enzymes show reduced activity towards Neu5Gc.[1] |
| Gut Microbiome Sialidases | Preferential for Neu5Gc over Neu5Ac | 6.5 - 8.0 | Several recently identified enzymes show this unique specificity. Not yet widely available. |
Experimental Protocols & Visualizations
Visualizing Selective Cleavage
The diagram below illustrates the core concept of using a Neu5Gc-preferring neuraminidase for the selective release of Neu5Gc from a glycoprotein that contains both Neu5Ac and Neu5Gc.
Protocol 1: General Neuraminidase Digestion for Total Sialic Acid Release
This protocol is for the non-selective release of all sialic acids (Neu5Ac and Neu5Gc) from a glycoprotein sample.
Materials:
-
Glycoprotein sample (10-100 µg)
-
Neuraminidase from Arthrobacter ureafaciens (e.g., Sigma-Aldrich, NEB)
-
5x Reaction Buffer (e.g., 250 mM Sodium Phosphate, pH 6.0)[10]
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or water bath
Procedure:
-
To a microcentrifuge tube, add up to 100 µg of your glycoprotein sample.
-
Add ultrapure water to a final volume of 14 µL.
-
Add 4 µL of 5x Reaction Buffer.
-
Add 2 µL of A. ureafaciens Neuraminidase (adjust amount based on enzyme activity units and manufacturer's recommendation).
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for 1 to 4 hours. For glycoproteins with complex or branched sialic acid structures, a longer incubation may be necessary.[10]
-
Stop the reaction by heating the sample at 100°C for 5 minutes.
-
Centrifuge the sample to pellet any denatured protein.
-
The supernatant now contains the released sialic acids and is ready for purification and/or derivatization for HPLC analysis.
Protocol 2: Optimized Differential Digestion for Selective Neu5Gc Analysis
This advanced protocol uses a two-step enzymatic digestion to isolate and quantify Neu5Gc. It first removes Neu5Ac with a specific sialidase, then releases the remaining Neu5Gc with a broad-spectrum enzyme.
Step 1: Removal of Neu5Ac
-
Sample Preparation: Prepare your glycoprotein sample (10-100 µg) in a microcentrifuge tube as described in Protocol 1, but use a reaction buffer optimized for a Neu5Ac-preferring sialidase (e.g., 50 mM Sodium Acetate, pH 4.8).
-
Enzyme Addition: Add a neuraminidase with high specificity for Neu5Ac (e.g., from Salmonella typhimurium). The exact amount should be optimized in a pilot experiment.
-
Incubation: Incubate at 37°C for 2-4 hours.
-
Enzyme Inactivation & Cleanup: Stop the reaction by heat inactivation (100°C for 5 min). To remove the enzyme and released Neu5Ac, use a centrifugal filter unit (e.g., 10 kDa MWCO). Wash the retentate (your glycoprotein) twice with ultrapure water to ensure all free Neu5Ac is removed.
-
Glycoprotein Recovery: Recover the washed and now Neu5Ac-depleted glycoprotein from the filter unit.
Step 2: Release of Neu5Gc 6. Digestion: Resuspend the Neu5Ac-depleted glycoprotein in the reaction buffer for a broad-spectrum neuraminidase (e.g., 50 mM Sodium Phosphate, pH 6.0). 7. Enzyme Addition: Add a broad-spectrum neuraminidase (e.g., from A. ureafaciens) to cleave the remaining Neu5Gc. 8. Incubation & Termination: Incubate at 37°C for 1-4 hours, then terminate the reaction by heating. 9. The supernatant now contains primarily released Neu5Gc, ready for analysis.
Experimental Workflow & Troubleshooting
The following workflow outlines the key decision points for optimizing selective Neu5Gc release and troubleshooting common problems.
Protocol 3: Quantification of Released Sialic Acids by DMB/HPLC
This protocol describes the fluorescent labeling and quantification of sialic acids released from the digestion protocols.
Materials:
-
Supernatant containing released sialic acids
-
DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling reagent
-
HPLC system with a C18 column and fluorescence detector
-
Neu5Ac and Neu5Gc analytical standards
Procedure:
-
Sample Preparation: Dry the supernatant from the digestion reaction in a vacuum centrifuge.
-
Derivatization: Reconstitute the dried sample in the DMB labeling solution. This typically involves DMB, sodium hydrosulfite, and mercaptoethanol in a solution of acetic acid and water.
-
Incubation: Incubate the mixture at 50-60°C for 2-3 hours in the dark to form the fluorescent derivatives.
-
HPLC Analysis:
-
Quantification: Identify the peaks corresponding to Neu5Ac and Neu5Gc by comparing their retention times to the analytical standards.[7] Calculate the concentration in your sample by integrating the peak areas and comparing them to the standard curve.
Troubleshooting Decision Tree for HPLC Analysis
References
- 1. Human neuraminidases have reduced activity towards modified sialic acids on glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. digicomst.ie [digicomst.ie]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Changes in the Serum and Tissue Levels of Free and Conjugated Sialic Acids, Neu5Ac, Neu5Gc, and KDN in Mice after the Oral Administration of Edible Bird’s Nests: An LC–MS/MS Quantitative Analysis [mdpi.com]
- 9. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 10. qa-bio.com [qa-bio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemrxiv.org [chemrxiv.org]
troubleshooting calibration curve linearity for Neu5Gc standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when generating a linear calibration curve for N-Glycolylneuraminic acid (Neu5Gc) standards.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R-squared (R²) value for a Neu5Gc calibration curve?
A1: The acceptable R-squared (R²) value, which indicates the linearity of your calibration curve, can vary depending on the specific application and regulatory requirements. However, for most analytical methods, including those for biopharmaceutical analysis, a higher R² value is desirable as it reflects a better fit of the data points to the regression line.[1][2] Generally, an R² value greater than 0.99 is considered acceptable for most research applications.[2] For methods requiring higher precision, such as in pharmaceutical quality control, an R² of >0.995 or even >0.999 may be required.[2]
Q2: My calibration curve is not linear. What are the common causes?
A2: Non-linearity in a calibration curve for Neu5Gc standards can arise from several factors.[3][4] These can be broadly categorized into issues related to the standards themselves, the chromatographic system, or the detector. Common causes include:
-
Standard Preparation Errors: Inaccurate dilutions, degradation of standards, or contamination can lead to non-linear responses.[4]
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[3][5]
-
Analyte Adsorption: Neu5Gc, being a polar molecule, can adsorb to active sites in the injector, column, or tubing, particularly at low concentrations, causing a non-linear response at the lower end of the curve.[4]
-
Matrix Effects: If the standards are not prepared in a matrix that matches the samples, interferences from the matrix can affect the analyte's ionization and detection, leading to non-linearity.[3]
-
Derivatization Inefficiency: In methods that use fluorescent labeling (e.g., with DMB), incomplete or variable derivatization across the concentration range can cause a non-linear response.[6]
-
Co-elution: The presence of interfering compounds that elute at the same time as Neu5Gc can contribute to the signal and cause non-linearity.[5]
Q3: My R² value is low. How can I improve it?
A3: To improve a low R² value, systematically investigate the potential causes mentioned above. Start by preparing fresh standards and re-running the calibration curve. If the problem persists, investigate the chromatographic system for potential issues like leaks, column degradation, or detector malfunction. Optimizing the mobile phase composition and gradient can also improve peak shape and separation, leading to better linearity.
Q4: The curve is linear at low concentrations but plateaus at high concentrations. What should I do?
A4: This is a classic sign of detector saturation.[3][5] To address this, you can either reduce the concentration range of your calibration standards or dilute your higher concentration standards. If your analytical method allows, you can also adjust detector settings to reduce its sensitivity.
Q5: The response at the lowest concentration points is deviating from linearity. What could be the cause?
A5: Deviation at the lower end of the calibration curve is often due to analyte adsorption or issues with the limit of detection (LOD) and limit of quantification (LOQ) of the method.[4] Ensure that your lowest standard concentration is above the LOQ. To mitigate adsorption, you can try using deactivated vials and tubing or modify the mobile phase to reduce analyte interaction with the stationary phase.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting Neu5Gc calibration curve linearity issues.
Caption: Troubleshooting workflow for Neu5Gc calibration curve linearity.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for Neu5Gc analysis.
Table 1: Typical Concentration Ranges for Neu5Gc Calibration Standards
| Method | Typical Concentration Range | Reference |
| HPLC-FLD (DMB derivatization) | 0.1 - 10 µg/mL | [7] |
| LC-MS/MS | 0.005 - 2.0 µmol/L | [8] |
| ELOSA | 1.29 - 69.2 ng/mL | [9] |
Table 2: Acceptable Linearity Criteria
| Parameter | Acceptable Value | Reference |
| Coefficient of Determination (R²) | > 0.99 | [2][8][9] |
| > 0.995 (for higher precision methods) | [2] | |
| > 0.998 (AOAC guideline) | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Neu5Gc Standard Stock and Working Solutions
-
Materials:
-
N-Glycolylneuraminic acid (Neu5Gc) standard (≥95% purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Appropriate solvent (e.g., ultrapure water or mobile phase)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of Neu5Gc standard into a clean weighing boat.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of solvent to dissolve the standard completely.
-
Bring the volume up to the 10 mL mark with the solvent.
-
Stopper the flask and invert several times to ensure homogeneity.
-
This stock solution can be stored at -20°C or as recommended by the manufacturer.
-
-
Procedure for Working Standard Solutions (Example for a 0.1 - 10 µg/mL range):
-
Perform serial dilutions from the stock solution to prepare an intermediate standard (e.g., 100 µg/mL).
-
From the intermediate standard, prepare a series of working standards by diluting with the appropriate solvent in volumetric flasks. For example:
-
10 µg/mL: Dilute 1 mL of 100 µg/mL intermediate standard to 10 mL.
-
5 µg/mL: Dilute 0.5 mL of 100 µg/mL intermediate standard to 10 mL.
-
And so on for the desired concentration points.
-
-
Prepare fresh working standards daily to avoid degradation.[10]
-
Protocol 2: Generation of a Calibration Curve using HPLC-FLD with DMB Derivatization
This protocol is a general guideline and may need to be adapted based on the specific HPLC system and column used.
-
Materials:
-
Neu5Gc working standard solutions
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling reagent
-
Glacial acetic acid
-
2-Mercaptoethanol
-
Sodium hydrosulfite
-
HPLC system with a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm)
-
C18 reversed-phase HPLC column
-
-
Derivatization Procedure:
-
Prepare the DMB labeling reagent fresh daily. A typical recipe involves dissolving DMB in a solution containing acetic acid, water, 2-mercaptoethanol, and sodium hydrosulfite.[6][12][13]
-
In a microcentrifuge tube, mix an equal volume of each Neu5Gc working standard with the DMB labeling reagent.
-
Incubate the mixture in a heating block at approximately 50-60°C for 2-3 hours in the dark to facilitate the derivatization reaction.[14]
-
After incubation, cool the samples to room temperature. The samples are now ready for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (derivatization reagent mixed with solvent) to establish the baseline.
-
Inject each of the derivatized Neu5Gc standards in triplicate, starting from the lowest concentration.
-
Record the peak area for the DMB-Neu5Gc peak at its characteristic retention time.
-
-
Data Analysis:
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area (y-axis) against the corresponding Neu5Gc concentration (x-axis).
-
Perform a linear regression analysis on the data points.
-
Determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The R² value should meet the acceptance criteria for your assay. If not, proceed with the troubleshooting workflow.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of an Aptamer Targeting Neu5Gc, as an Endogenous Pathogenic Factor Derived from Red Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ludger.com [ludger.com]
- 13. ludger.com [ludger.com]
- 14. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
enhancing sensitivity for low-level Neu5Gc detection in human samples
Welcome to the technical support center for the sensitive detection of N-Glycolylneuraminic acid (Neu5Gc) in human samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome challenges in detecting low-level Neu5Gc.
Frequently Asked Questions (FAQs)
Q1: Why is detecting low levels of Neu5Gc in human samples challenging?
A1: Detecting low levels of Neu5Gc in human tissues is difficult for several reasons. Humans cannot synthesize Neu5Gc due to a genetic mutation, but they can incorporate small amounts from dietary sources like red meat and dairy products.[1][2][3][4][5] This results in very low concentrations within human tissues, often near the detection limit of standard assays.[6][7] Furthermore, the structural similarity between Neu5Gc and the abundant human sialic acid, N-acetylneuraminic acid (Neu5Ac), which differ by only a single oxygen atom, can lead to cross-reactivity with detection antibodies, creating false-positive signals or high background.[2][3][8]
Q2: What are the most common methods for detecting Neu5Gc?
A2: The most prevalent methods for Neu5Gc detection include Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, Flow Cytometry, and Immunohistochemistry.[2][3][8] More advanced and sensitive techniques like sialoglycan microarrays and mass spectrometry are also used, particularly for detailed characterization and quantification.[8][9][10]
Q3: How can I be sure my signal is specific to Neu5Gc and not a result of cross-reactivity with Neu5Ac?
A3: To ensure specificity, it is crucial to use highly specific antibodies, such as affinity-purified chicken IgY polyclonal antibodies, which can recognize Neu5Gc in various glycan contexts with minimal cross-reactivity.[2][3][8] Additionally, including proper negative controls is essential. The ideal negative control is a sample from a mouse model with a human-like defect in Neu5Gc production (Cmah-null mice), as these tissues completely lack Neu5Gc.[2][3][8] For cell-based assays, human peripheral blood mononuclear cells (PBMCs) can serve as a negative control.[11]
Q4: What are the critical considerations for sample preparation when analyzing Neu5Gc?
A4: Careful sample preparation is paramount. For cell-based assays like flow cytometry, avoid enzymatic cell detachment methods that might cleave sialic acids. Instead, use non-enzymatic methods like EDTA-based buffers.[11] When preparing lysates for Western blot or ELISA, ensure that all buffers and reagents are free of Neu5Gc contamination, which can be introduced through animal-derived products like bovine serum albumin (BSA) or serum used in cell culture media.[9][11]
Troubleshooting Guides
High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific antibody binding | Increase the number of washes between antibody incubation steps. Optimize the concentration of the primary and secondary antibodies. |
| Cross-reactivity with Neu5Ac | Use a highly specific, affinity-purified anti-Neu5Gc antibody.[2][3][8] Confirm specificity using samples from Cmah-null mice.[2][3][8] |
| Contaminated blocking agents | Use Neu5Gc-free blocking agents. For example, some commercial kits provide a specific Neu5Gc Assay Blocking Solution.[11] Ovalbumin from chickens is a suitable alternative as chickens do not synthesize Neu5Gc.[12] Cold water fish skin gelatin can also be used.[3] |
| Endogenous peroxidase activity (in IHC/ELISA) | Quench endogenous peroxidase activity by incubating the sample with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) before blocking. |
No or Weak Signal
| Potential Cause | Recommended Solution |
| Low abundance of Neu5Gc in the sample | Concentrate the sample if possible. For secreted glycoproteins, consider enrichment steps. For cellular detection, use a more sensitive detection method or amplify the signal. |
| Inefficient antibody binding | Optimize the primary antibody incubation time and temperature. Ensure the antibody is validated for the specific application. |
| Loss of Neu5Gc during sample preparation | For tissues, consider using cryo-embedding for better retention of glycolipids and mucins compared to paraffin-embedding.[13] For cells, avoid harsh enzymatic treatments.[11] |
| Suboptimal detection reagent | Use a fresh, high-quality secondary antibody and substrate. For fluorescence-based methods, ensure the fluorophore is not quenched and use an appropriate imaging system. |
Comparative Data on Detection Methods
| Method | Sensitivity | Throughput | Qualitative/Quantitative | Key Considerations |
| ELISA | High | High | Quantitative | Prone to high background if blocking is not optimized. Choice of coating antigen is critical.[9] |
| Western Blot | Moderate to High | Low | Semi-Quantitative | Confirms Neu5Gc is on a specific protein.[6][7] Requires careful protein transfer and blocking. |
| Flow Cytometry | High | High | Quantitative | Excellent for cell surface Neu5Gc detection.[8][11] Requires non-enzymatic cell detachment.[11] |
| Immunohistochemistry | Moderate | Low to Moderate | Qualitative/Semi-Quantitative | Provides spatial information on Neu5Gc distribution in tissues.[8] Requires careful antigen retrieval and blocking. |
| Sialoglycan Microarray | Very High | High | Quantitative | Allows for the analysis of antibody specificity to different Neu5Gc-containing glycans.[10][12] |
| Mass Spectrometry | Very High | Low | Quantitative | Gold standard for confirmation and absolute quantification but requires specialized equipment and expertise.[8] |
Experimental Protocols
Protocol 1: ELISA for Neu5Gc Detection
This protocol is adapted from methods described for detecting anti-Neu5Gc antibodies, which can be modified for direct Neu5Gc antigen detection.
-
Coating: Coat a 96-well plate with a capture antibody specific for the glycoprotein (B1211001) of interest overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a Neu5Gc-free blocking buffer (e.g., 1% ovalbumin in PBS) for 2 hours at room temperature.[12]
-
Sample Incubation: Add the human samples (e.g., serum, cell lysates) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the affinity-purified anti-Neu5Gc chicken IgY antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody against chicken IgY and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction and read the absorbance at the appropriate wavelength.
Protocol 2: Flow Cytometry for Cell Surface Neu5Gc
-
Cell Preparation: Detach adherent cells using a non-enzymatic method like 5-10 mM EDTA for 10 minutes at room temperature.[11] Resuspend cells in a Neu5Gc-free blocking buffer.
-
Blocking: Incubate the cells in a blocking solution (e.g., 0.5% Neu5Gc Assay Blocking Solution in PBS) on ice for 30 minutes.[11]
-
Primary Antibody Incubation: Centrifuge the cells and resuspend them in the anti-Neu5Gc primary antibody solution diluted in blocking buffer. Incubate on ice for at least 1 hour.[11]
-
Washing: Wash the cells twice with cold PBS.
-
Secondary Antibody Incubation: Resuspend the cells in a fluorescently labeled secondary antibody solution and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze them on a flow cytometer.
Visualized Workflows and Pathways
Caption: ELISA workflow for Neu5Gc detection.
Caption: Flow cytometry workflow for cell surface Neu5Gc.
Caption: Troubleshooting logic for Neu5Gc detection experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 9. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 12. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Neu5Gc Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the microwave-assisted synthesis of N-glycolylneuraminic acid (Neu5Gc) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for synthesizing Neu5Gc derivatives? A1: The main advantage of microwave-assisted synthesis is a dramatic reduction in reaction times, often from several hours or even days to just minutes.[1] This rapid heating leads to increased reaction rates, and in many cases, improved yields and cleaner reaction profiles compared to conventional heating methods.[1][2]
Q2: What is a common and efficient pathway to synthesize Neu5Gc glycosides from N-acetylneuraminic acid (Neu5Ac) precursors? A2: A widely used method involves the de-N-acetylation of a protected Neu5Ac glycoside derivative using a strong base under microwave irradiation to yield a 5-amino intermediate.[3] This intermediate is then acylated, for instance with acetoxyacetyl chloride, to form the corresponding Neu5Gc derivative.[3][4]
Q3: Which solvents are most effective for microwave-assisted glycan synthesis? A3: Solvents with a high boiling point and a large dipole moment are generally optimal for microwave-based reactions.[5] N,N-Dimethylformamide (DMF) is frequently recognized as an effective solvent in microwave-assisted glycosylation.[5] For other reactions like Fischer esterification, anhydrous methanol (B129727) is commonly used.[1]
Q4: Can microwave-assisted methods be scaled up for gram-scale synthesis? A4: Yes, protocols for microwave-assisted synthesis have been successfully translated to the gram scale, achieving high isolated yields. For example, the Fischer esterification of Neu5Ac has been performed on a 1.0-gram scale with quantitative yield.[1][6]
Q5: How can I monitor the progress of a microwave-assisted reaction? A5: Due to the rapid nature of microwave reactions, it is crucial to perform optimization experiments by varying reaction time and temperature.[6] For reaction monitoring, you can stop the reaction at different time points, and analyze the crude reaction mixture using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to product.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Sub-optimal Reaction Conditions: The temperature may be too low or the reaction time too short.[5] 2. Inefficient Reagents: The catalyst may be inactive, or the base/acid concentration may be incorrect. 3. Solvent Choice: The selected solvent may not be optimal for microwave heating or for the specific reaction.[5] 4. Substrate Degradation: The starting material or product may be unstable at the reaction temperature. | 1. Optimize Conditions: Systematically increase the microwave temperature (e.g., in 10-20°C increments) and time. A Design of Experiments (DoE) approach can be efficient for optimization.[7] 2. Verify Reagents: Use fresh, high-purity reagents. For catalytic reactions, ensure the catalyst is active. 3. Screen Solvents: Test solvents with high dielectric constants suitable for microwave synthesis, such as DMF.[5] 4. Reduce Temperature: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Side Products | 1. Over-reaction: The temperature may be too high or the reaction time too long, leading to decomposition or the formation of byproducts like in Fischer esterification.[6] 2. Non-selective Conditions: The reaction conditions may not be selective for the desired transformation. 3. Thermal Hot Spots: Non-uniform heating within the reaction vessel can cause localized overheating and degradation.[8] | 1. Reduce Microwave Power/Time: Incrementally decrease the reaction temperature and/or time. 2. Improve Selectivity: Utilize protecting groups for sensitive functional moieties or employ more selective catalysts. 3. Ensure Proper Mixing: Use a magnetic stir bar and ensure the reaction volume is appropriate for the microwave vial to promote even heating. |
| Poor Stereoselectivity in Glycosylation Reactions | 1. Solvent Effects: The solvent can influence the stereochemical outcome of the glycosylation.[5] 2. Reaction Temperature: Temperature is a critical factor in controlling stereoselectivity in glycosylation.[9] 3. Nature of Glycosyl Donor/Acceptor: The protecting groups and the leaving group on the glycosyl donor significantly impact the stereoselectivity. | 1. Solvent Screening: Evaluate different solvents. DMF, for instance, can favor the formation of α-glycosides by forming a glycosylimidate intermediate.[5] 2. Temperature Control: Perform glycosylations at low temperatures to enhance selectivity, a feature available in advanced automated synthesizers.[9] 3. Modify Substrates: Use a glycosyl donor with a participating group at the C-2 position to favor the formation of 1,2-trans glycosides. |
| Difficulty in Product Purification | 1. Complex Reaction Mixture: The presence of multiple byproducts with similar polarity to the desired product complicates purification. 2. Reagent Residues: Leftover reagents (e.g., pyridine, imidazole) can co-elute with the product. | 1. Optimize Reaction: A cleaner reaction will simplify purification. Aim for conditions that maximize the yield of the desired product. 2. Use Alternative Purification: Instead of relying solely on silica (B1680970) column chromatography, consider extractive workups or ion-exchange chromatography for charged species like sialic acids.[1][10] A simple solvent extraction can sometimes be sufficient.[1] |
Data Presentation
Table 1: Optimized Conditions for Key Microwave-Assisted Reactions in Neu5Gc Derivative Synthesis
| Reaction Step | Precursor | Reagents & Conditions | Time | Temp | Yield | Citation |
| De-N-acetylation | Fully protected methyl α-Neu5Ac glycoside | 2.0 M NaOH (aq) | 15 min | 120°C | 91% | [3] |
| Fischer Esterification | N-acetylneuraminic acid (Neu5Ac) | Anhydrous MeOH, TFA (0.4 equiv) | 30 min | 80°C | Quantitative | [1] |
| Peracetylation (Route A) | Neu5Ac1Me | Ac₂O (25 equiv), Pyridine (30 equiv), DMAP (5 mol%) | 10 min | 70°C | 93% | [1] |
| Peracetylation (Route B) | Neu5Ac1Me | Ac₂O (25 equiv), Imidazole (5 equiv), DMF | 120 min | 70°C | 98% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted De-N-acetylation and N-Glycolylation This protocol is adapted from a reported procedure for the conversion of a Neu5Ac derivative to a Neu5Gc precursor.[3]
-
De-N-acetylation: Place the fully protected methyl α-Neu5Ac glycoside into a thick-walled microwave tube. Add 2.0 M aqueous sodium hydroxide (B78521) (NaOH).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes, with a maximum power of 100 W.
-
After cooling, neutralize the reaction mixture and extract the 5-amino derivative product. Purify as necessary.
-
N-Glycolylation: Dissolve the purified 5-amino derivative in a suitable solvent.
-
Add acetoxyacetyl chloride and a base (e.g., pyridine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction, perform an aqueous workup, and purify the resulting protected Neu5Gc derivative by column chromatography.
-
Perform final deprotection steps (e.g., de-O-acetylation) to yield the target Neu5Gc glycoside.
Protocol 2: Microwave-Assisted Fischer Esterification of Neu5Ac This protocol is based on a reported gram-scale synthesis.[1]
-
Suspend Neu5Ac (1.0 g, 3.2 mmol) in anhydrous methanol (20 mL) in a thick-walled microwave tube.
-
Add trifluoroacetic acid (TFA, 0.4 equivalents) dropwise to the stirring mixture.
-
Seal the tube and subject the mixture to microwave irradiation at 80°C for 30 minutes.
-
After the reaction, cool the tube and concentrate the mixture under reduced pressure to obtain the methyl ester product (Neu5Ac1Me) in quantitative yield.
Visualized Workflows and Logic
Caption: General workflow for converting a Neu5Ac precursor to a Neu5Gc derivative.
Caption: Troubleshooting logic for common microwave-assisted synthesis issues.
References
- 1. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 5. Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Automated Glycan Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neu5Gc Contamination in Human Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with N-glycolylneuraminic acid (Neu5Gc) contamination in human cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Neu5Gc and why is it a problem in human cell lines?
A1: N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not naturally synthesized in humans.[1][2][3] This is due to an inactivating mutation in the human gene for CMP-Neu5Ac hydroxylase (CMAH), the enzyme responsible for converting the human sialic acid N-acetylneuraminic acid (Neu5Ac) into Neu5Gc.[1][2][3] When human cell lines are cultured using animal-derived reagents or media, they can incorporate Neu5Gc into their cell surface glycans.[4][5] This is problematic because the human immune system recognizes Neu5Gc as a foreign antigen, leading to the production of anti-Neu5Gc antibodies.[2][6][7] The presence of Neu5Gc on therapeutic products derived from these cell lines can therefore elicit an immune response in patients, potentially affecting the efficacy and safety of the drug.[6][8][9]
Q2: What are the primary sources of Neu5Gc contamination in cell culture?
A2: The main sources of Neu5Gc contamination in human cell culture are animal-derived supplements and reagents. These include:
-
Fetal Bovine Serum (FBS): A common supplement in cell culture media, FBS is a major source of Neu5Gc.
-
Animal-derived media components: Other components such as bovine serum albumin (BSA), although not glycosylated itself, can contain contaminants with Neu5Gc moieties.[10]
-
Feeder cells: Animal-derived feeder cells, such as mouse embryonic fibroblasts (MEFs), can transfer Neu5Gc to human cells.
-
Therapeutic proteins: Recombinant proteins produced in non-human mammalian cells can contain Neu5Gc.[11]
Q3: How can I detect Neu5Gc contamination in my human cell lines?
A3: Several methods are available to detect Neu5Gc contamination, each with its own sensitivity and specificity. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying Neu5Gc levels using specific antibodies.[12][13]
-
Flow Cytometry: This technique can identify Neu5Gc on the surface of intact cells using fluorescently labeled anti-Neu5Gc antibodies.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different sialic acids, including Neu5Gc, after their release from cell surface glycans.[17][18]
-
Mass Spectrometry (MS): A highly sensitive and specific method that can identify and quantify Neu5Gc in complex biological samples.[17][18][19][20]
Q4: What are the strategies to prevent or eliminate Neu5Gc contamination?
A4: Preventing and eliminating Neu5Gc contamination is crucial for the clinical translation of cell-based therapies and biologics. Key strategies include:
-
Using Neu5Gc-free culture conditions: This is the most straightforward approach and involves using serum-free media or media supplemented with human serum. It's also important to use reagents and supplements that are certified to be free of animal-derived components.
-
Adapting cells to Neu5Gc-free media: Human cell lines can be gradually adapted to grow in Neu5Gc-free conditions. Over time, the incorporated Neu5Gc will be diluted out through cell division and turnover.[21]
-
Genetic engineering: For cell lines used in bioproduction, knocking out the CMAH gene in the host cell line (e.g., CHO cells) can prevent the synthesis of Neu5Gc.[1][2] This ensures that the therapeutic proteins produced are free of this immunogenic sialic acid.
Q5: What are the immunological consequences of Neu5Gc contamination?
A5: The presence of Neu5Gc on therapeutic cells or proteins can trigger an immune response in humans. Since humans have circulating anti-Neu5Gc antibodies, the administration of Neu5Gc-containing products can lead to:
-
Immune complex formation: The binding of anti-Neu5Gc antibodies to Neu5Gc on cell surfaces can form immune complexes, which can activate the complement system and lead to inflammation.[6]
-
Enhanced clearance of therapeutics: The presence of anti-Neu5Gc antibodies can lead to the rapid clearance of therapeutic proteins from circulation, reducing their efficacy.[6]
-
Chronic inflammation: The continuous exposure to dietary Neu5Gc and the subsequent immune response has been linked to chronic inflammation-mediated diseases such as cancer and cardiovascular disease.[8][22]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected positive signal for Neu5Gc in a human cell line. | Contamination from animal-derived culture reagents (e.g., FBS, BSA). | 1. Switch to a certified Neu5Gc-free FBS or a serum-free media formulation.2. Ensure all media supplements and reagents are from a non-animal source.3. Culture cells for several passages in Neu5Gc-free media to dilute out existing contamination. |
| High background in Neu5Gc detection assays (ELISA, Flow Cytometry). | Non-specific antibody binding.Contaminating Neu5Gc in blocking buffers or secondary antibodies. | 1. Use a high-quality, specific primary antibody against Neu5Gc.2. Use a blocking buffer that is free of animal proteins (e.g., fish skin gelatin).3. Include appropriate negative controls (e.g., human cells known to be Neu5Gc-negative). |
| Inconsistent Neu5Gc levels between different batches of cells. | Variability in the Neu5Gc content of animal-derived reagents.Inconsistent cell culture practices. | 1. Qualify new lots of animal-derived reagents for Neu5Gc content before use.2. Standardize cell culture protocols, including media preparation and passage number. |
| Failure to completely eliminate Neu5Gc from a cell line. | Incomplete adaptation to Neu5Gc-free media.Low level of persistent contamination from an unidentified source. | 1. Extend the duration of culture in Neu5Gc-free media.2. Re-evaluate all culture components for potential sources of Neu5Gc contamination. Consider using chemically defined media if possible. |
Experimental Protocols
Protocol 1: Detection of Neu5Gc by Flow Cytometry
This protocol outlines the steps for detecting Neu5Gc on the surface of human cells using flow cytometry.
Materials:
-
Cells to be analyzed
-
Phosphate-Buffered Saline (PBS)
-
EDTA (5-10 mM in PBS)
-
Blocking Buffer (e.g., 0.5% gelatin from cold water fish skin in PBS)[15]
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Control antibody: Non-specific Chicken IgY
-
Secondary antibody: Donkey anti-chicken IgY conjugated to a fluorophore (e.g., Cy5)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, detach them using 5-10 mM EDTA in PBS for 10 minutes at room temperature. Avoid using enzymatic dissociation methods that could cleave sialic acids.
-
Wash the cells with cold Blocking Buffer.
-
Resuspend the cells in Blocking Buffer and count them.
-
-
Staining:
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Wash the cells with 1 ml of cold Blocking Buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µl of the primary antibody (anti-Neu5Gc IgY) or control antibody (non-specific IgY), diluted in Blocking Buffer (e.g., 1:4000).[15]
-
Incubate on ice for 1 hour.[15]
-
Wash the cells by adding 1 ml of Blocking Buffer, mix gently, and centrifuge as before.
-
Discard the supernatant and resuspend the cell pellet in 100 µl of the fluorescently labeled secondary antibody, diluted in Blocking Buffer.
-
Incubate on ice for 1 hour in the dark.
-
Wash the cells twice with 1 ml of cold PBS.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 400 µl of PBS.
-
Analyze the cells on a flow cytometer, acquiring data for the appropriate fluorescence channel.
-
Protocol 2: Elimination of Neu5Gc by Culture in Neu5Gc-Free Medium
This protocol describes how to eliminate Neu5Gc from a contaminated human cell line by passaging it in a Neu5Gc-free culture medium.
Materials:
-
Neu5Gc-contaminated human cell line
-
Neu5Gc-free culture medium (e.g., serum-free medium or medium supplemented with human serum)
-
Standard cell culture reagents and equipment
Procedure:
-
Initiate Culture in Neu5Gc-Free Medium:
-
Thaw a vial of the Neu5Gc-contaminated cell line.
-
Instead of the standard medium, culture the cells in a pre-warmed Neu5Gc-free medium.
-
Monitor the cells for growth and viability. Some cell lines may require an adaptation period.
-
-
Serial Passaging:
-
Once the cells reach the desired confluency, passage them as you normally would, but continue to use the Neu5Gc-free medium.
-
Continue to passage the cells for a minimum of 4-6 weeks. The exact duration will depend on the cell line's doubling time and the initial level of Neu5Gc contamination.
-
-
Monitoring Neu5Gc Levels:
-
At regular intervals (e.g., every 2 weeks), harvest a sample of cells to test for the presence of Neu5Gc using a sensitive detection method like flow cytometry or mass spectrometry.
-
Continue passaging until Neu5Gc levels are undetectable or below an acceptable threshold.
-
Quantitative Data Summary
Table 1: Relative Neu5Gc Content in Various Tissues and Cell Lines
| Sample | Neu5Gc as % of Total Sialic Acids | Reference |
| Normal Adult Human Tissues (Liver, Skin, Kidney) | <1% | [17] |
| Normal Adult Human Tissues (Spleen, Testes) | ~1% | [17] |
| Normal Adult Human Tissues (Heart) | ~2% | [17] |
| Human Tumors | 1-3% | [12] |
| Throat Cancers (Total Neu5Gc) | 0.035% of Neu5Ac | [20] |
| Lymph Nodes (from throat cancer patients) | 0.015% of Neu5Ac | [20] |
Visualizations
Signaling and Uptake Pathways
Experimental Workflow
Logical Relationships
References
- 1. N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Glycolylneuraminic Acid (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human evolutionary loss of epithelial Neu5Gc expression and species-specific susceptibility to cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | Semantic Scholar [semanticscholar.org]
- 6. Implications of the presence of N-glycolylneuraminic Acid in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of Neu5Gc and Presence of Anti-Neu5Gc Antibodies in Humans—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylated Biotherapeutics: Immunological Effects of N-Glycolylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current views on N-glycolylneuraminic acid in therapeutic recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 13. protocols.io [protocols.io]
- 14. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 15. Item - Sensitive and specific detection of Neu5Gc on cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP2302390B1 - Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials - Google Patents [patents.google.com]
- 18. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]
- 19. LC-MS analysis of polyclonal human anti-Neu5Gc Xeno-autoantibodies IgG subclass and partial sequence using multi-step IVIG affinity purification and multi-enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. sciencedaily.com [sciencedaily.com]
Validation & Comparative
A Comparative Analysis of HPLC and LC-MS for the Quantification of N-Glycolylneuraminic Acid (Neu5Gc)
For Researchers, Scientists, and Drug Development Professionals
The quantification of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid that can be incorporated into human tissues from dietary sources, is of significant interest in biomedical research and biopharmaceutical development. The presence of Neu5Gc in therapeutic glycoproteins can elicit an immune response, making its accurate measurement a critical quality attribute.[1] This guide provides a comparative analysis of two common analytical techniques for Neu5Gc quantification: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology Overview
Both HPLC and LC-MS methods for Neu5Gc quantification typically involve three key stages:
-
Release of Sialic Acids: Sialic acids are cleaved from glycoproteins either by mild acid hydrolysis (e.g., using acetic acid or formic acid) or enzymatically using sialidases.[1][2]
-
Derivatization (for HPLC): For sensitive fluorescence detection in HPLC, the released sialic acids are derivatized with a fluorescent labeling agent, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB).[3][4] This step is generally not required for LC-MS, which can directly detect the native sialic acids.[5]
-
Chromatographic Separation and Detection: The prepared sample is injected into an HPLC or LC-MS system for separation and quantification.
The general experimental workflow for both methods is illustrated in the diagram below.
Quantitative Performance Comparison
The choice between HPLC and LC-MS often depends on the specific requirements of the analysis, such as sensitivity, specificity, and sample matrix complexity. The following table summarizes the key performance metrics for each technique based on published experimental data.
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 mg/kg[3] | <0.01 µmol/L[1][6] |
| Limit of Quantification (LOQ) | 0.17 pmol (for Neu5Ac) | 50.0 ng/mL[5] |
| Linearity (r²) | >0.998[7] | >0.992[6], >0.995[5] |
| Precision (RSD) | 0.7% - 1.8%[3] | <6%[6] |
| Recovery | 91.2% - 119.7%[3] | 93.6% - 102.4%[6] |
| Specificity | Good, but potential for co-eluting fluorescent interferents. | Very high, based on mass-to-charge ratio and fragmentation patterns.[5] |
Experimental Protocols
HPLC with Fluorescence Detection
This method relies on the chemical derivatization of sialic acids with DMB to produce a highly fluorescent product that can be detected with high sensitivity.
1. Sialic Acid Release (Acid Hydrolysis)
-
Treat the glycoprotein sample with 2 M acetic acid.
-
Incubate at 80°C for 2-4 hours.[2]
-
Cool the sample and centrifuge to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids.
2. DMB Derivatization
-
To the supernatant, add a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in a solution containing sodium hydrosulfite and 2-mercaptoethanol.[3][4]
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
Stop the reaction by cooling the mixture.
3. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm).[8]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[3][8]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.[8]
-
Quantification: Calculate the concentration of Neu5Gc by comparing the peak area to a standard curve prepared with known concentrations of DMB-derivatized Neu5Gc.
LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the direct analysis of Neu5Gc without the need for derivatization.
1. Sialic Acid Release (Acid Hydrolysis)
-
Follow the same acid hydrolysis procedure as for the HPLC method.[9]
2. LC Separation
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase column can be used.[5][10]
-
Mobile Phase: A gradient of an aqueous solution with a modifier like formic acid and an organic solvent such as acetonitrile.[5][11]
3. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used.[5][6]
-
Mass Transitions: Monitor specific precursor-to-product ion transitions for Neu5Gc in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. A common transition for Neu5Gc is m/z 324.0 → 115.9.[5][9]
-
Quantification: Quantify Neu5Gc by comparing the peak area of the specific MRM transition to a standard curve generated from known concentrations of Neu5Gc. An internal standard, such as a stable isotope-labeled sialic acid, can be used to improve accuracy.[9][12]
Method Selection Guide
The choice between HPLC and LC-MS for Neu5Gc quantification depends on several factors. The following diagram illustrates a logical approach to selecting the most appropriate method based on experimental needs.
Conclusion
Both HPLC with fluorescence detection and LC-MS/MS are robust methods for the quantification of Neu5Gc.
-
HPLC-FLD is a widely accessible, reliable, and sensitive technique suitable for routine analysis when the highest sensitivity is not required and the sample matrix is relatively clean. The derivatization step, however, adds to the sample preparation time.
-
LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for analyzing samples with very low levels of Neu5Gc or complex matrices where interferences could be an issue.[6] The ability to directly detect Neu5Gc without derivatization simplifies sample preparation. The higher cost and complexity of the instrumentation may be a consideration for some laboratories.[5]
Ultimately, the selection of the most appropriate technique will be guided by the specific analytical challenges and the resources available.
References
- 1. researchgate.net [researchgate.net]
- 2. digicomst.ie [digicomst.ie]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Reversed-Phase High-Performance Liquid Chromatography: A Robust Method for Quantitation of Fluorescently Labeled and Derivatized Sialic Acids Isolated from Mouse Liver [jove.com]
- 9. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS analysis of polyclonal human anti-Neu5Gc Xeno-autoantibodies IgG subclass and partial sequence using multi-step IVIG affinity purification and multi-enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for N-Glycolylneuraminic Acid (Neu5Gc) in Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the detection and quantification of N-Glycolylneuraminic acid (Neu5Gc) in biologic therapeutics. The presence and quantity of this non-human sialic acid are critical quality attributes (CQAs) that require rigorous monitoring due to potential immunogenicity in humans.[1][2] This document outlines detailed experimental protocols, presents quantitative performance data, and offers visualizations to aid in the selection and validation of appropriate analytical methods.
Introduction to Neu5Gc and its Importance in Biologics
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH).[1] Biologic drugs produced in non-human mammalian cell lines can incorporate Neu5Gc into their glycans.[2] Since humans have circulating antibodies against Neu5Gc, its presence in therapeutic products can trigger an immune response, potentially impacting drug efficacy and safety.[1] Therefore, robust and validated analytical methods are essential for the accurate quantification of Neu5Gc to ensure the quality and safety of biologics.
Comparison of Analytical Methods
Several analytical techniques are employed for the quantification of Neu5Gc. The choice of method often depends on the required sensitivity, sample throughput, and the specific information needed (e.g., total sialic acid content versus specific glycan structures). The following tables provide a comparative summary of the most common methods.
| Method | Principle | Throughput | Relative Cost |
| HPLC-FLD | Pre-column derivatization with a fluorescent tag (e.g., DMB), followed by separation via reverse-phase HPLC and fluorescence detection.[3][4] | Medium | Medium |
| HPAEC-PAD | Separation of underivatized sialic acids on a high-pH anion-exchange column, followed by pulsed amperometric detection.[5] | Medium | Medium |
| CE-LIF | Derivatization with a fluorescent tag, followed by separation based on charge and hydrodynamic size in a capillary with laser-induced fluorescence detection.[6] | High | High |
| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry for highly specific and sensitive detection and quantification.[7][8] | Medium-High | High |
| Method | LOD (pmol) | LOQ (pmol) | Linearity (R²) | Precision (%RSD) | Accuracy (%Recovery) |
| HPLC-FLD | 0.06 (Neu5Ac), 0.08 (Neu5Gc)[9] | 0.17 (Neu5Ac), 0.23 (Neu5Gc)[9] | >0.99[3] | <15%[3] | 85-115% |
| HPAEC-PAD | ~3[10] | ~10[5] | >0.99[5] | <10%[5] | 90-110% |
| CE-LIF | Not explicitly found for Neu5Gc, but generally in the low fmol range. | >0.995[6] | <15% | 85-115% | |
| LC-MS/MS | ~0.1 (based on ng/mL conversion)[7] | ~0.5 (based on ng/mL conversion)[7] | >0.995[7] | <15%[7] | 85-115%[7] |
Note: LOD, LOQ, Linearity, Precision, and Accuracy values can vary depending on the specific instrument, reagents, and protocol used. The values presented here are indicative based on available literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the release of sialic acids from the glycoprotein (B1211001), derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and subsequent analysis by RP-HPLC with a fluorescence detector.[3][4]
a. Sialic Acid Release (Acid Hydrolysis):
-
To 10-100 µg of glycoprotein in a microcentrifuge tube, add 2 M acetic acid to a final volume of 100 µL.
-
Incubate the mixture at 80°C for 2 hours to release the sialic acids.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant containing the released sialic acids to a new tube.
b. DMB Derivatization:
-
Prepare the DMB labeling reagent fresh: 7 mg/mL DMB, 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, and 18 mg/mL sodium hydrosulfite.
-
Add 100 µL of the DMB labeling reagent to the supernatant from the hydrolysis step.
-
Incubate the mixture at 50°C for 2.5 hours in the dark.
-
Cool the reaction to room temperature.
c. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile (B52724).
-
Mobile Phase B: Methanol.
-
Mobile Phase C: Water.
-
Gradient: A suitable gradient to separate DMB-labeled Neu5Ac and Neu5Gc (e.g., starting with 7% A, 7% B, 86% C).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 373 nm and Emission at 448 nm.[11]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method allows for the direct analysis of underivatized sialic acids.
a. Sialic Acid Release:
-
Follow the same acid hydrolysis protocol as for HPLC-FLD.
b. HPAEC-PAD Analysis:
-
Column: Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA20).[5]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Flow Rate: 0.5 mL/min.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)
This high-sensitivity method requires derivatization with a fluorescent label.[6]
a. Sialic Acid Release:
-
Follow the same acid hydrolysis protocol as for HPLC-FLD.
b. Fluorescent Labeling (e.g., with 2-aminoacridone (B130535) - AMAC):
-
Prepare a labeling solution of 0.1 M 2-AMAC in 85% DMSO/15% acetic acid.
-
Add the labeling solution to the dried sialic acid sample, followed by the addition of 1 M sodium cyanoborohydride.
-
Incubate at 37°C for 16 hours.
c. CE-LIF Analysis:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: Borate buffer.
-
Injection: Electrokinetic injection.
-
Detection: Laser-induced fluorescence with appropriate excitation and emission wavelengths for the chosen label.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high specificity and sensitivity.[7]
a. Sialic Acid Release:
-
Follow the same acid hydrolysis protocol as for HPLC-FLD.
b. LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for good retention of polar sialic acids.[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used. Detection is performed in Multiple Reaction Monitoring (MRM) mode for specific quantification of Neu5Ac and Neu5Gc based on their unique precursor and product ion masses.
Visualizations
Experimental Workflow for Neu5Gc Analytical Method Validation
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
A Comparative Glycomic Analysis: N-Glycolylneuraminic Acid (Neu5Gc) vs. N-Acetylneuraminic Acid (Neu5Ac)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Glycolylneuraminic acid (Neu5Gc) and N-Acetylneuraminic acid (Neu5Ac), two key sialic acids with significant implications in biology and medicine. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes their distinct signaling pathways.
Core Differences and Biological Significance
N-Acetylneuraminic acid (Neu5Ac) is the most common sialic acid found in humans. In contrast, N-Glycolylneuraminic acid (Neu5Gc) is a non-human sialic acid that differs from Neu5Ac by a single oxygen atom. This seemingly minor structural difference has profound biological consequences. Humans are unable to synthesize Neu5Gc due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH), the enzyme responsible for converting Neu5Ac to Neu5Gc.
Despite this inability, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, primarily red meat and dairy products. This incorporation leads to the presentation of Neu5Gc on the surface of human cells, which is recognized as foreign by the immune system, triggering the production of anti-Neu5Gc antibodies. This immune response is implicated in a variety of chronic inflammatory conditions and diseases, including cancer and cardiovascular disease.
Quantitative Comparison of Neu5Gc and Neu5Ac
The relative abundance of Neu5Gc and Neu5Ac varies significantly across different organisms, tissues, and food sources. The following tables summarize quantitative data from various studies.
Table 1: Neu5Gc and Neu5Ac Content in Common Foods
| Food Source | Neu5Gc (µg/g) | Neu5Ac (µg/g) | Neu5Gc as % of Total Sialic Acid |
| Red Meats | |||
| Beef | Up to 231 | Varies | High |
| Pork | Varies | Varies | Moderate to High |
| Lamb | Varies | Varies | Moderate to High |
| Poultry & Fish | |||
| Chicken | Not Detected | Varies | 0% |
| Fish | Not Detected | Varies | 0% |
| Dairy Products | |||
| Cow's Milk | 2 - 40 | Varies | Low to Moderate |
| Goat's Milk | Varies | Varies | Moderate |
| Plant-Based Foods | |||
| Fruits & Vegetables | Not Detected | Not Detected | 0% |
Table 2: Neu5Gc/Neu5Ac Ratios in Various Cell Lines and Tissues
| Cell Line/Tissue | Organism | Neu5Gc/Neu5Ac Ratio |
| Human Tissues | Human | Generally Undetectable (Neu5Gc) |
| Human Tumor Tissues | Human | Low levels of Neu5Gc detected |
| MCF7 (Human Breast Cancer) | Human | Neu5Gc hardly detectable |
| CMAH-MCF7 (Engineered) | Human | Neu5Gc > Neu5Ac |
| Rat Promegakaryoblastic (RPM) cells | Rat | 16:1 |
| Human Megakaryoblastic Leukemia (MEG-01) cells | Human | 1:28 |
| Platelet Rich Plasma | Human | 1:38 |
| Mouse Tissues | Mouse | Neu5Gc is abundant |
Experimental Protocols for Sialic Acid Analysis
Accurate differentiation and quantification of Neu5Gc and Neu5Ac are crucial for research in this field. Below are detailed methodologies for key experimental techniques.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the quantification of sialic acids after derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
Sample Preparation (from Tissue):
-
Homogenize 50-100 mg of frozen tissue in phosphate-buffered saline (PBS) on ice.
-
To release sialic acids, add 2M acetic acid to the homogenate and incubate at 80°C for 2-4 hours.
-
Centrifuge the sample to pellet debris and collect the supernatant.
-
The supernatant can be further purified using a micro-anion exchange column.
-
Dry the purified sialic acid fraction by centrifugal evaporation.
Derivatization:
-
Prepare a fresh DMB solution (e.g., 7 mg/mL in a solution of 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite).
-
Re-dissolve the dried sialic acid sample in water.
-
Add the DMB reagent to the sample, mix, and incubate in the dark at 50°C for 2.5 hours.
-
Stop the reaction by placing the samples on ice or by freezing.
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous formic acid (e.g., 0.1% v/v), pH adjusted to 4.5 with ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is typically used to separate the DMB-derivatized sialic acids.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
Quantification: Calculate the concentration of Neu5Gc and Neu5Ac by comparing the peak areas to a standard curve generated with known concentrations of derivatized Neu5Gc and Neu5Ac standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of sialic acids.
Sample Preparation (from Food Matrices):
-
Homogenize the food sample in water.
-
For release of conjugated sialic acids, hydrolyze the homogenate with trifluoroacetic acid (TFA) (e.g., 0.1 M) at 80°C for 1.5 hours.
-
Cool the sample and filter through a 0.45 µm membrane.
-
The sample is now ready for LC-MS/MS analysis. For enhanced sensitivity, derivatization with DMB can also be performed as described for HPLC-FLD.
LC-MS/MS Conditions:
-
LC Column: A C18 or HILIC column can be used depending on the specific method.
-
Mobile Phase: Typically a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.
-
MRM Transitions:
-
Neu5Ac: m/z 308.1 → 87.0 (negative ion mode)
-
Neu5Gc: m/z 324.1 → 116.0 (negative ion mode)
-
-
Quantification: An internal standard (e.g., ¹³C-labeled Neu5Ac) is often used to improve accuracy. A calibration curve is generated using standards of known concentrations.
Lectin Microarray
Lectin microarrays are a high-throughput tool for profiling cell surface glycosylation, including the presence of Neu5Ac and Neu5Gc terminated glycans.
Experimental Workflow:
-
Lectin Microarray Slide: Use a slide pre-spotted with a library of lectins with known carbohydrate binding specificities.
-
Sample Preparation:
-
Isolate glycoproteins from cells or tissues of interest.
-
Label the isolated glycoproteins with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Incubation:
-
Block the lectin microarray slide to prevent non-specific binding.
-
Apply the fluorescently labeled glycoprotein (B1211001) sample to the microarray and incubate.
-
-
Washing: Wash the slide to remove unbound glycoproteins.
-
Scanning: Scan the microarray using a fluorescence scanner to detect the binding of the glycoproteins to each lectin spot.
-
Data Analysis:
-
The fluorescence intensity of each spot corresponds to the amount of glycoprotein bound to that specific lectin.
-
By analyzing the binding patterns to lectins that preferentially bind to Neu5Ac- or Neu5Gc-terminated glycans, the relative abundance of these sialic acids on the sample glycoproteins can be inferred. For example, some lectins from the Siglec family show differential binding to Neu5Ac and Neu5Gc.
-
Signaling Pathways and Biological Impact
The presence of Neu5Gc in human tissues, where it is not naturally synthesized, can trigger distinct signaling pathways compared to the ubiquitous Neu5Ac. These pathways are often linked to inflammation and cancer progression.
Biosynthesis of Neu5Gc from Neu5Ac
The fundamental difference between the presence of Neu5Ac and Neu5Gc in mammals is determined by the activity of the CMAH enzyme.
Caption: Biosynthesis of CMP-Neu5Gc from CMP-Neu5Ac by the CMAH enzyme.
Neu5Gc-Mediated Inflammation via NF-κB Signaling
Dietary Neu5Gc incorporated into intestinal epithelial cells can trigger an inflammatory response through the activation of the NF-κB signaling pathway.
Caption: Neu5Gc activates the NF-κB pathway, leading to inflammation.
Anti-Neu5Gc Antibody-Mediated Inflammation
The interaction between Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies can lead to chronic inflammation, a process termed "xenosialitis."
Caption: Interaction of anti-Neu5Gc antibodies with Neu5Gc on cells.
Neu5Gc and Wnt Signaling in Cancer Progression
Recent studies suggest that the incorporation of Neu5Gc into cancer cells can enhance the Wnt/β-catenin signaling pathway, promoting cell proliferation.
Caption: Neu5Gc enhances Wnt signaling, promoting cancer cell proliferation.[1]
Conclusion
The single hydroxyl group difference between Neu5Gc and Neu5Ac leads to a cascade of immunological and pathological consequences in humans. While Neu5Ac is an integral "self" component of the human glycome, the dietary incorporation of Neu5Gc transforms it into a "xeno-autoantigen," driving chronic inflammation and potentially contributing to diseases such as cancer. The analytical methods and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working to unravel the complexities of sialic acid biology and its therapeutic implications.
References
Assessing Cross-Reactivity of Monoclonal Antibodies Against Neu5Gc and Neu5Ac: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and differentiation of N-glycolylneuraminic acid (Neu5Gc) and N-acetylneuraminic acid (Neu5Ac) are critical. These two sialic acids differ by only a single oxygen atom, a subtlety that presents a significant challenge for antibody specificity. As humans do not produce Neu5Gc, it is treated as a foreign antigen, leading to the generation of anti-Neu5Gc antibodies. This immune response has implications in various fields, including cancer biology, xenotransplantation, and the development of biotherapeutics. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of monoclonal antibodies against these two key sialic acids, supported by experimental data and detailed protocols.
Antibody Specificity and Performance Comparison
The development of monoclonal antibodies with high specificity to either Neu5Gc or Neu5Ac is paramount for reliable experimental outcomes. Cross-reactivity can lead to false-positive results and misinterpretation of data. The following table summarizes the performance of key antibodies reported in the literature, highlighting their specificity and recommended applications.
| Antibody/Clone | Target Specificity | Isotype | Applications | Key Findings on Specificity/Cross-Reactivity | Reference(s) |
| Chicken Anti-Neu5Gc | Neu5Gc | Chicken IgY | ELISA, WB, IHC, Flow Cytometry | Highly specific for Neu5Gc across various glycan linkages with little to no reactivity to the Neu5Ac counterpart.[1][2] Specificity is confirmed by the absence of staining in tissues from Neu5Gc-deficient (CMAH-knockout) mice.[1][3] | [1][2][3] |
| 14F7 | Neu5Gc-containing gangliosides (e.g., Neu5Gc-GM3) | Mouse IgG | IHC, Flow Cytometry | Demonstrates high specificity for Neu5Gc-containing gangliosides, with strong staining in various cancer tissues and minimal staining in most healthy tissues.[4] | [4] |
| Human Anti-Neu5Gc | Neu5Gc | Human IgG, IgM | ELISA, Glycan Array | Naturally occurring polyclonal antibodies in human serum that recognize multiple Neu5Gc-containing epitopes with diverse recognition patterns.[5][6] Show almost no recognition of matched pairs of Neu5Ac-containing sialoglycans.[6] | [5][6] |
| Ab735 | Neu5Ac, Polysialic acid | Mouse IgG2a | ELISA, WB, FC, ITC | Reacts with N-acetyl-α-neuraminic acid and polysialic acid. Cross-reactivity with Neu5Gc is not explicitly defined and would require testing. | [7][8] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously validate the specificity of monoclonal antibodies against Neu5Gc and Neu5Ac, a multi-pronged approach using several techniques is recommended. Below are detailed protocols for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental method for quantifying antibody binding and assessing specificity against purified antigens. The key is to use matched pairs of Neu5Ac and Neu5Gc glycoconjugates.
Methodology:
-
Coating: Coat a 96-well high-binding ELISA plate with matched pairs of Neu5Ac and Neu5Gc glycoconjugates (e.g., Neu5Ac-PAA and Neu5Gc-PAA) at a concentration of up to 1 µ g/well in 100 µl of 50 mM sodium carbonate-bicarbonate buffer (pH 9.5).[9] Incubate overnight at 4°C or for at least 2 hours at room temperature.[9]
-
Washing: Wash the wells 3 to 5 times with Phosphate Buffered Saline (PBS).[9]
-
Blocking: Block non-specific binding sites by adding 200 µl/well of PBS with 0.05% Tween 20 (PBST) and incubating for 1 hour at room temperature.[9] It is crucial to avoid animal-derived compounds like BSA in buffers as they can contain Neu5Gc.[9]
-
Primary Antibody Incubation: Add the monoclonal antibody being tested, diluted in PBST, to the wells. The optimal dilution (typically between 1:1,000 and 1:10,000) should be determined empirically.[9] Incubate for 2 hours at room temperature.[9]
-
Washing: Repeat the washing step with PBST.
-
Secondary Antibody Incubation: Add an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in PBST (e.g., 1:5,000).[9] Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step with PBST.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP) and allow the color to develop. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength using an ELISA plate reader. Specificity is determined by comparing the signal from Neu5Gc-coated wells to that from Neu5Ac-coated wells. A highly specific anti-Neu5Gc antibody should show a strong signal for Neu5Gc and a background-level signal for Neu5Ac.
Glycan Microarray
This high-throughput method allows for the simultaneous screening of antibody binding against a large library of different glycan structures, providing a comprehensive specificity profile.
Methodology:
-
Array Fabrication: Synthesized Neu5Ac and Neu5Gc-containing glycans with primary amine linkers are printed onto epoxide-derivatized glass slides.[6]
-
Blocking: The microarray slide is blocked to prevent non-specific binding.
-
Sample Incubation: The monoclonal antibody (or serum sample) is diluted (e.g., 1:100 for serum) and incubated on the array for 2 hours in a humid chamber.[6]
-
Washing: The slide is washed four times with PBST, with a 5-minute incubation during one of the washes, followed by a final wash with PBS.[6]
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody is added and incubated for 1 hour at room temperature with shaking.[6]
-
Washing: The slide is washed again as described in step 4.
-
Scanning and Analysis: The slide is dried and scanned using a microarray scanner. The fluorescence intensity for each spot is quantified. The binding pattern reveals the antibody's specificity, with high signals on the intended target glycans and low signals on others, including the Neu5Ac counterparts.
Immunohistochemistry (IHC)
IHC is essential for evaluating antibody specificity in a native tissue context. The use of tissues from CMAH knockout mice, which lack Neu5Gc, provides an ideal negative control.
Methodology:
-
Tissue Preparation: Obtain frozen or formalin-fixed, paraffin-embedded (FFPE) tissue sections from both wild-type and CMAH-knockout animals.[3][10]
-
Deparaffinization and Rehydration (for FFPE): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval (for FFPE): Perform heat-induced antigen retrieval using an appropriate buffer (e.g., Tris-EDTA, pH 8.4).[4]
-
Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites using a Neu5Gc-free serum (e.g., 5% human serum) for 30 minutes.[10]
-
Primary Antibody Incubation: Incubate the slides with the primary monoclonal antibody at its optimal dilution (e.g., 1 µg/ml) for 12 minutes to 1 hour at 37°C or room temperature.[4]
-
Detection: Use a suitable detection system, such as a polymer-based HRP kit with DAB as the chromogen.[4]
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: A specific anti-Neu5Gc antibody should produce positive staining in wild-type tissues but no staining in CMAH-knockout tissues.
Signaling Pathways and Biological Context
Understanding the biological context of Neu5Gc expression is crucial. In humans, dietary Neu5Gc can be incorporated into cell surface glycans, particularly in tumors. This can trigger an inflammatory response and has been shown to activate specific signaling pathways.
Neu5Gc and Wnt/β-catenin Signaling in Cancer
Studies have shown that the incorporation of dietary Neu5Gc into colorectal cancer cells can activate the Wnt/β-catenin signaling pathway, a key pathway in cell proliferation and tumorigenesis.[11]
Proposed ROS-Mediated Conversion of Neu5Ac to Neu5Gc
While humans lack the CMAH enzyme for Neu5Gc synthesis, some studies propose that under conditions of oxidative stress, reactive oxygen species (ROS) might mediate the conversion of Neu5Ac to Neu5Gc, particularly in the tumor microenvironment.[12]
Conclusion
The assessment of cross-reactivity between Neu5Gc and Neu5Ac is a non-trivial but essential step in glycobiology research and therapeutic development. Due to their structural similarity, rigorous validation of monoclonal antibody specificity is imperative. Researchers should employ a combination of techniques, including ELISA with matched glycan pairs, comprehensive glycan microarrays, and immunohistochemistry using appropriate negative controls like CMAH-deficient tissues. This multi-faceted approach ensures the reliability of results and enables the accurate interpretation of the distinct biological roles of Neu5Gc and Neu5Ac.
References
- 1. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 2. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Detection of Neu5Gc in Animal Tissues by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 5. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Buy Anti-Neu5Ac/O-sialic acid/Polysialic acid Antibody (Ab735) [antibodysystem.com]
- 9. protocols.io [protocols.io]
- 10. EP2302390B1 - Methods for detecting and analyzing n-glycolylneuraminic acid (Neu5Gc) specific antibodies in biological materials - Google Patents [patents.google.com]
- 11. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Sialic Acid Analysis: Evaluating the Accuracy and Precision of HPAEC-PAD and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of sialic acids is critical for ensuring the safety, efficacy, and consistency of biopharmaceutical products. This guide provides an objective comparison of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) against other common analytical techniques for sialic acid analysis, supported by experimental data and detailed methodologies.
Sialic acids, terminal monosaccharides on glycoprotein (B1211001) and glycolipid chains, play a crucial role in various biological processes, including cell-cell recognition, immune responses, and protein stability. Consequently, the characterization and quantification of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical quality attributes (CQAs) in the development and manufacturing of therapeutic glycoproteins. While several analytical methods are available, HPAEC-PAD has emerged as a robust and widely used technique. This guide evaluates its performance in terms of accuracy and precision and compares it with other prevalent methods, including fluorescence-based High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).
Performance Comparison of Sialic Acid Analysis Methods
The choice of analytical method for sialic acid analysis depends on various factors, including the required sensitivity, sample matrix, desired throughput, and the specific information needed (e.g., total sialic acid content versus linkage analysis). The following table summarizes the key performance metrics for HPAEC-PAD and its alternatives.
| Method | Principle | Derivatization Required? | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection. | No | 81 - 106% | < 2% (intra-day) | 0.058 - 0.24 pmol | 0.18 - 0.80 pmol | Direct detection, high sensitivity, good reproducibility. | Susceptible to matrix interference, requires high pH mobile phases. |
| Fluorescence-based HPLC | Reversed-phase or HILIC separation of fluorescently labeled sialic acids. | Yes (e.g., DMB, 2-AA) | 91.2 - 119.7% | 0.7 - 3.0% | 0.003 - 0.06 pmol | < 2 pmol | High sensitivity, widely available instrumentation. | Derivatization can be time-consuming and introduce variability. |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by mass-based detection and quantification. | Optional (for stabilization) | 90.25% | 1.94% | ~0.38 µM | 0.1 mg/L | High specificity and structural information, can identify different sialic acid species. | Ion suppression effects, labile nature of sialic acid can lead to in-source decay. |
| Capillary Electrophoresis (CE-LIF) | Separation based on charge and size in a capillary, with laser-induced fluorescence detection. | Yes | Not explicitly stated | < 0.03% (migration time) | Not explicitly stated | Not explicitly stated | High separation efficiency, low sample consumption. | Lower sensitivity compared to other methods, requires derivatization for sensitive detection. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.
HPAEC-PAD Method for Sialic Acid Analysis
This method allows for the direct quantification of sialic acids without the need for derivatization.
1. Sample Preparation (Acid Hydrolysis):
-
To release sialic acids from glycoproteins, samples are typically subjected to mild acid hydrolysis.
-
A common procedure involves incubation with 0.1 M HCl at 80°C for 1 hour.
-
Alternatively, acetic acid hydrolysis can be used to avoid the need for sample lyophilization.
-
For enzymatic release, neuraminidase can be used to specifically cleave sialic acid residues.
2. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA10 or PA20.
-
Mobile Phase: A gradient of sodium acetate (B1210297) in a sodium hydroxide (B78521) eluent is typically used. For example, a gradient of 70–300 mM sodium acetate in 100 mM NaOH.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Temperature: Maintained at 30°C.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Fluorescence-based HPLC Method (DMB Labeling)
This method involves the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent product.
1. Sialic Acid Release:
-
Release sialic acids from the glycoprotein using mild acid hydrolysis as described for the HPAEC-PAD method.
2. Derivatization:
-
The released sialic acids are derivatized with DMB. This typically involves incubating the sample with a DMB solution in the presence of a reducing agent and a catalyst at around 50-60°C for 2-3 hours.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer such as ammonium (B1175870) formate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths typically around 373 nm and 448 nm, respectively.
LC-MS/MS Method for Sialic Acid Quantification
This method offers high specificity and the ability to obtain structural information.
1. Sample Preparation:
-
Sialic acids are released using acid hydrolysis or enzymatic digestion.
-
To improve stability during MS analysis, derivatization to form amides or esters can be performed, although direct analysis is also possible.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 or a HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection and quantification, often in Multiple Reaction Monitoring (MRM) mode for targeted analysis.
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
This high-resolution technique is suitable for separating sialic acid isomers.
1. Sialic Acid Release and Derivatization:
-
Sialic acids are released as previously described and then derivatized with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone (B130535) (2-AMAC).
2. Electrophoresis Conditions:
-
Capillary: A fused-silica capillary, which may be coated to control electroosmotic flow.
-
Background Electrolyte: A buffer system, such as a borate (B1201080) buffer, is used to facilitate separation.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: Laser-induced fluorescence detection is used to monitor the migration of the labeled sialic acids.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and the relationship between the different analytical techniques, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for sialic acid analysis using HPAEC-PAD.
Caption: Comparison of sialic acid analysis methods.
Conclusion
HPAEC-PAD stands out as a highly accurate and precise method for the direct quantification of sialic acids, eliminating the need for sample derivatization, which can be a source of variability. Its sensitivity and reproducibility make it a valuable tool for routine quality control in the biopharmaceutical industry.
However, the choice of the optimal method depends on the specific analytical needs. For instance, fluorescence-based HPLC offers excellent sensitivity and is widely accessible. Mass spectrometry provides unparalleled specificity and the ability to elucidate structural details, which is crucial for in-depth characterization. Capillary electrophoresis excels in high-resolution separations, particularly for isomeric species.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate method for their sialic acid analysis needs, ensuring the development of safe and effective biotherapeutic products.
comparison of different acid hydrolysis methods for Neu5Gc release
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid that can be immunogenic in humans, is a critical aspect of biopharmaceutical characterization and biomedical research. The first essential step in Neu5Gc analysis is its efficient release from glycoconjugates. This guide provides an objective comparison of different acid hydrolysis methods for Neu5Gc release, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Neu5Gc and the Importance of its Release
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but not naturally synthesized in humans due to a mutation in the gene encoding CMP-Neu5Ac hydroxylase.[1] Its presence in biopharmaceuticals produced in non-human mammalian cell lines is a critical quality attribute to monitor, as it can elicit an immune response in patients.[2] Accurate quantification of Neu5Gc is therefore paramount for the safety and efficacy of therapeutic proteins. The initial and most crucial step for this analysis is the cleavage of the glycosidic bond to release Neu5Gc from the glycan chains of glycoproteins, a process most commonly achieved through acid hydrolysis.
The choice of acid, its concentration, and the hydrolysis conditions (temperature and time) can significantly impact the efficiency of Neu5Gc release and the integrity of the released molecule. Milder methods are often preferred to preserve labile modifications, such as O-acetylation, while harsher conditions may ensure more complete release but risk degradation of the target molecule.[3] This guide compares the most commonly employed acid hydrolysis methods: Acetic Acid, Hydrochloric Acid (HCl), and Trifluoroacetic Acid (TFA).
Comparison of Neu5Gc Release Efficiency
| Hydrolysis Method | Typical Conditions | Advantages | Disadvantages | Relative Neu5Gc Release Efficiency |
| Acetic Acid | 2 M, 80°C, 2-3 hours | Mild conditions, good preservation of O-acetyl groups | May result in incomplete release for some glycoconjugates | Moderate to High |
| Hydrochloric Acid (HCl) | 0.1 N, 80°C, 1 hour | Effective for complete release | Harsher conditions, can lead to degradation and loss of O-acetyl groups | High |
| Trifluoroacetic Acid (TFA) | 0.1 M - 2 M, 80°C - 110°C, 1-4 hours | Effective for complete release, volatile and easily removed | Can be harsh, may lead to some degradation and loss of O-acetyl groups | High |
| Formic Acid | 0.5 N, 80°C, 1 hour | Mild conditions | Often results in incomplete release (40-60%) | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key acid hydrolysis methods are provided below. It is recommended to optimize these protocols for specific sample types and analytical requirements.
Acetic Acid Hydrolysis (Mild)
This method is widely used due to its mild nature, which helps in preserving the integrity of the released sialic acids, including labile O-acetyl groups.
Protocol:
-
To a lyophilized glycoprotein (B1211001) sample (typically 50-100 µg), add 50 µL of 2 M acetic acid.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Incubate the sample in a sealed vial at 80°C for 3 hours in a heating block or water bath.[4][5]
-
After incubation, cool the sample to room temperature.
-
Lyophilize the sample to remove the acetic acid.
-
The dried sample containing the released Neu5Gc is now ready for subsequent derivatization and analysis (e.g., by HPLC with fluorescence detection after DMB labeling).
Hydrochloric Acid (HCl) Hydrolysis
HCl hydrolysis is a more traditional and robust method that generally yields a more complete release of sialic acids, though it is considered harsher than acetic acid treatment.
Protocol:
-
Resuspend the glycoprotein sample in 100 µL of 0.1 N HCl.
-
Seal the reaction vial tightly.
-
Cool the sample to room temperature.
-
Neutralize the sample by adding an appropriate amount of a suitable base (e.g., NaOH) to a pH of ~7.0.
-
The sample can then be processed for Neu5Gc quantification.
Trifluoroacetic Acid (TFA) Hydrolysis
TFA is a strong acid that is also volatile, making it easy to remove after hydrolysis. It is effective for complete release but can be destructive to O-acetyl groups.
Protocol:
-
Add 100 µL of 0.1 M Trifluoroacetic Acid (TFA) to the glycoprotein sample.
-
Incubate the sample at 80°C for 4 hours.[8]
-
Alternatively, for a more rapid hydrolysis, conditions of 2 M TFA at 110°C for 3 hours can be used, though this is harsher.[9]
-
Following incubation, cool the sample.
-
Dry the sample completely using a centrifugal vacuum evaporator to remove the TFA.
-
The resulting pellet can be redissolved in water for further analysis.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Concluding Remarks
The choice of acid hydrolysis method for Neu5Gc release is a critical decision in the analytical workflow for biopharmaceutical characterization and glycobiology research. Mild methods, such as acetic acid hydrolysis, are preferable when the preservation of labile functional groups is important. For applications requiring the most complete release of sialic acids, stronger acids like HCl or TFA may be more suitable, with the caveat of potential degradation. It is imperative for researchers to validate the chosen method for their specific glycoprotein and analytical platform to ensure accurate and reproducible quantification of Neu5Gc. This guide serves as a foundational resource to inform this selection and optimization process.
References
- 1. DSpace [researchrepository.universityofgalway.ie]
- 2. Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.informit.org [search.informit.org]
- 4. mdpi.com [mdpi.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Xeno-Sialic Acid: A Comparative Guide to Neu5Gc Biomarker Assay Validation in Clinical Samples
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-glycolylneuraminic acid (Neu5Gc) in human clinical samples is a critical endeavor. As humans cannot synthesize this sialic acid, its presence, primarily from dietary sources like red meat, is associated with inflammation and the progression of diseases such as cancer. This guide provides an objective comparison of validated Neu5Gc biomarker assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Neu5Gc Detection Methods
The selection of a Neu5Gc detection assay depends on factors such as sensitivity, specificity, throughput, and the nature of the clinical sample. The following table summarizes the performance of commonly employed methods.
| Assay Method | Principle | Sample Type(s) | Sensitivity | Specificity | Throughput | Key Advantages | Key Limitations |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of Neu5Gc-containing glycoconjugates. | Serum, Plasma, Tissue Lysates | High (pmol range)[1] | Dependent on antibody specificity; potential cross-reactivity with Neu5Ac.[2] | High | Cost-effective, suitable for large-scale screening. | Indirect detection; antibody performance is critical. |
| Mass Spectrometry (MS) | Direct detection and quantification of Neu5Gc based on mass-to-charge ratio. | Serum, Plasma, Tissues, Glycoproteins | Very High (femtomole range)[3] | Very High | Low to Medium | Definitive and quantitative; can distinguish isomers.[2][3] | Requires specialized equipment and expertise; lower throughput. |
| Immunohistochemistry (IHC) | In situ detection of Neu5Gc in tissue sections using specific antibodies. | Formalin-Fixed Paraffin-Embedded (FFPE) Tissues, Frozen Tissues | Moderate | Dependent on antibody specificity.[2][4] | Low to Medium | Provides spatial distribution within tissues.[4] | Semi-quantitative; subject to antibody and tissue processing variability. |
| Sialoglycan Microarray | High-throughput screening of anti-Neu5Gc antibodies in serum against a library of Neu5Gc-containing glycans. | Serum, Plasma | High | High | Very High | Allows for detailed profiling of the anti-Neu5Gc immune response.[5] | Measures antibody response, not direct Neu5Gc levels in tissues. |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for the principal Neu5Gc detection methods.
Neu5Gc Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for the detection of Neu5Gc-containing glycoconjugates.
Materials:
-
High-binding 96-well ELISA plate
-
Capture antigen (e.g., Neu5Gc-containing glycoprotein (B1211001) or synthetic glycan)
-
Chicken anti-Neu5Gc polyclonal antibody (primary antibody)[2]
-
HRP-conjugated secondary anti-chicken IgY antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Clinical samples (serum, plasma, or tissue lysate)
Procedure:
-
Coating: Immobilize the capture antigen onto the ELISA plate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted clinical samples to the wells and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Add the primary anti-Neu5Gc antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
ELISA workflow for Neu5Gc detection.
Mass Spectrometry-Based Quantification of Neu5Gc
This protocol provides a general workflow for the sensitive and specific quantification of Neu5Gc in human serum.[3]
Materials:
-
Human serum samples
-
Acid for hydrolysis (e.g., trifluoroacetic acid)
-
Derivatization agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB)
-
Liquid chromatography-mass spectrometry (LC-MS) system, such as ZIC-HILIC/MRM-MS[3]
-
Neu5Gc and Neu5Ac standards
Procedure:
-
Sialic Acid Release: Release sialic acids from glycoproteins in the serum sample by acid hydrolysis.
-
Derivatization: Derivatize the released sialic acids with DMB to enhance detection by fluorescence and mass spectrometry.
-
LC Separation: Separate the DMB-labeled sialic acids using hydrophilic interaction liquid chromatography (HILIC). This step is crucial to separate Neu5Gc from the much more abundant Neu5Ac.[3]
-
MS Detection: Detect and quantify the separated sialic acids using multiple reaction monitoring (MRM) mass spectrometry. Specific precursor-to-product ion transitions for DMB-Neu5Gc and DMB-Neu5Ac are monitored for accurate quantification.[3]
-
Data Analysis: Quantify Neu5Gc levels by comparing the peak areas to a standard curve generated with known concentrations of Neu5Gc.
Mass spectrometry workflow for Neu5Gc quantification.
Immunohistochemical (IHC) Staining of Neu5Gc
This protocol describes the in situ detection of Neu5Gc in tissue sections.
Materials:
-
FFPE tissue sections
-
Deparaffinization and rehydration solutions
-
Antigen retrieval buffer
-
Primary antibody (chicken anti-Neu5Gc)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin (B73222) counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the Neu5Gc antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Neu5Gc antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate. Visualize the signal with the DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the intensity and localization of Neu5Gc expression.
IHC detection pathway for Neu5Gc.
Conclusion
The validation of a Neu5Gc biomarker assay is paramount for its successful application in clinical research and diagnostics. While ELISA offers a high-throughput screening solution, mass spectrometry provides the gold standard for accurate quantification.[2][3] Immunohistochemistry is invaluable for understanding the tissue-specific distribution of Neu5Gc.[2][4] The choice of assay should be guided by the specific research question, available resources, and the required level of sensitivity and specificity. As research into the roles of Neu5Gc in human health and disease continues to evolve, the development and standardization of robust and reliable detection methods will remain a critical area of focus.
References
- 1. protocols.io [protocols.io]
- 2. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 3. In-depth characterization of non-human sialic acid (Neu5Gc) in human serum using label-free ZIC-HILIC/MRM-MS - ProQuest [proquest.com]
- 4. The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment and Certification of N-Glycolylneuraminic Acid (Neu5Gc) Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the methodologies and certification processes for N-Glycolylneuraminic acid (Neu5Gc) reference standards. Given that Neu5Gc is immunogenic in humans, its presence as an impurity in biopharmaceuticals is a critical quality attribute that necessitates highly accurate and reliable reference standards for its quantification.[1] This document outlines the key analytical techniques for purity assessment, details on potential impurities, and an overview of the certification landscape for these crucial reagents.
Comparison of Commercially Available N-Glycolylneuraminic Acid Reference Standards
| Supplier/Standard | Stated Purity | Traceability | Analytical Method(s) Cited |
| USP Reference Standard | Assumed to be 100.0% pure for compendial purposes unless otherwise stated on the label. | Primary Standard | Collaborative multi-lab testing. |
| Sigma-Aldrich (Calbiochem®) | ≥98% (HPLC)[6] | - | HPLC[6] |
| Santa Cruz Biotechnology | ≥95%[7] | - | - |
| QA-Bio (BioQuant) | >90% (MS Grade)[2] | NIST-F and USP traceable[2] | HPLC[2] |
| Ludger | Quantitative standard[5] | NIST-F and USP traceable[5] | - |
| Creative Biolabs | Quantitative standard[8] | - | - |
Key Analytical Methods for Purity Assessment
The purity of Neu5Gc reference standards is primarily assessed using chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This is a widely used method for the sensitive quantification of sialic acids.[6][9][10] The method involves the derivatization of the sialic acid with a fluorescent tag, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation and detection using reverse-phase HPLC.[6]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a direct detection method that does not require derivatization, offering a significant advantage in terms of sample preparation time.[1] This technique is highly selective for carbohydrates and provides sensitive detection.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the purity of a reference standard without the need for a standard of the same compound.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Impurity Profiling of N-Glycolylneuraminic Acid
The control of impurities in drug substances is a critical aspect of pharmaceutical development and is guided by regulations from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][5][9][10][11][12][13][14]
The most significant impurity in Neu5Gc is N-Acetylneuraminic acid (Neu5Ac) , its biosynthetic precursor.[15] Humans cannot synthesize Neu5Gc due to an irreversible mutation in the gene encoding the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH), which converts CMP-Neu5Ac to CMP-Neu5Gc.[15] Therefore, Neu5Ac is a common starting material for the synthesis of Neu5Gc and a likely process-related impurity.
Other potential impurities in Neu5Gc reference standards can be categorized as follows:
-
Organic Impurities:
-
Starting Materials and Intermediates: Residual precursors from the synthetic route.[16][17]
-
By-products: Unwanted molecules formed during the synthesis.[16][17]
-
Degradation Products: Sialic acids can degrade under certain conditions, such as high temperature and low pH, which can cause desialylation.[15][18][19] Dehydrated or unsaturated sialic acids can also form during enzymatic or chemical degradation.[19]
-
-
Inorganic Impurities: These can include reagents, catalysts, and inorganic salts from the manufacturing process.
-
Residual Solvents: Organic solvents used during synthesis and purification.
Certification of N-Glycolylneuraminic Acid Reference Standards
The certification of a reference standard ensures its accuracy, purity, and traceability. The United States Pharmacopeia (USP) provides primary reference standards for a wide range of substances, including carbohydrates.[18]
The process of establishing a USP Reference Standard is rigorous and involves:
-
Selection and Characterization: A candidate material is selected for its high purity and critical characteristics.[2]
-
Collaborative Testing: The material undergoes independent testing in three or more laboratories, which typically include the USP's own labs and those of the FDA.[2]
-
Review and Approval: The USP Reference Standards Committee reviews the data and, upon approval, the lot is established as a USP Reference Standard.[2]
For a Neu5Gc reference standard to be "USP traceable," it means its purity and identity have been established by comparison to the official USP Neu5Gc Reference Standard.
Experimental Protocols
HPLC-FLD with DMB Labeling
1. Sialic Acid Release (if applicable, from a glycoprotein):
-
Perform mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).
2. DMB Labeling Solution Preparation:
-
Mix 436 µL of water with 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.
-
Add 440 µL of this solution to 4 mg of sodium hydrosulfite and mix.
-
Add this final solution to 0.7 mg of DMB and mix.
3. Labeling Reaction:
-
Add 20 µL of the DMB labeling solution to the sialic acid sample.
-
Incubate in the dark at 50°C for 3 hours.
-
Stop the reaction by adding 480 µL of water.
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 9:7:84).
-
Flow Rate: 0.5-0.9 mL/min.
-
Detection: Fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
HPAE-PAD Analysis
1. Sample Preparation:
-
If necessary, perform acid hydrolysis to release sialic acids (e.g., 2 M acetic acid for 3 hours at 80°C).
-
Dry the sample and resuspend in deionized water.
2. Chromatographic Conditions:
-
Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ PA20).
-
Eluents: Sodium hydroxide (B78521) and sodium acetate (B1210297) gradients.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
3. Eluent Preparation:
-
Use high-purity (18 MΩ-cm) deionized water.
-
Prepare eluents from a 50% (w/w) sodium hydroxide solution to minimize carbonate contamination.
qNMR Purity Determination
1. Sample Preparation:
-
Accurately weigh the Neu5Gc sample (e.g., 4-12 mg for a 5 mm NMR tube) into an NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., D₂O).
-
For relative quantification, an internal standard of known purity is also accurately weighed and added.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire a quantitative 1D proton (¹H) NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay).
3. Data Analysis:
-
Integrate the signals corresponding to the analyte (Neu5Gc) and, if used, the internal standard.
-
The purity is calculated based on the integral values, the number of protons for each signal, and the molecular weights and masses of the analyte and internal standard.
Visualizations
Caption: Workflow for Neu5Gc Purity Assessment by HPLC-FLD.
Caption: Logical relationships in Neu5Gc reference standard assessment.
References
- 1. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Impurities in Drug Substances and Drug Products | USP [usp.org]
- 6. N-Glycolylneuraminic Acid [sigmaaldrich.com]
- 7. Bacterial Sialic Acid Catabolism at the Host-Microbe Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BioQuant NGNA Standard • QA-Bio • >90% Pure • MS Grade [qa-bio.com]
- 9. uspnf.com [uspnf.com]
- 10. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 11. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. xinfuda-group.com [xinfuda-group.com]
- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Sialic acid - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]
- 17. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unmasking a Sweet Target: A Comparative Analysis of Neu5Gc Expression in Normal vs. Cancer Tissues
For researchers, scientists, and drug development professionals, understanding the differential expression of molecules between healthy and cancerous tissues is paramount in the quest for novel therapeutic targets and diagnostic biomarkers. One such molecule of growing interest is N-Glycolylneuraminic acid (Neu5Gc), a sialic acid that is notably absent in normal human tissues but frequently detected in various cancers. This guide provides a comprehensive comparative analysis of Neu5Gc expression, supported by quantitative data, detailed experimental protocols, and visualizations of its role in oncogenic signaling pathways.
The Neu5Gc Anomaly: A Tale of Two Tissues
Humans are genetically unable to synthesize Neu5Gc due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH).[1][2] Consequently, normal human tissues have extremely low to undetectable levels of this sialic acid.[2][3] However, a growing body of evidence reveals the accumulation of Neu5Gc in various malignant tumors, including those of the breast, ovary, prostate, lung, and colon.[1][3] The primary source of this accumulation is believed to be dietary, through the consumption of red meat and dairy products, which are rich in Neu5Gc.[4][5] This differential expression presents a unique opportunity for developing cancer-specific diagnostics and therapies.
Quantitative Comparison of Neu5Gc Expression
The following table summarizes the quantitative differences in Neu5Gc expression between normal and cancerous tissues, as reported in various studies. It is important to note that the levels can vary depending on the cancer type, stage, and the analytical method used for detection.
| Tissue Type | Neu5Gc Levels in Normal Tissue | Neu5Gc Levels in Cancer Tissue | Cancer Type(s) | Reference(s) |
| General | Extremely low to undetectable | 1-4% of total sialic acids | Lung, Pancreatic, Ovarian | [3][6] |
| Throat & Lymph Nodes | Not specified | 0.035% of total sialic acid (0.03 µg/g) | Throat Cancer | [2] |
| Mixed Tumors | Not specified | 12.4 to 48.1 pmol/mg of glycosphingolipid (0.03–0.14% of total sialic acid) | Various | [2] |
| Breast | Not specified | 1-17% of total sialic acid in MUC1 mucin | Breast Cancer | [2] |
| Colon | Not specified | Neu5Gc-GM2 levels accounted for around 0.3–3% of the total lipid-bound sialic acid | Colon Carcinoma | [1] |
Experimental Protocols for Neu5Gc Detection
Accurate and reliable detection of Neu5Gc is crucial for research and clinical applications. The following are detailed protocols for three commonly used methods.
Immunohistochemistry (IHC) for Neu5Gc Detection in Paraffin-Embedded Tissues
This method allows for the visualization of Neu5Gc distribution within the tissue architecture.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
3% Hydrogen peroxide in methanol (B129727)
-
10 mM Citrate (B86180) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody against Neu5Gc (e.g., chicken anti-Neu5Gc IgY)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (SABC-HRP) conjugate
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100% - 2 x 3 minutes, 95% - 3 minutes, 70% - 3 minutes, 50% - 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Neu5Gc antibody at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with SABC-HRP for 30 minutes at 37°C.
-
Rinse with PBS (3 x 20 minutes).
-
-
Visualization and Counterstaining:
-
Incubate with DAB substrate until the desired color intensity is reached.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with mounting medium.
-
Caption: Workflow for Neu5Gc Detection by Immunohistochemistry.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC provides a quantitative measurement of Neu5Gc levels in tissue homogenates.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., PBS)
-
2M Acetic acid
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: Methanol
-
Mobile phase C: Water
-
Sample Preparation:
-
Homogenize the tissue sample in homogenization buffer.
-
Hydrolyze the homogenate with 2M acetic acid at 80°C for 3 hours to release sialic acids.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Fluorescent Derivatization:
-
Mix the supernatant with DMB reagent.
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DMB-labeled sialic acids using a C18 column with a gradient of acetonitrile, methanol, and water.
-
Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
-
Quantification:
-
Identify the Neu5Gc peak based on its retention time compared to a Neu5Gc standard.
-
Quantify the amount of Neu5Gc by integrating the peak area and comparing it to a standard curve.
-
Caption: Workflow for Neu5Gc Detection by HPLC.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for quantifying Neu5Gc in tissue lysates.
Materials:
-
Tissue lysate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
96-well ELISA plate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Neu5Gc
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure: [16][17][18][19][20]
-
Coating:
-
Coat the wells of a 96-well plate with the tissue lysate diluted in coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate.
-
Add the primary anti-Neu5Gc antibody to each well and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Add stop solution to quench the reaction, turning the color to yellow.
-
-
Measurement:
-
Read the absorbance at 450 nm using a plate reader.
-
Quantify the amount of Neu5Gc by comparing the absorbance to a standard curve.
-
Neu5Gc and Cancer: A Look into Signaling Pathways
The presence of Neu5Gc in cancer cells is not merely a passive accumulation. Emerging evidence suggests its active role in promoting tumorigenesis. One of the key pathways implicated is the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.
In colorectal cancer, the incorporation of Neu5Gc into cell surface glycans can activate the Wnt/β-catenin signaling pathway.[21][22][23][24] This activation is thought to occur through the interaction of Neu5Gc-containing glycans with components of the Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.
Caption: Neu5Gc-Mediated Activation of the Wnt/β-catenin Pathway.
Conclusion
The differential expression of Neu5Gc between normal and cancerous tissues provides a compelling rationale for its exploration as a cancer biomarker and therapeutic target. The methodologies outlined in this guide offer a robust framework for researchers to investigate the role of this unique sialic acid in cancer biology. Further understanding of the signaling pathways influenced by Neu5Gc will undoubtedly pave the way for innovative strategies in the fight against cancer.
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 5. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. protocols.io [protocols.io]
- 9. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Reversed-Phase High-Performance Liquid Chromatography: A Robust Method for Quantitation of Fluorescently Labeled and Derivatized Sialic Acids Isolated from Mouse Liver [jove.com]
- 13. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. fn-test.com [fn-test.com]
- 18. bosterbio.com [bosterbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanistic insights into Wnt-β-catenin pathway activation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diverse Mechanisms of Wnt Activation and Effects of Pathway Inhibition on Proliferation of Human Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
performance comparison of different fluorescent labels for sialic acid analysis
An objective comparison of performance and protocols for researchers, scientists, and drug development professionals.
Sialic acids, terminal monosaccharides on glycan chains, play a crucial role in a multitude of biological processes, including cell signaling, immune responses, and disease progression. Consequently, the accurate quantification and characterization of sialic acids are of paramount importance in biomedical research and the development of therapeutic glycoproteins. This guide provides a comprehensive comparison of commonly used fluorescent labels for sialic acid analysis, focusing on their performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Fluorescent Labels
The selection of a fluorescent label is a critical step in the analytical workflow for sialic acid analysis. The ideal label should offer high sensitivity, specificity, and stability, along with a straightforward and robust labeling protocol. The following table summarizes the key performance characteristics of three widely used fluorescent labels: 1,2-diamino-4,5-methylenedioxybenzene (DMB), Procainamide, and 2-Aminoacridone (2-AMAC).
| Feature | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Procainamide | 2-Aminoacridone (2-AMAC) |
| Excitation Wavelength (λex) | 373 nm[1] | 310 nm[2] | Not explicitly found, but used with laser-induced fluorescence |
| Emission Wavelength (λem) | 448 nm[1] | 370 nm[2] | Not explicitly found, but used with laser-induced fluorescence |
| Detection Limit | 57 fmol[3] | Not explicitly found, but used for sensitive analysis | High sensitivity with laser-induced fluorescence detection[4][5] |
| Labeling Chemistry | Condensation with α-keto acid group | Reductive amination | Reductive amination[4] |
| Key Advantages | High sensitivity and specificity for α-keto acids.[3][6] Well-established method with numerous available protocols.[1][3][7][8][9][10][11][12] | Enables simultaneous analysis of sialic acid linkages (α2,3- and α2,6-) when combined with derivatization.[2][13] | Suitable for high-sensitivity detection with capillary electrophoresis.[4][5] |
| Key Disadvantages | Labeled products are light-sensitive and can degrade over time.[7][8] | Requires a separate derivatization step for linkage-specific analysis.[2][13] | Reductive amination can lead to spontaneous decarboxylation of sialic acids.[4][5] |
Experimental Workflows and Methodologies
The following sections provide detailed experimental protocols for the release of sialic acids from glycoproteins and their subsequent labeling with DMB, the most commonly cited method in the literature. A generalized workflow for fluorescent labeling is also presented.
General Workflow for Sialic Acid Analysis
The overall process for analyzing sialic acids using fluorescent labels typically involves three main stages: release of sialic acids from the glycoconjugate, fluorescent labeling of the free sialic acids, and finally, analysis by a separation technique, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Detailed Protocol: Sialic Acid Release by Mild Acid Hydrolysis
This protocol describes the release of sialic acids from glycoproteins, a necessary prerequisite for labeling.
Materials:
-
Glycoprotein sample (50-100 µg)[1]
-
2 M Acetic Acid[1]
-
Heating block or oven set to 80°C[1]
-
Microcentrifuge vials
Procedure:
-
Transfer the glycoprotein sample to a microcentrifuge vial.
-
Add 25 µL of 2 M acetic acid to the sample.[1]
-
Ensure the acid is at the bottom of the tube by brief centrifugation.
-
Incubate the sample at 80°C for 2 hours.[1]
-
Cool the sample to room temperature.
-
The sample containing released sialic acids is now ready for the labeling step.
Detailed Protocol: DMB Labeling of Sialic Acids
This protocol details the derivatization of released sialic acids with DMB.
Materials:
-
Released sialic acid sample
-
DMB Labeling Reagent (freshly prepared)
-
Microcentrifuge vials
-
Water (analytical grade)
DMB Labeling Reagent Preparation (Example): [8]
-
In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.
-
Add this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix.
-
Finally, add this mixture to a vial containing 0.7 mg of DMB and mix.
Procedure:
-
Transfer 5 µL of the released sialic acid sample to a microcentrifuge vial.[7]
-
Add 20 µL of the freshly prepared DMB labeling reagent to each sample.[1][7][8]
-
Cap the vials, mix thoroughly, and centrifuge briefly.
-
Incubate the reaction vials at 50°C for 3 hours in the dark.[1][7][8]
-
Terminate the reaction by adding 475-480 µL of water to each vial.[1][8]
-
The DMB-labeled samples are now ready for HPLC analysis. It is recommended to analyze the samples soon after labeling, preferably within a few hours, as the fluorescence intensity can decrease over time.[7]
References
- 1. qa-bio.com [qa-bio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. takarabio.com [takarabio.com]
- 4. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. waters.com [waters.com]
- 9. ludger.com [ludger.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. qa-bio.com [qa-bio.com]
- 12. waters.com [waters.com]
- 13. Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to Neu5Gc-Binding Proteins and Lectins
For researchers, scientists, and drug development professionals navigating the nuanced world of glycan recognition, this guide offers an objective comparison of Neu5Gc-binding proteins and lectins. We delve into their binding specificities, supported by quantitative data, and provide detailed experimental protocols for their analysis.
The sialic acid N-glycolylneuraminic acid (Neu5Gc) is a significant xenoantigen in humans. Absent in human tissues due to a genetic mutation, it is acquired through the consumption of red meat and dairy products. The subsequent immune response, mediated by anti-Neu5Gc antibodies, has been implicated in the progression of various inflammatory diseases and cancers. Understanding the specific interactions of proteins and lectins with Neu5Gc-containing glycans is therefore crucial for diagnostics, therapeutics, and basic research.
Quantitative Analysis of Binding Specificity
The following table summarizes the binding affinities of various proteins and lectins for Neu5Gc- and Neu5Ac-containing glycans. Dissociation constants (Kd) are provided where available, offering a quantitative measure of binding strength. A lower Kd value indicates a higher binding affinity.
| Lectin/Protein | Ligand | Binding Affinity (Kd) | Method | Notes |
| CLEC10A (CD301, MGL) | Neu5Gcα2,6-Tn | 80 µM | Surface Plasmon Resonance (SPR) | Demonstrates a higher affinity for the Neu5Gc-containing glycan compared to its Neu5Ac counterpart.[1] |
| Neu5Acα2,6-Tn | 297 µM | Surface Plasmon Resonance (SPR) | ||
| Subtilase cytotoxin B subunit (SubB) | α2-3-linked Neu5Gc | High affinity | Glycan Array | Native SubB shows a 20-fold reduced binding to N-acetylneuraminic acid (Neu5Ac).[2] |
| α2-3-linked Neu5Ac | Lower affinity | Glycan Array | ||
| Sambucus nigra lectin (SNA) | Neu5Ac(or Neu5Gc)α2-6Galβ1-4 | - | Not specified | Binds to terminal Neu5Ac(or Neu5Gc)α2-6Galβ1-4.[3] |
| Maackia amurensis lectin I (MAL-I) | Neu5Ac(or Neu5Gc)α2-3Galβ1-4GlcNAc(or Glc) | - | Not specified | Binds to terminal Neu5Ac(or Neu5Gc)α2-3Galβ1-4GlcNAc(or Glc).[3] |
| Anti-Neu5Gc Antibodies | Various Neu5Gc-glycans | Variable | Glycan Array | Affinity and specificity can vary significantly between individuals and in disease states. |
Key Experimental Protocols
Accurate assessment of Neu5Gc-binding specificity relies on robust experimental methodologies. Below are detailed protocols for commonly employed techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for Neu5Gc-Binding Proteins
This protocol outlines the steps for determining the binding of a protein to Neu5Gc-containing glycoconjugates immobilized on an ELISA plate.
Materials:
-
High-binding 96-well ELISA plate
-
Neu5Gc-containing glycoconjugate (e.g., bovine fetuin)
-
Neu5Ac-containing control glycoconjugate (e.g., human fetuin)
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBST, ensure it is Neu5Gc-free)
-
Neu5Gc-binding protein of interest
-
Primary antibody against the Neu5Gc-binding protein (if the protein is not directly labeled)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dissolve the Neu5Gc-containing and Neu5Ac-containing glycoconjugates in PBS to a final concentration of 1-10 µg/mL. Add 100 µL of the solution to respective wells of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of PBST.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the wells three times with 200 µL of PBST.
-
Protein Incubation: Prepare serial dilutions of the Neu5Gc-binding protein in blocking buffer. Add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the protein solution and wash the wells three times with 200 µL of PBST.
-
Primary Antibody Incubation (if required): Dilute the primary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the primary antibody solution and wash the wells three times with 200 µL of PBST.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the wells five times with 200 µL of PBST.
-
Development: Add 100 µL of the substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Glycan Microarray Analysis
Glycan microarrays allow for the high-throughput screening of protein and lectin binding against a library of immobilized glycans.
Procedure:
-
Array Preparation: Neu5Gc- and Neu5Ac-containing glycans are covalently printed onto a chemically activated glass slide.
-
Blocking: The slide is incubated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The fluorescently labeled Neu5Gc-binding protein or lectin is diluted in a binding buffer and incubated with the glycan array.
-
Washing: The array is washed to remove unbound protein.
-
Scanning: The array is scanned using a fluorescence microarray scanner to detect binding events.
-
Data Analysis: The fluorescence intensity for each glycan spot is quantified, and the binding specificity is determined by comparing the signals from Neu5Gc-containing glycans to their Neu5Ac counterparts.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Procedure:
-
Sensor Chip Preparation: A sensor chip is functionalized by immobilizing one of the binding partners (e.g., a Neu5Gc-containing glycan).
-
Analyte Injection: The other binding partner (the analyte, e.g., the Neu5Gc-binding protein) is injected over the sensor surface at various concentrations.
-
Binding Measurement: The binding of the analyte to the immobilized ligand is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Landscape of Neu5Gc Interactions
To better understand the context of Neu5Gc recognition, the following diagrams illustrate relevant signaling pathways and a general experimental workflow.
Caption: A generalized workflow for the specificity analysis of Neu5Gc-binding proteins.
Caption: The Wnt/β-catenin signaling pathway, which can be activated by Neu5Gc incorporation.
Caption: The NF-κB signaling pathway, potentially triggered by anti-Neu5Gc antibody binding.
References
A Comparative Analysis of N-Glycolylneuraminic Acid (Neu5Gc) in Mammalian Milk
An Objective Guide for Researchers and Drug Development Professionals
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but notably absent in humans due to an inactivating mutation in the CMAH gene, which encodes the enzyme responsible for its synthesis.[1][2] The dietary intake of Neu5Gc from non-human mammalian sources, such as milk and red meat, can lead to its incorporation into human tissues.[1][3] This incorporation can elicit an immune response, with the production of anti-Neu5Gc antibodies, potentially leading to chronic inflammation and contributing to diseases like cancer.[1][3][4] For researchers and professionals in drug development, understanding the Neu5Gc content in various milk sources is crucial, especially in the context of infant nutrition and the use of milk-derived products in biopharmaceuticals.
This guide provides a comparative analysis of Neu5Gc content in milk from different species, supported by experimental data and detailed methodologies.
Quantitative Comparison of Neu5Gc in Milk from Different Species
The concentration of Neu5Gc varies significantly across the milk of different mammals. Human breast milk is devoid of Neu5Gc, containing only N-acetylneuraminic acid (Neu5Ac).[5][6][7] In contrast, milk from other species contains varying amounts of Neu5Gc. The following table summarizes the quantitative data on Neu5Gc and Neu5Ac content in the milk of several species.
| Species | Neu5Gc Concentration | Neu5Ac Concentration | Total Sialic Acid (g/L) | % Neu5Gc of Total Sialic Acid | Reference |
| Human | Not Detected | ~0.91 g/L | 0.91 | 0% | [5] |
| Cow | ~0.0076 g/L | ~0.3724 g/L | 0.38 | 2% | [5] |
| Cow (Colostrum) | ~0.11 g/L | ~0.89 g/L | ~1.0 | 11% | [5] |
| Goat | ~0.186 g/L | ~0.124 g/L | 0.31 | 60% | [5] |
| Sheep | ~0.3115 g/L | ~0.0385 g/L | 0.35 | 89% | [5] |
| Horse | ~0.0196 g/L | ~0.1204 g/L | 0.14 | 14% | [5] |
| Infant Formula | Varies | Varies | Varies | ~7% | [5][6][7] |
Note: The values presented are approximate and can vary based on factors such as lactation stage, breed, and analytical methods.[8][9] For instance, one study on different cattle breeds found that Neu5Ac was about thirty times more abundant than Neu5Gc.[8][9] Goat milk, on the other hand, has a significantly higher proportion of Neu5Gc, with some studies reporting it to be around 64% of the total sialic acids.[10]
Experimental Protocol for Neu5Gc Quantification
The quantification of Neu5Gc in milk is commonly performed using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following acid hydrolysis and derivatization.
1. Sample Preparation and Acid Hydrolysis:
-
Milk samples are initially prepared, which may involve steps like skimming to remove fat.
-
To release sialic acids from glycoconjugates (glycoproteins, glycolipids, and oligosaccharides), mild acid hydrolysis is employed.[11][12] A common method involves incubating the milk sample with 2 M acetic acid at 80°C for a period of 4 hours.[13] Alternatively, formic acid can also be used for hydrolysis.[11][12]
-
Following hydrolysis, the sample is centrifuged to pellet any precipitate, and the supernatant containing the released sialic acids is collected.[13]
2. Derivatization for Fluorescence Detection:
-
The released sialic acids are then derivatized to make them detectable by a fluorescence detector. A widely used derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (B120857) (OPD).[11][12][13]
-
The sialic acid sample is mixed with the DMB or OPD solution and incubated at an elevated temperature (e.g., 50-60°C) for a few hours in the dark to form fluorescent derivatives.[13][14]
3. HPLC-FLD Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column.[13]
-
The separation of the derivatized Neu5Ac and Neu5Gc is typically achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile).[13]
-
A fluorescence detector is used to monitor the elution of the derivatized sialic acids, with specific excitation and emission wavelengths for the chosen derivatizing agent.
-
The concentration of Neu5Gc and Neu5Ac in the sample is determined by comparing the peak areas to those of known standards.
Biological Significance and Signaling Pathway
The fundamental difference in sialic acid biology between humans and other mammals lies in the presence or absence of the enzyme Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase (CMAH).
In most non-human mammals, CMAH hydroxylates CMP-Neu5Ac to produce CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). This CMP-Neu5Gc then serves as the activated sugar nucleotide for the incorporation of Neu5Gc into glycoconjugates by sialyltransferases.
Humans, however, have an inactivating mutation in the CMAH gene, rendering them incapable of synthesizing Neu5Gc.[1] Therefore, any Neu5Gc found in human tissues is of dietary origin. The human immune system recognizes Neu5Gc as a foreign antigen, leading to the production of anti-Neu5Gc antibodies.[4] The continuous exposure to dietary Neu5Gc and the subsequent immune response are hypothesized to contribute to a state of chronic inflammation, which has been linked to various diseases, including cancer and cardiovascular disease.[1][3]
References
- 1. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 2. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. switch4good.org [switch4good.org]
- 4. foundmyfitness.com [foundmyfitness.com]
- 5. Frontiers | Species-specific N-glycan patterns in animal and human breast milk samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Species-specific N-glycan patterns in animal and human breast milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of N-acetylneuraminic and N-glycolylneuraminic acids in unprocessed milk of four cattle breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of <i>N</i>-acetylneuraminic and <i>N</i>-glycolylneuraminic acids in unprocessed milk of four cattle breeds - ProQuest [proquest.com]
- 10. Biological Relevance of Goat Milk Oligosaccharides to Infant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of sialic acids in milks and milk-based products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
Unveiling Neu5Gc: A Comparative Analysis of Its Levels in Red Meat and Other Foods
For researchers and professionals in drug development, understanding the distribution of the non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), in various food sources is critical. Humans cannot synthesize Neu5Gc due to an inactivating mutation in the CMAH gene.[1][2] However, dietary Neu5Gc can be metabolically incorporated into human tissues, particularly epithelial and endothelial cells, as well as tumors.[2][3] This incorporation can elicit an immune response, with the production of anti-Neu5Gc antibodies, leading to chronic inflammation—a process termed "xenosialitis".[2][4] This inflammatory state has been linked to the progression of diseases like cancer and atherosclerosis.[2][5] This guide provides a comparative analysis of Neu5Gc levels across different food products, details the methodologies for its quantification, and explores the signaling pathways it influences.
Quantitative Comparison of Neu5Gc in Food Products
The concentration of Neu5Gc varies significantly among different food sources, with red meats being particularly rich in this sialic acid.[5][6] The data presented in the following table summarizes Neu5Gc levels in a range of raw food products. It is important to note that cooking can increase the concentration of Neu5Gc by approximately 40-50%.[7]
| Food Category | Food Product | Neu5Gc (µg/g) | Total Sialic Acid (µg/g) | Neu5Gc (% of Total Sialic Acid) |
| Red Meat | Beef | 20.87 - 231 | 88.03 | 28.40% - 53% |
| Pork | 7 - 40 | 254.88 | 9% - 26.48% | |
| Lamb | 14 - 33 | 269.60 | 13% - 36.08% | |
| Bison | 29 | Data not available | 32% | |
| Poultry | Chicken | 0 | 162.86 | 0% |
| Duck | 0 | 200.63 | 0% | |
| Seafood | Salmon | 0 | 104.43 | 0% |
| Cod | 0 | 171.63 | 0% | |
| Tuna | 0 | 77.98 | 0% | |
| Dairy | Cow's Milk (Whole) | 2 | Data not available | 12% |
| Cow's Milk Cheeses | 10 - 22 | Data not available | 2% - 4% | |
| Goat's Milk Cheese | 43 | Data not available | 44% | |
| Butter | 0 | Data not available | 0% | |
| Eggs | Chicken Egg Yolk | 0 | 682.04 | 0% |
| Chicken Egg White | 0 | 390.67 | 0% |
Data compiled from multiple sources.[5][7][8][9][10] Note that values can vary based on the specific cut of meat, animal breed, and analytical methods used.
Experimental Protocols for Neu5Gc Quantification
Accurate quantification of Neu5Gc in food matrices is essential for research. The most common method involves acid hydrolysis to release sialic acids from glycoconjugates, followed by derivatization and analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Protocol: Quantification of Sialic Acids by DMB-HPLC
This method is widely used for the detection and quantification of both free and bound sialic acids.[5][11]
1. Sample Preparation:
- Homogenize tissue samples. For liquid samples like milk, use directly.
- To release glycosidically bound sialic acids, perform acid hydrolysis. A common condition is using 0.1 M TFA or hydrochloric acid at 80°C for a period ranging from 30 minutes (with ultrasound assistance) to 4 hours.[8][9][11]
- For the separate quantification of free sialic acids, omit the hydrolysis step.[5]
2. Derivatization:
- The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB).[5][11]
- Incubate the sample with the DMB reagent (e.g., 13 mmol/L) for approximately 2 to 2.5 hours in the dark.[11]
3. HPLC-FLD Analysis:
- Separate the DMB-labeled sialic acids using a reversed-phase C18 HPLC column.[9]
- Detect the derivatives using a fluorescence detector, with excitation and emission wavelengths typically around 373 nm and 448 nm, respectively.[9]
- Quantify Neu5Gc and Neu5Ac by comparing the peak areas to those of known standards.
Below is a graphical representation of the experimental workflow.
Signaling Pathways Influenced by Neu5Gc
The incorporation of dietary Neu5Gc into human cell surface glycans creates xeno-autoantigens. The subsequent interaction with circulating anti-Neu5Gc antibodies can trigger chronic inflammation, a process implicated in tumorigenesis.
Metabolic Incorporation and Inflammatory Pathway
-
Uptake: Dietary Neu5Gc, primarily from red meat, is absorbed and enters human cells, largely through macropinocytosis.[1][12]
-
Processing: Inside the cell, Neu5Gc is processed in the lysosome and transported to the cytosol.[12][13] It is then activated to CMP-Neu5Gc and transported into the Golgi apparatus.[13][14]
-
Incorporation: Sialyltransferases in the Golgi add Neu5Gc to the termini of glycan chains on newly synthesized glycoproteins and glycolipids.[14] These are then expressed on the cell surface.
-
Immune Recognition: Circulating anti-Neu5Gc antibodies, present in most humans, recognize the Neu5Gc-containing glycans on the cell surface.[4][15]
-
Inflammation: This antibody-antigen interaction can lead to a chronic inflammatory state, potentially promoting tumor growth and progression.[5][15][16] Studies in "human-like" Neu5Gc-deficient mice have shown that this process can increase the incidence of carcinomas.[5]
Interaction with Siglec Receptors
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are immune receptors that recognize sialic acids and modulate immune responses.[17]
-
Immune Modulation: The presence of Neu5Gc on cell surfaces can alter interactions with Siglec receptors on immune cells.[17]
-
Cancer Evasion: Tumor cells often exhibit hypersialylation, which can engage inhibitory Siglecs on immune cells, dampening the anti-tumor response.[17][18] The incorporation of Neu5Gc into these sialoglycans may further modulate these interactions, although the precise consequences are still under investigation. Some Siglecs show preferential binding to Neu5Gc over the human Neu5Ac, suggesting a potential for altered immune signaling.[17][19]
The diagram below illustrates the pathway from dietary intake to inflammation.
References
- 1. N-Glycolylneuraminic acid - Wikipedia [en.wikipedia.org]
- 2. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 3. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyclonal human antibodies against glycans bearing red meat-derived non-human sialic acid N-glycolylneuraminic acid are stable, reproducible, complex and vary between individuals: Total antibody levels are associated with colorectal cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neu5gc, Red Meat, and Human Disease: Part I - Perfect Health Diet | Perfect Health Diet [perfecthealthdiet.com]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. digicomst.ie [digicomst.ie]
- 10. ijpbs.com [ijpbs.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cmm.ucsd.edu [cmm.ucsd.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pnas.org [pnas.org]
- 17. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Siglec–Sialic Acid Immune Axis in Cancer: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neu5Gc-mediated high-affinity interaction is dispensable for CD22 cis-ligands to regulate B cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Neu5Gc Knockout Animal Models: Validation and Comparison
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in ensuring the translational relevance of their studies. This guide provides an objective comparison of N-glycolylneuraminic acid (Neu5Gc) knockout animal models, primarily focusing on the widely used mouse models, and offers supporting experimental data and detailed validation protocols.
Humans are genetically deficient in the synthesis of Neu5Gc, a sialic acid commonly expressed in most other mammals, due to an inactivating mutation in the CMAH gene.[1][2][3] This fundamental biochemical difference has significant implications for human health and disease, as dietary exposure to Neu5Gc from red meat and other animal products can lead to an immune response and has been linked to chronic inflammation, cancer progression, and atherosclerosis.[4][5][6][7][8] Neu5Gc knockout (KO) animal models, which mimic this human-specific condition, are therefore invaluable tools for investigating the role of Neu5Gc in these pathologies.
Comparison of Neu5Gc Knockout and Wild-Type Animal Models
The primary distinction between Neu5Gc KO and wild-type (WT) models lies in their inability to synthesize Neu5Gc. This single genetic modification results in a range of "human-like" phenotypes in the KO animals, making them a more relevant model for studying human diseases where Neu5Gc may play a role.
| Feature | Wild-Type (WT) Animal Model | Neu5Gc Knockout (KO) Animal Model | Relevance to Human Physiology |
| Neu5Gc Expression | Present in most tissues | Absent[1][9] | Mimics the human condition of Neu5Gc deficiency[1][2] |
| Anti-Neu5Gc Antibodies | Generally absent (tolerized) | Can be induced upon exposure to Neu5Gc[4][10] | Reflects the presence of circulating anti-Neu5Gc antibodies in humans[3] |
| Inflammatory Response to Dietary Neu5Gc | No significant inflammatory response | Systemic inflammation upon dietary Neu5Gc exposure and antibody challenge[6] | Models the proposed mechanism of "xenosialitis" in humans[7] |
| Cancer Progression | Baseline cancer progression | Accelerated tumor growth in the presence of dietary Neu5Gc and anti-Neu5Gc antibodies[4][5][10] | Provides a model to study the link between red meat consumption and cancer risk[6] |
| Atherosclerosis | Baseline atherosclerosis development | Increased atherosclerosis in hypercholesterolemic models fed a Neu5Gc-rich diet[7][8][11] | Offers a platform to investigate the role of diet-related inflammation in cardiovascular disease |
| Muscular Dystrophy | Milder phenotype in mdx mice | Exacerbated disease severity in a Duchenne muscular dystrophy mouse model (mdx)[9][12] | Creates a more genetically appropriate model for DMD research[9] |
| Exercise Endurance | Baseline endurance | Increased running endurance and decreased muscle fatigability[12] | Suggests a potential role of CMAH loss in human evolutionary adaptations[12] |
Experimental Protocols for Validation and Characterization
Accurate validation of Neu5Gc KO models is paramount. The following are detailed methodologies for key experiments.
Confirmation of Neu5Gc Knockout Status
a) High-Performance Liquid Chromatography (HPLC) for Sialic Acid Analysis
This method quantifies the relative amounts of Neu5Ac and Neu5Gc in tissues.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., liver) in water.
-
Release sialic acids by acid hydrolysis with 2 M acetic acid at 80°C for 2 hours.
-
Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) at 50°C for 3 hours in the dark.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile, methanol, and water.
-
Detect the DMB-labeled sialic acids using a fluorescence detector with excitation at 373 nm and emission at 448 nm.
-
-
Expected Result: Neu5Gc KO tissues will show a peak for Neu5Ac but a complete absence of the Neu5Gc peak.
b) Immunohistochemistry (IHC)
This technique visualizes the presence or absence of Neu5Gc in tissue sections.
-
Tissue Preparation:
-
Fix tissues in formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody specific for Neu5Gc (e.g., chicken anti-Neu5Gc IgY).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Expected Result: WT tissues will show positive staining for Neu5Gc, while KO tissues will be negative.
c) Flow Cytometry
This method is used to detect Neu5Gc on the surface of cells.
-
Cell Preparation:
-
Isolate single-cell suspensions from tissues or use cultured cells.
-
Wash cells with a blocking buffer (e.g., PBS with 1% BSA).
-
-
Staining:
-
Incubate cells with a primary anti-Neu5Gc antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Analysis:
-
Acquire data on a flow cytometer.
-
-
Expected Result: Cells from WT animals will show a shift in fluorescence intensity compared to unstained controls, indicating the presence of Neu5Gc, whereas cells from KO animals will not.
Characterization of Phenotype
a) Measurement of Anti-Neu5Gc Antibodies (ELISA)
-
Plate Coating: Coat a 96-well plate with a Neu5Gc-containing glycoprotein (B1211001) (e.g., bovine submaxillary mucin).
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted serum samples from the animal models and incubate.
-
Detection: Add an HRP-conjugated secondary antibody that recognizes the primary antibody's species (e.g., anti-mouse IgG).
-
Substrate: Add a TMB substrate and stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm.
b) Induction and Measurement of Tumors
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38 colon carcinoma cells) into the flank of the mice.
-
Monitoring: Monitor the animals regularly for tumor growth.
-
Measurement: Use calipers to measure the tumor dimensions (length and width) and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Humane Endpoints: Euthanize animals when tumors reach a predetermined size (e.g., 2 cm in any dimension for mice) or if they show signs of distress.[13]
c) Induction of Atherosclerosis
-
Animal Model: Use a susceptible mouse strain, such as LDL receptor knockout (Ldlr⁻/⁻) mice, on a Cmah⁻/⁻ background.
-
Diet: Feed the mice a high-fat diet (e.g., 21% milk fat, 0.15% cholesterol) for a specified period (e.g., 12-16 weeks).
-
Analysis:
-
Euthanize the mice and perfuse the aorta with saline and then formalin.
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to visualize lipid-rich plaques.
-
Alternatively, embed the aortic root in OCT, cryosection, and stain with Oil Red O to quantify lesion area.
-
d) Assessment of Inflammation
-
Sample Collection: Collect blood for serum analysis or perform peritoneal lavage to obtain peritoneal fluid.
-
Cytokine Measurement: Use ELISA or multiplex bead arrays to quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in serum or peritoneal fluid.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in tissue homogenates as an indicator of neutrophil infiltration.
Signaling Pathways and Experimental Workflows
Conclusion
Neu5Gc knockout animal models, particularly mice, represent a significant advancement in our ability to study human-specific diseases influenced by diet and immunity. Their "human-like" biology, characterized by the absence of Neu5Gc and the potential for an immune response to this xeno-autoantigen, provides a more relevant platform for research into conditions like cancer and atherosclerosis compared to conventional wild-type models. Rigorous validation of the knockout status and careful experimental design are essential for obtaining reliable and translatable results. The protocols and comparative data presented in this guide are intended to assist researchers in the effective utilization of these powerful research tools.
References
- 1. protocols.io [protocols.io]
- 2. A Murine Model of Obesity with Accelerated Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 5. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 6. Item - Sensitive and specific detection of Neu5Gc on cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]
- 9. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
Safety Operating Guide
N-Glycolylneuraminic acid (Standard) proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of N-Glycolylneuraminic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle N-Glycolylneuraminic acid with appropriate care. The toxicological properties of this material have not been thoroughly investigated, and it is known to cause serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling N-Glycolylneuraminic acid:
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemical-resistant protective gloves must be worn.[4]
-
Respiratory Protection: In case of dust or aerosol generation, use a dust respirator.
-
Skin and Body Protection: Wear protective clothing and boots as the situation requires.
Handling Advice:
-
Work in a well-ventilated area, preferably under a local exhaust system, to prevent the dispersion of dust.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Wash hands and face thoroughly after handling.
II. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Contain the Spill: Prevent the further spread of the solid material.
-
Collect the Material: Carefully sweep the spilled solid into a suitable, closed, and airtight container for disposal. Take care not to disperse dust during this process.
-
Decontaminate the Area: Thoroughly clean the contaminated surfaces.
-
Dispose of Waste: The collected material and any contaminated cleaning supplies must be disposed of as chemical waste according to the procedures outlined below.
III. Step-by-Step Disposal Procedure
The recommended method for the disposal of N-Glycolylneuraminic acid is through a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
Segregate the Waste: Collect waste N-Glycolylneuraminic acid and any materials contaminated with it (e.g., weighing papers, gloves, cleaning materials) in a dedicated, clearly labeled, and sealed waste container.
-
Label the Container: Affix a hazardous waste label to the container. The label should clearly identify the contents as "Waste N-Glycolylneuraminic Acid" and include any other information required by your institution's environmental health and safety (EHS) office.
-
Store the Waste: Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected. Ensure the storage area is secure and under the control of laboratory personnel.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system. This should be carried out by a licensed waste disposal facility. Some protocols suggest dissolving or mixing the material with a combustible solvent before incineration.[1]
IV. Summary of Disposal and Safety Information
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Chemical Incineration | [1] |
| Drain Disposal | Prohibited | [1][4] |
| Solid Waste Disposal | Prohibited for bulk quantities; some sources suggest small quantities can be disposed of with household waste, but this is not recommended. | [5] |
| Personal Protective Equipment | Safety glasses, gloves, protective clothing. Dust respirator if needed. | [4] |
| Environmental Precautions | Do not allow to enter soil, surface water, or drains. | [1] |
| Spill Cleanup | Sweep into a sealed container, avoiding dust. |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Glycolylneuraminic acid.
Caption: Disposal workflow for N-Glycolylneuraminic acid.
References
Personal protective equipment for handling N-Glycolylneuraminic acid (Standard)
Essential Safety and Handling Guide for N-Glycolylneuraminic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Glycolylneuraminic acid (Neu5Gc). Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of experimental protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While N-Glycolylneuraminic acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions are essential to minimize exposure and ensure a safe working environment.[1] A risk assessment should be conducted for all tasks to ensure the appropriate level of PPE is utilized.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield may be used for splash hazards.[2][5] | Protects against accidental splashes or aerosolization of the powdered compound. |
| Hand Protection | Disposable nitrile gloves.[2][5] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | An N95-rated dust mask or respirator is recommended, particularly when handling the powder and if dust may be generated.[3][4] | Minimizes inhalation of airborne particles. |
| Body Protection | A standard laboratory coat is required.[2][4] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn in the laboratory.[2] | Protects feet from spills and falling objects. |
Step-by-Step Operational Plan: Handling and Storage
Follow this procedural guidance for the safe handling and storage of N-Glycolylneuraminic acid.
Preparation and Handling Workflow
The following diagram illustrates the standard workflow for safely handling N-Glycolylneuraminic acid in a laboratory setting.
Caption: Workflow for the safe handling of N-Glycolylneuraminic acid.
Detailed Handling Procedures:
-
Ventilation : Always handle N-Glycolylneuraminic acid in a well-ventilated area.[4] Using a local exhaust or a chemical fume hood is strongly recommended if dust or aerosols are likely to be generated.[4]
-
Dispensing : When weighing or transferring the solid material, do so carefully to prevent the formation of dust.[4]
-
Avoid Contact : Take measures to prevent contact with eyes, skin, and clothing.[4]
-
Hygiene : Wash hands and face thoroughly after handling the compound.[4]
Storage Conditions:
-
Temperature : Store the compound in a freezer, typically at -20°C.[3][4]
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]
Emergency and Disposal Plan
First-Aid Measures
In the event of accidental exposure, follow these first-aid protocols.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms such as coughing or difficulty breathing occur, consult a doctor.[1][4] |
| Skin Contact | While the product is generally not irritating, wash the affected area with water.[1][4] |
| Eye Contact | Immediately rinse the opened eye for several minutes with running water. If irritation persists, seek medical attention.[1][4] |
| Ingestion | Rinse the mouth with water. If symptoms persist, consult a doctor.[1][4] |
Spill Management
-
Personal Precautions : Ensure appropriate PPE is worn before addressing a spill.[4]
-
Containment : Prevent the powder from dispersing.[4]
-
Cleanup : For minor spills, mechanically pick up or sweep the material into a suitable, airtight container for disposal.[1][4] Avoid actions that create dust.[4]
-
Environmental Precautions : Do not allow the substance to enter sewers or waterways.[1]
Disposal Plan
-
Waste Product : Dispose of unused N-Glycolylneuraminic acid in accordance with local, state, and federal regulations.[1][6] This may involve entrusting it to a licensed waste disposal company.[6]
-
Contaminated Packaging : Uncleaned containers should be disposed of according to official regulations.[1] Ensure the container is completely empty before disposal.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-グリコリルノイラミン酸 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
